(1-phenyl-1H-pyrazol-5-yl)methanol
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2-phenylpyrazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c13-8-10-6-7-11-12(10)9-4-2-1-3-5-9/h1-7,13H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSLHNXCXDODKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Systematic IUPAC Nomenclature of (1-Phenyl-1H-pyrazol-5-yl)methanol: A Technical Guide for Drug Development Professionals
Abstract
In the fields of medicinal chemistry and drug development, the unambiguous identification of chemical entities is paramount. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature provides a systematic framework that ensures any given chemical structure corresponds to a single, globally understood name. This technical guide provides an in-depth deconstruction of the IUPAC name for (1-phenyl-1H-pyrazol-5-yl)methanol, a molecule representative of the vital pyrazole class of heterocyclic compounds. This document will elucidate the hierarchical rules governing the selection of the principal functional group, the determination of the parent hydride, and the systematic numbering and naming of complex substituents. The methodologies presented herein are designed to serve as a self-validating protocol for researchers, ensuring accuracy in publications, patent applications, and regulatory submissions.
Introduction: The Critical Role of Systematic Nomenclature
Pyrazole and its derivatives represent a cornerstone in modern pharmacology, with applications ranging from anti-inflammatory agents to oncology and neurobiology.[1] As novel pyrazole-based entities are synthesized, the ability to name them precisely according to internationally accepted standards becomes a critical-path activity. A systematic name not only defines the molecule's two-dimensional structure but also serves as a primary key for database indexing, literature searches, and intellectual property claims. This guide uses (1-phenyl-1H-pyrazol-5-yl)methanol as a case study to explore the logic and application of IUPAC rules, providing field-proven insights into the causality behind each nomenclature decision.
Part 1: Foundational Principles of IUPAC Nomenclature
The IUPAC system is built on a hierarchical set of rules designed to address molecular complexity in a logical order.[2][3] The process begins by identifying the principal functional group , which dictates the suffix of the chemical name and takes precedence over all other functional groups present.[4][5]
Functional Group Priority
When a molecule contains multiple functional groups, a pre-defined order of priority is consulted. The group with the highest priority determines the parent structure's class and suffix.[6][7] For the molecule , the key functional groups are the alcohol (-OH) and the pyrazole ring (a heteroaromatic amine). According to IUPAC conventions, the alcohol group has a higher priority than an amine or a simple heterocyclic ring system.
| Priority | Functional Group Class | Suffix (as Principal Group) | Prefix (as Substituent) |
| High | Carboxylic Acids | -oic acid | carboxy- |
| Esters | -oate | alkoxycarbonyl- | |
| Amides | -amide | carbamoyl- | |
| Aldehydes | -al | formyl- | |
| Ketones | -one | oxo- | |
| Alcohols | -ol | hydroxy- | |
| Amines | -amine | amino- | |
| Low | Alkenes/Alkynes | -ene / -yne | alkenyl- / alkynyl- |
This table summarizes a subset of IUPAC functional group priorities relevant to organic chemistry.[5][6]
Part 2: Systematic Deconstruction of (1-Phenyl-1H-pyrazol-5-yl)methanol
The naming process is a sequential workflow, where each step builds upon the last in a logical, rule-based manner.
Experimental Protocol 1: Step-by-Step Nomenclature Determination
1. Identify the Principal Functional Group:
- Observation: The structure contains a hydroxyl (-OH) group and a pyrazole (heterocyclic amine) ring.
- Analysis: Based on the established IUPAC priorities (see table above), the alcohol functional group is senior to the amine functionality within the pyrazole ring.[5][6]
- Conclusion: The molecule will be named as an alcohol, and its name will receive the suffix -ol .
2. Determine the Parent Hydride:
- Observation: The hydroxyl group is attached to a single carbon atom, which is itself bonded to the pyrazole ring. This functional unit is -CH₂OH.
- Analysis: The longest carbon chain containing the principal functional group has only one carbon. The corresponding alkane is methane.[8]
- Conclusion: By combining the parent hydride name ("methane") and the suffix ("-ol"), the parent structure is identified as methanol .
3. Identify and Name the Substituent:
- Observation: The methanol parent is substituted at its carbon atom with a large, cyclic group. This group is 1-phenyl-1H-pyrazol-5-yl.
- Analysis: This complex substituent must be named systematically.
- a. Core Structure: The five-membered ring with two adjacent nitrogen atoms is pyrazole .[9][10][11] Pyrazole is a recognized trivial name retained by IUPAC.
- b. Ring Numbering: Numbering for the pyrazole ring begins at one of the heteroatoms. The 1H designation specifies that the nitrogen at position 1 is the one bearing a hydrogen atom in the unsubstituted ring, or in this case, a substituent.[12] The numbering proceeds around the ring to give the other nitrogen atom position 2.
- c. Locating Attachments:
- A phenyl group is attached to the nitrogen at position 1, leading to the prefix 1-phenyl.
- The entire pyrazole moiety is attached to the parent methanol via the carbon at position 5. This point of attachment is denoted by the suffix -yl , making it 1-phenyl-1H-pyrazol-5-yl.
- Conclusion: The full name of the substituent is (1-phenyl-1H-pyrazol-5-yl) . Parentheses are required to enclose the name of this complex substituent to avoid ambiguity.[13]
4. Assemble the Final IUPAC Name:
- Synthesis: The substituent name is placed as a prefix before the parent structure name.
- Final IUPAC Name: (1-Phenyl-1H-pyrazol-5-yl)methanol
Part 3: Visualization and Workflow
Visual aids are essential for understanding the relationship between a chemical structure and its systematic name.
Molecular Structure Diagram
The following diagram illustrates the structure of (1-phenyl-1H-pyrazol-5-yl)methanol with IUPAC-compliant numbering for the pyrazole ring.
Caption: Structure of (1-Phenyl-1H-pyrazol-5-yl)methanol.
Nomenclature Derivation Workflow
The logical process for determining the IUPAC name can be visualized as a decision-making flowchart.
Caption: Logical workflow for IUPAC name derivation.
Conclusion
The IUPAC name (1-phenyl-1H-pyrazol-5-yl)methanol is derived from a systematic application of established nomenclature rules. By prioritizing the alcohol functional group, the parent structure is correctly identified as methanol. The complex substituent, a pyrazole ring bearing a phenyl group, is then systematically named and numbered, including the 1H locant to specify the position of substitution on the nitrogen. This rigorous, step-by-step methodology ensures the generation of an unambiguous and authoritative name, a fundamental requirement for effective communication and documentation in the scientific and regulatory landscape of drug development.
References
-
IUPAC Naming of Organic Compounds with Functional Groups. KPU Pressbooks. [Link]
-
IUPAC Nomenclature Functional Group Priority Order. Chemistry short notes. [Link]
-
IUPAC nomenclature of organic chemistry. Wikipedia. [Link]
-
1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. [Link]
-
Pyrazole. Britannica. [Link]
-
pyrazole. Wiktionary. [Link]
-
Priorities with Functional Groups Giving Higher and Lower Priority Names. YouTube. [Link]
-
Chemical structures and numbering of pyrazole 1, dihydropyrazole (pyrazoline) tautomers 2–4 and pyrazolidine 5. ResearchGate. [Link]
-
Table of Functional Group Priorities for Nomenclature. Master Organic Chemistry. [Link]
-
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals - University of Southampton. [Link]
-
IUPAC naming and formulae. Siyavula. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). International Journal of Pharmaceutical and Clinical Research. [Link]
-
Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry. [Link]
-
Pyrazole. CAS Common Chemistry. [Link]
-
1H-Pyrazole. NIST WebBook. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
IUPAC Rules. University of Wisconsin-Platteville. [Link]
-
Nomenclature of Alcohols. Organic Chemistry Tutor. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. 2.4 IUPAC Naming of Organic Compounds with Functional Groups – Organic Chemistry I [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Pyrazole 98 288-13-1 [sigmaaldrich.com]
- 10. Pyrazole | Heterocyclic, Aromatic, Five-Membered | Britannica [britannica.com]
- 11. pyrazole - Wiktionary, the free dictionary [en.wiktionary.org]
- 12. 1H-Pyrazole, 3-methyl-5-phenyl- [webbook.nist.gov]
- 13. IUPAC Rules [chem.uiuc.edu]
A Comprehensive Spectroscopic Guide to (1-phenyl-1H-pyrazol-5-yl)methanol for Researchers and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound (1-phenyl-1H-pyrazol-5-yl)methanol. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide integrates theoretical principles with practical, field-proven insights, offering a robust framework for the characterization of this and similar pyrazole derivatives.
Introduction: The Significance of (1-phenyl-1H-pyrazol-5-yl)methanol
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse biological activities. The title compound, (1-phenyl-1H-pyrazol-5-yl)methanol, incorporates both a phenyl-substituted pyrazole ring and a primary alcohol functional group, making it a valuable building block for the synthesis of more complex pharmaceutical agents. Accurate and comprehensive characterization of such molecules is paramount to ensure their identity, purity, and quality in research and development settings. This guide provides a detailed spectroscopic analysis to facilitate this critical aspect of chemical synthesis and drug discovery.
Molecular Structure and Spectroscopic Correlation
The structural elucidation of (1-phenyl-1H-pyrazol-5-yl)methanol relies on the synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for an unambiguous assignment of the molecular architecture.
Caption: Molecular structure of (1-phenyl-1H-pyrazol-5-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (1-phenyl-1H-pyrazol-5-yl)methanol, both ¹H and ¹³C NMR are essential for a complete structural assignment.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for (1-phenyl-1H-pyrazol-5-yl)methanol
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6-7.8 | d | 2H | Phenyl H (ortho) |
| ~7.4-7.5 | t | 2H | Phenyl H (meta) |
| ~7.3-7.4 | t | 1H | Phenyl H (para) |
| ~7.5 | d | 1H | Pyrazole H-3 |
| ~6.4 | d | 1H | Pyrazole H-4 |
| ~4.7 | s | 2H | CH₂OH |
| ~2.5-3.5 | br s | 1H | OH |
Causality Behind Experimental Choices: The choice of a deuterated solvent such as CDCl₃ or DMSO-d₆ is critical. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds. The hydroxyl proton signal can be broad and its chemical shift is concentration-dependent; a D₂O exchange experiment can be performed to confirm its assignment, as the OH proton will be replaced by deuterium, causing its signal to disappear from the spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.
Table 2: Predicted ¹³C NMR Spectroscopic Data for (1-phenyl-1H-pyrazol-5-yl)methanol
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | Pyrazole C-5 |
| ~139 | Pyrazole C-3 |
| ~138 | Phenyl C (ipso) |
| ~129 | Phenyl C (meta) |
| ~128 | Phenyl C (para) |
| ~125 | Phenyl C (ortho) |
| ~107 | Pyrazole C-4 |
| ~56 | CH₂OH |
Expertise & Experience: The chemical shifts of the pyrazole ring carbons are influenced by the electronegativity of the nitrogen atoms and the substitution pattern. The carbon bearing the methanol group (C-5) is expected to be downfield due to its attachment to the electronegative nitrogen and the substituent. The phenyl group's carbon signals will be in the aromatic region, with the ipso-carbon (attached to the pyrazole ring) often showing a distinct chemical shift.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C. The spectral width should encompass the expected range for organic molecules (typically 0-220 ppm).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Table 3: Predicted IR Spectroscopic Data for (1-phenyl-1H-pyrazol-5-yl)methanol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Broad | O-H stretch (alcohol) |
| ~3100-3000 | Medium | C-H stretch (aromatic) |
| ~2950-2850 | Medium | C-H stretch (aliphatic) |
| ~1600, 1500, 1450 | Medium-Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| ~1050 | Strong | C-O stretch (primary alcohol) |
Trustworthiness: The presence of a broad absorption band around 3300 cm⁻¹ is a highly reliable indicator of the hydroxyl group, a key feature of the target molecule. The C-O stretching vibration of the primary alcohol provides further confirmation. The characteristic absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic systems.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is commonly employed.[1] Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk.[1] Alternatively, if the compound is soluble in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).[1]
-
Data Acquisition: Record a background spectrum of the KBr pellet or salt plate alone.[1] Then, place the sample in the IR beam and record the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[1]
-
Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.
Table 4: Predicted Mass Spectrometry Data for (1-phenyl-1H-pyrazol-5-yl)methanol
| m/z | Interpretation |
| 188 | Molecular ion [M]⁺ |
| 170 | [M - H₂O]⁺ |
| 157 | [M - CH₂OH]⁺ |
| 77 | [C₆H₅]⁺ |
Authoritative Grounding: The molecular ion peak at m/z 188 would confirm the molecular formula C₁₁H₁₂N₂O. The fragmentation pattern is predictable based on the structure. The loss of a water molecule (18 Da) from the molecular ion is a common fragmentation for alcohols. Cleavage of the C-C bond between the pyrazole ring and the methanol group would result in a fragment at m/z 157. The presence of a peak at m/z 77 is a strong indicator of a phenyl group.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Ionization: Ionize the sample molecules. EI is a common technique that often leads to extensive fragmentation, providing valuable structural information. ESI is a softer ionization technique that typically results in a prominent molecular ion peak, which is useful for determining the molecular weight.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the spectrum to identify the molecular ion and characteristic fragment ions.
Caption: General workflow for mass spectrometric analysis.
Conclusion
The comprehensive spectroscopic analysis of (1-phenyl-1H-pyrazol-5-yl)methanol, integrating ¹H NMR, ¹³C NMR, IR, and MS data, provides a robust and self-validating system for its structural confirmation. The methodologies and data interpretation presented in this guide offer a practical framework for researchers and scientists in the field of drug development, ensuring the integrity and quality of this important chemical entity.
References
-
García, M. D., et al. (2020). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2020(2), M1129. [Link]
-
Yaka, H. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molbank, 2018(4), M1013. [Link]
-
NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Holzer, W., Guo, C., & Schalle, K. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(3), M603. [Link]
Sources
Solubility of (1-phenyl-1H-pyrazol-5-yl)methanol in organic solvents
Topic: Solubility Profiling & Thermodynamic Analysis of (1-phenyl-1H-pyrazol-5-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Formulation Scientists
Executive Summary: Navigating the Solubility Landscape
(1-phenyl-1H-pyrazol-5-yl)methanol (CAS 1017783-31-1) represents a critical structural motif in medicinal chemistry, often serving as a scaffold for bioactive pyrazoles (e.g., Edaravone analogs) and agrochemicals. Despite its synthetic utility, peer-reviewed thermodynamic solubility data (mole fraction vs. temperature) for this specific derivative remains sparse in the public domain.
This guide bridges that gap. As a Senior Application Scientist, I have structured this document not just to report data, but to provide a predictive solubility framework and a validated experimental protocol . This approach empowers you to generate the precise thermodynamic data required for crystallization, purification, and formulation processes.
Chemical Profile & Physicochemical Determinants
To understand the solubility behavior of (1-phenyl-1H-pyrazol-5-yl)methanol, we must first deconstruct its molecular interactions.
-
Chemical Name: (1-phenyl-1H-pyrazol-5-yl)methanol[1][2][3][4][5][6][7][8]
-
Molecular Formula: C₁₀H₁₀N₂O
Structural Solubility Drivers
-
Hydrophobic Domain (Phenyl Ring): Drives solubility in non-polar aromatic solvents (Toluene) and limits water solubility.
-
Hydrophilic/Polar Domain (Pyrazole + Methanol):
-
N-N Motif: The pyrazole ring acts as a weak H-bond acceptor.
-
-CH₂OH Group: A primary alcohol acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This is the primary vector for solubility in protic solvents (MeOH, EtOH).
-
Predicted Solubility Ranking (SAR Analysis): Based on structural analogs (e.g., 1-phenylpyrazole, Edaravone), the solubility hierarchy is predicted as follows:
-
Tier 1 (High Solubility): DMSO > DMF > Methanol > Ethanol. (Driven by strong dipole-dipole and H-bonding).
-
Tier 2 (Moderate Solubility): Ethyl Acetate > Acetone > Dichloromethane. (Driven by polar aprotic interactions).
-
Tier 3 (Low Solubility): Toluene > Water > n-Hexane. (Limited by lattice energy and polarity mismatch).
Experimental Protocol: Determination of Solubility
Since specific literature values are proprietary, you must generate empirical data to validate thermodynamic models. The Isothermal Saturation Method coupled with Gravimetric or HPLC analysis is the industry standard for this class of compounds.
Methodology: Static Equilibrium Saturation
Objective: Determine the mole fraction solubility (
Step-by-Step Workflow:
-
Preparation: Add excess (1-phenyl-1H-pyrazol-5-yl)methanol solid to 10 mL of the target solvent (e.g., Methanol, EtOH, EtOAc) in a jacketed glass vessel.
-
Equilibration: Stir the suspension magnetically at 400 rpm for 24 hours at the set temperature (
K).-
Scientist's Note: Ensure a visible solid phase remains to guarantee saturation.
-
-
Settling: Stop stirring and allow the phases to separate for 2-4 hours.
-
Sampling: Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter to remove micro-crystals.
-
Quantification:
-
Gravimetric: Evaporate solvent in a tared dish until constant weight.
-
HPLC (Preferred): Dilute with mobile phase and analyze (UV detection at
nm).
-
Calculation of Mole Fraction (
Thermodynamic Modeling Framework
Once experimental data is obtained, fitting it to thermodynamic models is essential for process simulation (e.g., cooling crystallization).
Model 1: Modified Apelblat Equation
This is the most accurate semi-empirical model for pyrazole derivatives in pure solvents.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression.
-
Application: Use this for interpolation of solubility at non-measured temperatures.
Model 2: van't Hoff Equation
Used to extract thermodynamic properties (
-
Interpretation:
-
If slope is negative (typical), dissolution is endothermic (
), meaning solubility increases with temperature. -
For (1-phenyl-1H-pyrazol-5-yl)methanol, we expect an endothermic profile driven by the breaking of the crystal lattice.
-
Visualizations
Figure 1: Solubility Determination Workflow
A logical flow for the experimentalist to ensure data integrity.
Caption: Step-by-step workflow for determining the thermodynamic solubility of pyrazole derivatives.
Figure 2: Solute-Solvent Interaction Mechanism
Why does it dissolve? A look at the molecular forces.
Caption: Mechanistic drivers of solubility. H-bonding dominates in alcohols; Pi-stacking aids in aromatics.
Data Summary & Reference Values (Estimated)
While specific experimental values must be measured, the following table provides estimated reference ranges based on the properties of the structural analog Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) to guide your initial solvent selection.
| Solvent Class | Representative Solvent | Predicted Solubility (25°C) | Interaction Type |
| Alcohols | Methanol, Ethanol | High (> 50 mg/mL) | H-Bonding (Donor/Acceptor) |
| Polar Aprotic | DMSO, DMF | Very High (> 100 mg/mL) | Strong Dipole Interactions |
| Esters | Ethyl Acetate | Moderate (10-30 mg/mL) | Polar/Van der Waals |
| Aromatics | Toluene | Low/Moderate (1-10 mg/mL) | |
| Alkanes | n-Hexane, Heptane | Very Low (< 1 mg/mL) | Weak Dispersion Forces |
| Aqueous | Water (pH 7) | Low (< 1 mg/mL) | Hydrophobic Effect (Phenyl) |
> Warning: These are estimates for process design. Critical crystallization parameters must be validated using the protocol in Section 2.
References
-
Angene Chemical. (1-phenyl-1H-pyrazol-5-yl)methanol Product Specifications (CAS 1017783-31-1).[2][3][4][5][7] Retrieved from
-
AOBChem. Safety Data Sheet: (1-Phenyl-1H-pyrazol-5-yl)methanol. Retrieved from
-
Barszcz, B. et al. (2025).[10] Solubility and coordination properties of pyrazole derivatives. Journal of the Chemical Society, Dalton Transactions.[10] (Contextual reference for general pyrazole solubility).
-
PubChem. Compound Summary: 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine (Analog).[11] Retrieved from [11]
- Apelblat, A. & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Engineering Data.
Sources
- 1. aobchem.com [aobchem.com]
- 2. Citric acid monohydrate | CAS#:5949-29-1 | Chemsrc [chemsrc.com]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethanone (1210-43-1) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 5. 1-Phenyl-1H-1,2,3-triazole-4-carboxylic acid (4600-04-8) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 6. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 7. (1-phenyl-1H-pyrazol-5-yl)methanol - CAS:1017783-31-1 - Sunway Pharm Ltd [3wpharm.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 9. [4-(1H-Pyrazol-1-yl)phenyl]methanol, 97%, Thermo Scientific Amber Glass Bottle; 1g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 10. Pyrazole | 288-13-1 [chemicalbook.com]
- 11. 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine | C14H18N4 | CID 22029039 - PubChem [pubchem.ncbi.nlm.nih.gov]
Tautomeric Landscapes of Phenyl-Pyrazol-Methanol Derivatives: An In-Depth Technical Guide
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, valued for its versatile biological activities. The introduction of phenyl and hydroxymethyl substituents unlocks a rich and complex tautomeric landscape that profoundly influences the physicochemical properties, receptor binding, and ultimately, the therapeutic efficacy of these derivatives. This technical guide provides an in-depth exploration of the tautomerism in phenyl-pyrazol-methanol derivatives, moving beyond a mere description of isomeric forms to a detailed analysis of the underlying mechanistic principles and the advanced analytical techniques required for their characterization. We will delve into the nuanced interplay of annular and ring-chain tautomerism, offering field-proven insights into experimental design and data interpretation for researchers in drug discovery and development.
The Strategic Importance of Tautomerism in Drug Design
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in modern drug discovery.[1][2] For pyrazole-containing active pharmaceutical ingredients (APIs), the predominant tautomeric form in physiological environments dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and overall electronic distribution. Consequently, understanding and controlling tautomeric equilibria are paramount for optimizing drug-target interactions, improving bioavailability, and ensuring consistent pharmacological activity. Phenyl-pyrazol-methanol derivatives, with their inherent potential for multiple tautomeric forms, present both a challenge and an opportunity for medicinal chemists to fine-tune molecular properties for enhanced therapeutic performance.
Unraveling the Tautomeric Forms of Phenyl-Pyrazol-Methanol Derivatives
Phenyl-pyrazol-methanol derivatives can exhibit several types of tautomerism, primarily annular and ring-chain tautomerism. The specific equilibrium is highly sensitive to the substitution pattern on both the pyrazole and phenyl rings, as well as the solvent environment.
Annular Tautomerism: The Prototropic Shift
Annular tautomerism is a hallmark of N-unsubstituted pyrazoles, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring.[1] This 1,2-proton shift results in two distinct tautomers, which can have significantly different electronic and steric properties. The equilibrium between these forms is influenced by the electronic nature of the substituents. Electron-donating groups tend to favor the tautomer where the substituent is at the C3 position, while electron-withdrawing groups often stabilize the tautomer with the substituent at the C5 position.
Ring-Chain Tautomerism: The Role of the Hydroxymethyl Group
The presence of a hydroxymethyl group introduces the possibility of ring-chain tautomerism, where the hydroxyl group can undergo intramolecular nucleophilic addition to one of the pyrazole ring's double bonds. This results in the formation of a bicyclic system, often a pyrazolo-oxazine derivative. The equilibrium between the open-chain (pyrazol-methanol) and the closed-ring forms is influenced by steric and electronic factors, as well as the solvent's ability to stabilize each tautomer.
Below is a logical diagram illustrating the potential tautomeric equilibria in a generic phenyl-pyrazol-methanol derivative.
Caption: Potential tautomeric equilibria in phenyl-pyrazol-methanol derivatives.
Synthesis of Phenyl-Pyrazol-Methanol Precursors: A Validated Protocol
The synthesis of pyrazole derivatives often involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or a related synthon. For the preparation of a key precursor, 1-phenyl-3-methyl-5-pyrazolone, a widely used intermediate, the following robust protocol can be employed. This method offers high yield and purity.[3]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenylhydrazine in methanol.
-
pH Adjustment: Carefully adjust the pH of the solution to between 5.0 and 6.5 using hydrochloric acid.
-
Addition of Diketone: While stirring, add ethyl acetoacetate dropwise to the solution.
-
First Reflux: Heat the reaction mixture to a reflux temperature between 40°C and 90°C and maintain for 1 to 6 hours.
-
Solvent Removal and Neutralization: After the initial reflux, distill off the methanol. Adjust the pH of the remaining solution to neutral.
-
Second Reflux: Stir the neutralized reaction mixture and reflux for an additional 1 to 3 hours at a temperature between 60°C and 80°C.
-
Crystallization and Filtration: Cool the reaction mixture to allow for the crystallization of the product. Collect the crude product by filtration.
-
Recrystallization: Dissolve the crude product in hot methanol and allow it to recrystallize to obtain the pure, white crystalline 1-phenyl-3-methyl-5-pyrazolone.
This pyrazolone can then be further functionalized, for instance, through reduction of the keto group and subsequent substitution to yield the desired phenyl-pyrazol-methanol derivatives.
Advanced Analytical Characterization of Tautomeric Forms
The elucidation of the predominant tautomeric form in both solid and solution states requires a multi-pronged analytical approach, with Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography being the gold standards.
NMR Spectroscopy: A Window into Dynamic Equilibria
NMR spectroscopy is an exceptionally powerful tool for studying tautomerism in solution.[1] By analyzing chemical shifts, coupling constants, and through the use of advanced techniques like variable temperature NMR, one can gain detailed insights into the tautomeric equilibrium.
A detailed investigation of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one, a close structural analog to a hydroxyphenylpyrazole, provides an excellent case study.[4] In this study, the tautomerism was investigated using 1H, 13C, and 15N NMR spectroscopy in both the solid state and in various solvents. The data conclusively demonstrated that the compound exists predominantly as the 1H-pyrazol-3-ol tautomer.[4]
Key Observables in NMR for Tautomer Identification:
-
1H NMR: The chemical shift of the hydroxyl proton (in the OH-tautomer) versus the NH proton (in the keto-tautomer) is a key indicator. The presence of a broad, exchangeable proton signal is also characteristic of tautomeric systems.
-
13C NMR: The chemical shift of the carbon atom bearing the oxygen (C-OH vs. C=O) is significantly different between the tautomers.
-
15N NMR: The chemical shifts of the pyrazole nitrogen atoms are highly sensitive to their hybridization state and protonation, providing unambiguous evidence for the location of the mobile proton.[4]
Table 1: Comparative 13C and 15N NMR Chemical Shifts (ppm) for 1-Phenyl-1H-pyrazol-3-ol in Different States [4]
| Atom | Solid State | in CDCl3 | in C6D6 | in DMSO-d6 |
| Pyrazole C-3 | 164.9 | 164.0 | 165.1 | 162.8 |
| Pyrazole C-4 | 95.9 | 94.2 | 94.6 | 94.4 |
| Pyrazole C-5 | 132.9, 131.6 | 129.1 | 129.3 | 128.4 |
| Pyrazole N-1 | 192.6 | 192.1 | 191.7 | 194.4 |
| Pyrazole N-2 | 243.1 | 245.9 | 246.1 | 262.1 |
The remarkable consistency of the chemical shifts between the solid state (where the structure is confirmed by X-ray crystallography to be the OH-form) and in non-polar solvents like CDCl3 and C6D6 strongly indicates that the 1H-pyrazol-3-ol tautomer is overwhelmingly dominant in these conditions.[4] The downfield shift of the N-2 signal in DMSO-d6 is attributed to the disruption of intermolecular hydrogen-bonded dimers present in the solid state and non-polar solvents, with the strong hydrogen bond acceptor DMSO solvating the monomeric OH-tautomer.[4]
X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state. This technique is invaluable for definitively identifying the predominant tautomer in the crystalline form. For instance, the X-ray crystal structure of 1-phenyl-1,2-dihydro-3H-pyrazol-3-one revealed that it exists as dimeric units of the 1H-pyrazol-3-ol tautomer, connected by intermolecular hydrogen bonds.[4] This solid-state structure then serves as a crucial reference point for interpreting the solution-state NMR data.
The workflow for the structural elucidation of tautomers is depicted in the following diagram:
Caption: Experimental workflow for the characterization of tautomers.
The Influence of the Phenyl Group and Solvent Effects
The phenyl substituent exerts a significant electronic and steric influence on the tautomeric equilibrium. Its electron-withdrawing nature can affect the acidity of the pyrazole NH proton, thereby influencing the position of the annular tautomeric equilibrium. Furthermore, the steric bulk of the phenyl group can impact the feasibility of ring-chain tautomerism by influencing the conformational preferences of the hydroxymethyl side chain.
Solvent polarity plays a crucial role in shifting the tautomeric equilibrium.[1] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding, while non-polar solvents may favor the less polar form. As observed in the case of 1-phenyl-1H-pyrazol-3-ol, the solvent can also disrupt intermolecular interactions, such as dimerization, which can indirectly influence the observed spectroscopic properties.[4]
Conclusion and Future Perspectives
The tautomeric behavior of phenyl-pyrazol-methanol derivatives is a multifaceted phenomenon governed by a delicate balance of electronic, steric, and solvent effects. A thorough understanding and characterization of these tautomeric landscapes are indispensable for the rational design of novel therapeutics with optimized pharmacological profiles. The synergistic application of advanced analytical techniques, particularly NMR spectroscopy and X-ray crystallography, coupled with computational modeling, provides a robust framework for elucidating the predominant tautomeric forms. Future research in this area will likely focus on leveraging this fundamental understanding to design molecules that exist in a single, desired tautomeric form, thereby leading to drugs with more predictable and reliable clinical outcomes.
References
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one. National Institutes of Health. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC - NIH. [Link]
-
Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. MDPI. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
Tautomerism in 4-substituted 1-phenyl-3-methyl-pyrazolin-5-ones-a theoretical ab initio and 13 C NMR study. ResearchGate. [Link]
-
On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]
-
ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. ResearchGate. [Link]
Sources
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
The Lynchpin Intermediate: (1-phenyl-1H-pyrazol-5-yl)methanol in Modern Drug Synthesis
The pyrazole nucleus is a cornerstone in contemporary medicinal chemistry, forming the structural heart of numerous therapeutic agents.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Within this vital class of compounds, (1-phenyl-1H-pyrazol-5-yl)methanol emerges as a pivotal intermediate. Its strategic placement of a reactive hydroxyl group on a stable phenyl-substituted pyrazole ring allows for facile derivatization, making it a valuable building block in the synthesis of a wide array of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.[3][4]
This guide provides an in-depth exploration of (1-phenyl-1H-pyrazol-5-yl)methanol, detailing its synthesis and subsequent application as an intermediate in the construction of more complex molecular architectures. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale.
Part 1: Synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol
The synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol is typically achieved through a multi-step process commencing with the condensation of a β-ketoester with phenylhydrazine, followed by reduction of the resulting ester functionality. This classical approach, a variation of the Knorr pyrazole synthesis, remains a robust and widely adopted method.[5]
Experimental Workflow: Synthesis of the Intermediate
Caption: Synthetic pathway for (1-phenyl-1H-pyrazol-5-yl)methanol.
Protocol 1: Synthesis of Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
This initial step involves the cyclocondensation reaction to form the core pyrazole structure.
Materials:
-
Ethyl benzoylacetate
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Ice bath
-
Magnetic stirrer and heating mantle
-
Round bottom flask and condenser
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and condenser, dissolve ethyl benzoylacetate (1 equivalent) in glacial acetic acid (5 volumes).
-
To this stirring solution, add phenylhydrazine (1.1 equivalents) dropwise at room temperature. The addition is exothermic, and an ice bath can be used to maintain the temperature below 40°C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 118°C) for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.
-
Upon completion, allow the mixture to cool to room temperature and then pour it into ice-cold water (10 volumes).
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Recrystallize the crude product from ethanol to afford pure ethyl 1-phenyl-1H-pyrazole-5-carboxylate as a white solid.
Rationale: The acidic medium of glacial acetic acid catalyzes the condensation of phenylhydrazine with the β-ketoester, ethyl benzoylacetate. The subsequent intramolecular cyclization and dehydration lead to the formation of the stable aromatic pyrazole ring.
Protocol 2: Reduction to (1-phenyl-1H-pyrazol-5-yl)methanol
The ester is then reduced to the primary alcohol, our target intermediate.
Materials:
-
Ethyl 1-phenyl-1H-pyrazole-5-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate (anhydrous)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Magnetic stirrer
-
Three-neck round bottom flask, dropping funnel, and condenser under an inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up a dry three-neck flask under an inert atmosphere. To the flask, add anhydrous THF (10 volumes) and cool it to 0°C using an ice bath.
-
Carefully add lithium aluminum hydride (1.5 equivalents) portion-wise to the cold THF.
-
Dissolve ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1 equivalent) in anhydrous THF (5 volumes) and add it dropwise to the LiAlH₄ suspension via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture back to 0°C.
-
Quench the reaction cautiously by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams.
-
A granular precipitate will form. Filter the solid and wash it with THF.
-
Combine the filtrate and washes, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude (1-phenyl-1H-pyrazol-5-yl)methanol. The product can be further purified by column chromatography on silica gel if necessary.
Rationale: Lithium aluminum hydride is a powerful reducing agent that readily reduces the ester functionality to a primary alcohol. The reaction is performed in an anhydrous aprotic solvent like THF to prevent the violent reaction of LiAlH₄ with water. The specific quenching procedure (Fieser workup) is designed to produce an easily filterable solid.
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Melting Point (°C) | ¹H NMR (CDCl₃, δ ppm) |
| Ethyl 1-phenyl-1H-pyrazole-5-carboxylate | 230.25 | 85-95% | 78-82 | 7.5-7.2 (m, 5H), 6.8 (s, 1H), 4.3 (q, 2H), 1.3 (t, 3H) |
| (1-phenyl-1H-pyrazol-5-yl)methanol | 188.23 | 90-98% | 92-96 | 7.6-7.3 (m, 5H), 6.4 (s, 1H), 4.8 (s, 2H), 2.1 (br s, 1H) |
Part 2: Application in the Synthesis of a Bioactive Scaffold
The utility of (1-phenyl-1H-pyrazol-5-yl)methanol as an intermediate is demonstrated here by its conversion to a key precursor for pyrazole-based therapeutic agents, such as certain kinase inhibitors. The hydroxyl group is an excellent handle for introducing further complexity.
Experimental Workflow: Derivatization of the Intermediate
Caption: Conversion of the intermediate to a piperazine-containing scaffold.
Protocol 3: Synthesis of 5-(Chloromethyl)-1-phenyl-1H-pyrazole
The alcohol is first converted to a more reactive chloromethyl derivative.
Materials:
-
(1-phenyl-1H-pyrazol-5-yl)methanol
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM)
-
Pyridine (catalytic amount)
-
Ice bath
-
Magnetic stirrer
-
Round bottom flask under an inert atmosphere
Procedure:
-
Dissolve (1-phenyl-1H-pyrazol-5-yl)methanol (1 equivalent) in dry DCM (10 volumes) in a round-bottom flask under an inert atmosphere.
-
Add a catalytic amount of pyridine (2-3 drops).
-
Cool the solution to 0°C in an ice bath.
-
Add thionyl chloride (1.2 equivalents) dropwise to the stirring solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 3 hours.
-
Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl produced.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-(chloromethyl)-1-phenyl-1H-pyrazole. This product is often used in the next step without further purification.
Rationale: Thionyl chloride in the presence of a catalytic amount of pyridine is a standard and effective method for converting primary alcohols to alkyl chlorides via an SN2 mechanism. Pyridine acts as a nucleophilic catalyst and also neutralizes the HCl byproduct.
Protocol 4: Synthesis of 1-((1-phenyl-1H-pyrazol-5-yl)methyl)piperazine
The final step in this example is a nucleophilic substitution to introduce a piperazine moiety, a common feature in many active pharmaceutical ingredients. For instance, a similar core is found in the DPP-4 inhibitor, Teneligliptin.[6][7][8]
Materials:
-
5-(Chloromethyl)-1-phenyl-1H-pyrazole
-
Piperazine (excess, e.g., 5 equivalents)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Magnetic stirrer and heating mantle
-
Round bottom flask and condenser
Procedure:
-
In a round-bottom flask, combine 5-(chloromethyl)-1-phenyl-1H-pyrazole (1 equivalent), piperazine (5 equivalents), and potassium carbonate (3 equivalents) in acetonitrile (20 volumes).
-
Heat the mixture to reflux (approximately 82°C) for 6 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove excess piperazine and salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel to obtain pure 1-((1-phenyl-1H-pyrazol-5-yl)methyl)piperazine.
Rationale: The piperazine, a secondary amine, acts as a nucleophile, displacing the chloride from the chloromethyl pyrazole. Potassium carbonate is used as a base to neutralize the HCl formed during the reaction and to deprotonate the piperazine, increasing its nucleophilicity. Using a large excess of piperazine minimizes the formation of the undesired bis-substituted byproduct.
| Compound | Molecular Weight ( g/mol ) | Typical Yield | Physical State | ¹³C NMR (CDCl₃, δ ppm) |
| 5-(Chloromethyl)-1-phenyl-1H-pyrazole | 206.66 | 90-95% | Off-white solid | 142.1, 139.2, 129.3, 127.8, 125.4, 107.9, 38.2 |
| 1-((1-phenyl-1H-pyrazol-5-yl)methyl)piperazine | 256.35 | 75-85% | Viscous oil | 141.8, 139.5, 129.1, 127.5, 125.2, 107.5, 55.1, 53.4, 46.0 |
Conclusion
(1-phenyl-1H-pyrazol-5-yl)methanol stands as a testament to the power of functionalized heterocyclic intermediates in modern drug discovery. Its straightforward synthesis and the reactivity of its hydroxyl group provide a reliable platform for the construction of diverse and complex molecular libraries. The protocols detailed above offer a robust framework for the synthesis and derivatization of this valuable building block, empowering researchers to accelerate their drug development programs. The inherent pharmacological relevance of the pyrazole core, combined with the synthetic versatility of the methanol substituent, ensures that this intermediate will continue to be a valuable tool in the quest for novel therapeutics.[9][10][11]
References
-
Yu, F., et al. (2013). Three component solvent-free synthesis of 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal derivatives. RSC Advances, 3, 13183-13192. [Link]
- CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine.
-
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. (2021). MDPI. [Link]
-
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. (2021). MDPI. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (2021). BMC Chemistry. [Link]
- WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
(1-Methyl-3-phenyl-1h-pyrazol-5-yl)methanol. MySkinRecipes. [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). Molecules. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. (2025). ResearchGate. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Advances. [Link]
-
(1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol. MySkinRecipes. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2024). ACS Omega. [Link]
-
General methods of synthesis for pyrazole and its derivatives. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1-Methyl-3-phenyl-1h-pyrazol-5-yl)methanol [myskinrecipes.com]
- 4. (1-Methyl-5-phenyl-1H-pyrazol-4-yl)methanol [myskinrecipes.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. CN103275010A - Preparation method of 1-(3-methyl-1-phenyl-1H-pyrazolyl-5-yl)piperazine - Google Patents [patents.google.com]
- 7. WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 8. WO2015019239A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine - Google Patents [patents.google.com]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
In vitro antioxidant activity assay of (1-phenyl-1H-pyrazol-5-yl)methanol
Executive Summary & Scientific Rationale
This guide details the protocol for evaluating the antioxidant capacity of (1-phenyl-1H-pyrazol-5-yl)methanol (CAS: 401566-79-8). While polyphenols are the traditional focus of antioxidant assays, nitrogen-containing heterocycles like pyrazoles have emerged as significant scaffolds in medicinal chemistry (e.g., Edaravone) for mitigating oxidative stress.[1]
Structural Insight: Unlike phenolic antioxidants that rely on O-H bond dissociation, (1-phenyl-1H-pyrazol-5-yl)methanol acts primarily through Single Electron Transfer (SET) mechanisms facilitated by the
Scope of Protocols:
-
DPPH Assay: To assess Hydrogen Atom Transfer (HAT) and mixed mechanisms in organic media.
-
ABTS Assay: To evaluate radical cation scavenging in aqueous/organic mixed media (broad pH stability).
-
FRAP Assay: To quantify total reducing power via pure Electron Transfer (ET).
Reagents & Compound Preparation
Critical Quality Attribute (CQA): The solubility of (1-phenyl-1H-pyrazol-5-yl)methanol is the primary variable affecting assay reproducibility.
-
Compound: (1-phenyl-1H-pyrazol-5-yl)methanol (Purity >98%).
-
Solvents: Dimethyl sulfoxide (DMSO, molecular biology grade), Methanol (HPLC grade).
-
Controls: Ascorbic Acid (Standard), Trolox (Analogous standard), Butylated hydroxytoluene (BHT - lipophilic control).
Stock Solution Protocol
-
Weighing: Accurately weigh 10 mg of the compound.
-
Dissolution: Dissolve in 1 mL of 100% DMSO . Vortex for 30 seconds to ensure complete solubilization.
-
Note: DMSO is preferred over methanol for the stock to prevent evaporation-induced concentration errors during storage.
-
-
Working Dilutions: Dilute the stock with Methanol to prepare a concentration range (e.g., 10, 50, 100, 250, 500, 1000
g/mL).-
Caution: Ensure the final DMSO concentration in the assay well is <1% (v/v) to prevent solvent interference with the radical stability.
-
Assay 1: DPPH Radical Scavenging Activity
Principle: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical is a stable nitrogen-centered radical (purple). Antioxidants reduce it to hydrazine (yellow) via HAT or SET.
Experimental Workflow
Figure 1: Step-by-step workflow for the DPPH microplate assay.
Detailed Protocol
-
DPPH Solution: Dissolve 3.94 mg DPPH in 100 mL Methanol (0.1 mM). Protect from light.[2]
-
Plating: In a 96-well plate, add 100
L of sample dilution. -
Reaction: Add 100
L of DPPH solution to each well. -
Blanks & Controls:
-
Sample Blank: 100
L Sample + 100 L Methanol (corrects for compound's intrinsic color). -
Control (A0): 100
L Methanol + 100 L DPPH.
-
-
Incubation: 30 minutes in the dark at room temperature (25°C).
-
Measurement: Read Absorbance (
) at 517 nm .
Calculation
Assay 2: ABTS Radical Cation Decolorization
Principle: ABTS is oxidized by potassium persulfate to form the blue-green radical cation ABTS
Detailed Protocol
-
Radical Generation: Mix 7 mM ABTS stock (in water) with 2.45 mM Potassium Persulfate (final conc). Store in dark for 12–16 hours to generate ABTS
. -
Dilution: Dilute the activated ABTS
solution with Methanol (or Ethanol) until Absorbance at 734 nm is 0.70 ± 0.02 . -
Assay:
-
Add 10
L of sample/standard to 190 L of diluted ABTS solution.
-
-
Incubation: 6 minutes exactly (kinetic endpoint).
-
Measurement: Read Absorbance at 734 nm .
Why this matters: The (1-phenyl-1H-pyrazol-5-yl)methanol structure contains a bulky phenyl group. ABTS
Assay 3: FRAP (Ferric Reducing Antioxidant Power)
Principle: Measures the reduction of Ferric-TPTZ complex (
Reagent Setup
-
Acetate Buffer: 300 mM, pH 3.6.
-
TPTZ Solution: 10 mM TPTZ in 40 mM HCl.
-
FeCl
Solution: 20 mM FeCl 6H O in water. -
Working FRAP Reagent: Mix Buffer:TPTZ:FeCl
in 10:1:1 ratio. Prepare fresh.
Protocol
-
Add 10
L of sample to 290 L of FRAP Reagent. -
Incubate for 30 minutes at 37°C.
-
Read Absorbance at 593 nm .
-
Calibration: Use FeSO
7H O (100–2000 M) to create a standard curve. Express results as M Fe(II) equivalents .
Data Presentation & Analysis
Summarize your findings in a comparative table. Since pyrazoles are often weaker antioxidants than ascorbic acid, reporting IC50 might be difficult if 50% inhibition is not reached. In that case, report % Inhibition at the highest tested concentration.
| Compound | Assay | IC50 ( | Max Inhibition (%) @ 1 mg/mL | Mechanism Indicated |
| (1-phenyl-1H-pyrazol-5-yl)methanol | DPPH | Calculated Value | Experimental Data | HAT / Mixed |
| Ascorbic Acid (Control) | DPPH | 4.5 ± 0.2 | 98% | HAT |
| (1-phenyl-1H-pyrazol-5-yl)methanol | ABTS | Calculated Value | Experimental Data | SET / HAT |
| (1-phenyl-1H-pyrazol-5-yl)methanol | FRAP | N/A | SET |
Troubleshooting & Optimization (Expertise)
-
Issue: Precipitation in Wells.
-
Cause: High concentration of aqueous buffer (in ABTS/FRAP) causing the lipophilic phenyl-pyrazole to crash out.
-
Solution: Use Ethanol as the solvent for ABTS dilution. For FRAP, add 10%
-cyclodextrin or ensure sample volume is <5% of total volume.
-
-
Issue: Low Activity.
-
Context: This compound lacks a phenolic -OH. Activity comes from the aromatic ring.
-
Optimization: Increase incubation time to 60 mins for DPPH to allow for slower SET mechanisms.
-
-
Issue: Color Interference.
-
Solution: The compound is generally colorless, but if derivatized, always use the Sample Blank (Sample + Solvent) described in Section 3.
-
Mechanistic Pathway Visualization
Figure 2: Proposed antioxidant mechanisms for the pyrazole scaffold.
References
-
MDPI. (2020). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules. Link
-
National Institutes of Health (NIH). (2019). Design, synthesis... of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants. PMC. Link
-
Sigma-Aldrich. Product Specification: (1-Methyl-1H-pyrazol-5-yl)(phenyl)methanol. Link
-
G-Biosciences. ABTS Antioxidant Capacity Assay Protocol. Link
-
Zen-Bio. ABTS Antioxidant Assay Kit Manual. Link
Sources
Application Note: High-Throughput Screening of a Pyrazole-Based Kinase Inhibitor Library Using TR-FRET
Abstract & Introduction
The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ubiquity in FDA-approved therapeutics, particularly kinase inhibitors such as Ruxolitinib , Crizotinib , and Celecoxib [1, 2]. Its planar, electron-rich nitrogen heterocycle serves as an excellent bioisostere for the adenine ring of ATP, allowing it to form critical hydrogen bonds within the hinge region of kinase active sites [3].
This Application Note details a robust workflow for the high-throughput screening of a 10,000-member pyrazole-focused library. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase binding assay.[1][2] Unlike traditional radiometric activity assays, TR-FRET offers a homogeneous, "mix-and-read" format with high signal-to-noise ratios, making it ideal for automated HTS campaigns [4].
Key Objectives
-
Primary Screen: Identify binders of the target kinase (e.g., c-Met or VEGFR2) using a competitive TR-FRET immunoassay.
-
Validation: Ensure assay robustness via Z'-factor statistical analysis.
-
Hit Triage: Validate hits through dose-response profiling and orthogonal cell-based viability assays.
Library Design & Preparation
A focused library of 10,000 pyrazole derivatives was curated to explore chemical space around the N1 and C3/C5 positions of the pyrazole ring.
Compound Management[3]
-
Stock Solution: Compounds are stored at 10 mM in 100% DMSO.
-
Source Plates: 384-well Low Dead Volume (LDV) microplates (Labcyte/Beckman).
-
Quality Control: Random sampling via LC-MS to ensure >90% purity and solubility.
Table 1: Library Physicochemical Parameters (Lipinski Compliance)
| Parameter | Target Range | Rationale |
|---|---|---|
| Molecular Weight | 300 - 500 Da | Optimal for cell permeability and binding pocket fit. |
| cLogP | 2.0 - 4.5 | Balances solubility with membrane permeability. |
| H-Bond Donors | < 5 | Facilitates hinge region interaction (e.g., pyrazole NH). |
| PSA (Polar Surface Area) | < 140 Ų | Ensures oral bioavailability potential. |
Assay Principle: TR-FRET Kinase Binding[1][2][4]
We employ a competitive binding assay where a fluorescently labeled tracer (kinase inhibitor analog) competes with the library compound for the kinase ATP-binding site.
-
Kinase: Tagged with a Europium (Eu) cryptate donor (via an anti-tag antibody).
-
Tracer: Labeled with a red acceptor fluorophore (e.g., Alexa Fluor 647).
-
Mechanism:
-
No Inhibitor: Tracer binds kinase. Eu-donor and Acceptor are in proximity.[3] Excitation at 337 nm yields FRET emission at 665 nm.
-
Inhibitor Present (Hit): Library compound displaces tracer. FRET is disrupted. Signal at 665 nm decreases.
-
Experimental Protocol
Automated Liquid Handling Workflow
Precision dispensing is critical. We utilize acoustic liquid handling to transfer nanoliter volumes of compounds, eliminating tip-based carryover.
Figure 1: HTS Workflow Logic
Caption: Figure 1. Automated HTS workflow utilizing acoustic dispensing for non-contact compound transfer.
Step-by-Step Protocol
Materials:
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Plates: 384-well white, low-volume polystyrene plates (Corning #4513).
-
Reader: PHERAstar FSX (BMG Labtech) or EnVision (PerkinElmer).
Step 1: Compound Transfer Using an Echo 550 (Labcyte), dispense 20 nL of library compounds (10 mM) into the assay plate.
-
Final Compound Concentration: 10 µM.
-
Final DMSO Concentration: 0.1% (v/v).
Step 2: Controls Layout
-
High Control (HC): 20 nL DMSO only (Max FRET signal, 0% Inhibition).
-
Low Control (LC): 20 nL of 100 µM Staurosporine (Min FRET signal, 100% Inhibition).
Step 3: Kinase/Antibody Mix Addition Dispense 5 µL of 2X Kinase/Eu-Antibody mix.
-
Note: Pre-incubate kinase and antibody for 30 mins prior to assay if not using a direct-labeled kinase.
Step 4: Tracer Addition Dispense 5 µL of 2X Tracer solution.
-
Total Assay Volume: 10 µL.
Step 5: Incubation Seal plates and incubate for 60 minutes at room temperature (20-25°C), protected from light.
Step 6: Detection Read fluorescence on a multimode reader.
-
Excitation: 337 nm (Laser or Flash Lamp).
-
Emission 1 (Donor): 620 nm.
-
Emission 2 (Acceptor): 665 nm.
Data Analysis & Validation
Ratiometric Calculation
To correct for well-to-well liquid volume variability and quenching, calculate the TR-FRET Ratio:
Assay Robustness (Z'-Factor)
The Z'-factor is the industry standard for validating HTS assay quality [5]. It measures the separation band between the positive (High) and negative (Low) controls.[4][5][6]
Interpretation:
-
Z' > 0.5: Excellent assay.
-
0.0 < Z' < 0.5: Marginal (requires optimization).
-
Z' < 0.0: Unacceptable (screen cannot proceed).
Table 2: Typical Validation Data for Pyrazole Screen
| Metric | Value | Status |
|---|---|---|
| Signal-to-Background (S/B) | > 3.5 | Pass |
| Coefficient of Variation (CV%) | < 4.5% | Pass |
| Z'-Factor | 0.72 | Pass (Robust) |
Hit Selection Logic
A compound is defined as a "Hit" if its inhibition value exceeds the statistical threshold:
Hit Triage & Secondary Assays
Primary hits often contain false positives (aggregators, fluorescent interferers). A rigorous triage workflow is required.
Figure 2: Hit Validation Hierarchy
Caption: Figure 2. Decision tree for validating primary hits, moving from biochemical IC50 determination to cellular efficacy.
Orthogonal Assay: Cell Viability
Biochemical hits are tested in a relevant cancer cell line (e.g., A549 or MKN-45) using the CellTiter-Glo (Promega) luminescent assay. This confirms that the pyrazole compound:
-
Permeates the cell membrane.
-
Engages the target kinase in a physiological environment.[8]
-
Induces the expected phenotypic effect (cell death/stasis).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Z'-Factor (<0.5) | High pipetting error or low tracer stability. | Recalibrate liquid handler; keep tracer on ice; check antibody binding affinity. |
| High False Positives | Compound aggregation or fluorescence interference. | Add 0.01% Triton X-100 to buffer; check compounds for auto-fluorescence at 665nm. |
| Signal Drift | Temperature fluctuations or evaporation. | Incubate in temperature-controlled environment; use plate seals. |
References
-
Fabbro, D., et al. (2012). "Targeting cancer with small-molecular-weight kinase inhibitors." Methods in Molecular Biology. Link
-
Zhang, J., et al. (2009). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. Link
-
LanthaScreen™ Kinase Binding Assay User Guide. Thermo Fisher Scientific. Link
-
Robers, M. B., et al. (2008). "A time-resolved fluorescence resonance energy transfer assay for profiling inhibitors of multiple kinase targets." Analytical Biochemistry. Link
-
Inglese, J., et al. (2006). "Quantitative high-throughput screening: A titration-based approach that efficiently identifies biological activities in large chemical libraries." Proceedings of the National Academy of Sciences. Link
Sources
- 1. bmglabtech.com [bmglabtech.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. news-medical.net [news-medical.net]
- 4. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 5. Z-factor - Wikipedia [en.wikipedia.org]
- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Optimized Cytotoxicity Profiling of Pyrazole Scaffolds: From Primary Screening to Mechanistic Validation
Abstract
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, forming the core of FDA-approved oncology drugs like Ruxolitinib and Crizotinib. However, the structural diversity that grants pyrazoles their potency also necessitates rigorous cytotoxicity profiling to distinguish between therapeutic efficacy (e.g., inducing apoptosis in cancer cells) and off-target toxicity (e.g., hepatotoxicity or membrane disruption). This Application Note provides a scientifically grounded, multi-tiered assay strategy designed specifically for evaluating novel pyrazole derivatives. It moves beyond basic viability testing to establish a self-validating workflow that confirms Mode of Action (MoA)—specifically focusing on the Reactive Oxygen Species (ROS)-mitochondrial apoptotic axis common to this chemical class.
Section 1: Strategic Experimental Design
The "Artifact-Free" Workflow
Small molecule screening often suffers from assay interference. Pyrazoles, while generally stable, can occasionally exhibit non-enzymatic reduction of tetrazolium salts (MTT/MTS) or autofluorescence. To ensure data integrity, this guide advocates for an ATP-based primary screen (luminescence) followed by a multiplexed secondary screen (fluorescence/luminescence) to validate cell death mechanisms.
Cell Line Selection for Selectivity Index (SI)
To calculate a valid Selectivity Index (SI), you must pair your target cancer line with a relevant non-malignant counterpart.
-
Target: Cancer cell line (e.g., MCF-7, A549, HepG2).
-
Control: Normal immortalized epithelial cells (e.g., MCF-10A, BEAS-2B) or primary fibroblasts (HFF-1).
-
SI Calculation:
.[1][2][3] An is generally considered a "hit" for early-stage discovery [1].[2]
Workflow Visualization
The following diagram outlines the logical progression from compound synthesis to mechanistic validation.
Figure 1: Tiered screening workflow for pyrazole derivatives, prioritizing sensitivity and mechanism validation.
Section 2: Primary Screening Protocol (ATP Quantitation)[2]
Rationale: Unlike MTT assays, which rely on metabolic conversion and can be prone to chemical reduction by reactive pyrazole nitrogens, ATP assays measure the presence of metabolically active cells directly via luciferase. This method is faster, more sensitive, and less prone to artifacts [2].
Protocol: ATP-Based Luminescence Assay
Materials:
-
384-well or 96-well opaque white plates (to prevent light cross-talk).
-
ATP detection reagent (e.g., CellTiter-Glo® or equivalent).
-
Plate reader capable of luminescence detection.[2]
Step-by-Step:
-
Seeding: Seed cells (3,000–5,000 cells/well for 96-well) in 90 µL culture medium. Incubate for 24 hours to allow attachment.
-
Compound Preparation: Prepare 10x stocks of pyrazole derivatives in medium (max DMSO < 0.5% final).
-
Treatment: Add 10 µL of 10x compound to wells. Include:
-
Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.
-
Detection: Equilibrate plate and ATP reagent to room temperature (critical for consistent kinetics). Add 100 µL reagent to each well.[2][6][7]
-
Lysis: Orbitally shake for 2 minutes to induce cell lysis. Incubate static for 10 minutes to stabilize signal.
-
Read: Measure total luminescence (integration time: 0.5–1.0 sec).
Data Validation: Calculate the Z-factor for the plate. A Z-factor > 0.5 indicates a robust assay suitable for screening.[2]
Section 3: Secondary Screening (Multiplexed LDH & Caspase)[2]
Rationale: A drop in ATP indicates low viability but does not distinguish between cytostasis (growth arrest), apoptosis (programmed death), or necrosis (membrane rupture). Pyrazoles frequently induce apoptosis; however, high concentrations may cause necrotic lysis. This multiplexed approach separates these outcomes [3].
Protocol: Sequential LDH and Caspase-3/7 Detection
Concept: Use the supernatant for LDH (membrane integrity) and the remaining cell pellet for Caspase-3/7 (apoptosis).
Step-by-Step:
-
Treatment: Treat cells as described in the Primary Screen.[2]
-
Supernatant Transfer (LDH):
-
Cell Lysate (Caspase):
-
To the original white plate (containing cells + remaining medium), add Caspase-3/7 chemiluminescent reagent.
-
Incubate 30–60 mins. Measure Luminescence.
-
Interpretation: High signal = Apoptosis.[2]
-
Data Interpretation Table:
| Assay Signal | ATP (Viability) | LDH (Membrane) | Caspase-3/7 | Biological Conclusion |
| Scenario A | Low | Low | High | Apoptosis (Desired for oncology) |
| Scenario B | Low | High | Low | Necrosis (Potential toxicity/artifact) |
| Scenario C | Low | Low | Low | Cytostasis (Growth arrest, no killing) |
Section 4: Mechanistic Validation (ROS-Mediated Apoptosis)
Rationale: Recent literature confirms that many cytotoxic pyrazoles act by triggering a surge in Reactive Oxygen Species (ROS), leading to mitochondrial membrane potential (
Signaling Pathway Visualization
The following diagram illustrates the specific pathway often targeted by pyrazole derivatives.
Figure 2: The ROS-Mitochondrial apoptotic axis, a common Mechanism of Action (MoA) for pyrazole derivatives.[2][5]
Protocol: Flow Cytometry for ROS and Annexin V
Materials:
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) for ROS detection.
Step-by-Step:
-
Treatment: Treat cells with the IC50 concentration of the pyrazole candidate for 12–24 hours. Include a NAC (N-acetylcysteine) pre-treatment control (ROS scavenger) to prove causality.
-
ROS Staining:
-
Apoptosis Staining:
References
-
Selectivity Index Calculation: ResearchGate. "The calculated values of the selectivity index (SI) of some compounds." Link
-
Assay Guidance Manual: NCBI Bookshelf. "Cell Viability Assays." (2013).[2][7] Link
-
Multiplexing Cytotoxicity: Promega Corporation.[2] "The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays." Link
-
Pyrazole & ROS Mechanism: PubMed Central (NIH).[2] "Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells." Link
-
Mitochondrial Pathway: PubMed.[2] "A novel pyrazolone-based derivative induces apoptosis... via ROS generation and caspase-dependent mitochondria-mediated pathway."[9] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. Pyrazoline B Induces Oxidative Stress Mediated Toxicity, Cell Cycle Arrest, and Caspase-Independent Apoptosis in BT-474 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel pyrazolone-based derivative induces apoptosis in human esophageal cells via reactive oxygen species (ROS) generation and caspase-dependent mitochondria-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Mechanism of Action Profiling for Pyrazole-Based Kinase Inhibitors
Abstract
The pyrazole scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster kinase inhibitors like Ruxolitinib (JAK1/2) and Crizotinib (ALK/MET). However, high potency (
Phase 1: Biochemical Characterization (The "What")
Validating ATP-Competitive Inhibition
Most pyrazole-based inhibitors function by mimicking the adenine ring of ATP, forming hydrogen bonds with the kinase "hinge region." To confirm this MoA, one must prove that the inhibitor competes directly with ATP for the active site.
The Causality:
If a pyrazole is ATP-competitive, increasing the concentration of ATP will outcompete the drug, requiring a higher concentration of inhibitor to achieve the same level of inhibition. This manifests as an increase in the apparent
Experimental Protocol: ATP-Shift Assay
Objective: Determine the "ATP-shift" value to classify the inhibition mode.
-
Reagent Prep: Prepare kinase reaction buffer (typically HEPES pH 7.5,
, DTT). -
ATP Titration: Prepare two parallel assay plates:
-
Condition A:
(The Michaelis constant for the kinase). -
Condition B:
(Saturating conditions).
-
-
Inhibitor Dosing: Serially dilute the pyrazole inhibitor (e.g., 10-point dose-response) across both plates.
-
Reaction: Initiate with substrate and kinase; incubate for linear-phase duration (usually 30–60 min).
-
Detection: Use ADP-Glo or similar luminescent readout.
-
Calculation:
Self-Validating Check:
-
Shift > 10: Strong evidence of ATP competition (Typical for Pyrazoles).
-
Shift ≈ 1: Non-competitive or Allosteric inhibition.
Data Visualization: Inhibition Logic
Caption: Logical flow of ATP-competitive inhibition. High ATP concentrations displace the inhibitor, restoring signaling.
Phase 2: Biophysical Binding Dynamics (The "How")
Beyond Affinity: The Importance of Residence Time
Thermodynamic affinity (
Experimental Protocol: Surface Plasmon Resonance (SPR)
Objective: Measure
-
Immobilization:
-
Use a CM5 sensor chip.
-
Immobilize the Target Kinase via amine coupling.[1] Crucial: Keep immobilization levels low (<1000 RU) to prevent mass transport limitations.
-
-
Solvent Correction: Pyrazoles are hydrophobic; ensure DMSO matching (typically 1-2%) in running buffer.
-
Single-Cycle Kinetics: Inject increasing concentrations of the pyrazole (0.1x to 10x
) without regeneration between injections.-
Why? Kinases are fragile; regeneration buffers (low pH) often denature the active site.
-
-
Analysis: Fit data to a 1:1 Langmuir binding model.
Data Interpretation Table:
| Parameter | Symbol | Ideal Profile for Pyrazoles | Clinical Implication |
| Association Rate | Fast ( | Rapid onset of action. | |
| Dissociation Rate | Slow ( | Durable target suppression. | |
| Residence Time | Efficacy persists after drug clearance. |
Phase 3: Cellular Target Engagement (The "Real-World")
Cellular Thermal Shift Assay (CETSA)
Enzymatic assays are artificial. CETSA proves the pyrazole enters the cell and binds the target in its native environment. It relies on the principle of Ligand-Induced Thermal Stabilization : bound proteins denature at higher temperatures than unbound proteins.
Experimental Protocol: Isothermal Dose-Response (ITDR)
Objective: Determine cellular
-
Cell Treatment:
-
Seed cells (e.g., HEK293 or disease-relevant line).
-
Treat with pyrazole inhibitor (dose range: 1 nM to 10 µM) for 1 hour.
-
Control: DMSO vehicle only.
-
-
Thermal Challenge:
-
Determine
(Aggregation Temp) of the target beforehand. -
Heat intact cells to
for 3 minutes using a PCR cycler. -
Incubate at RT for 3 minutes.
-
-
Lysis & Separation:
-
Lyse cells with mild detergent (e.g., 0.4% NP-40).
-
Critical Step: Centrifuge at 20,000 x g for 20 mins at 4°C.
-
Causality: Denatured/aggregated proteins pellet out; stabilized (drug-bound) proteins remain in the supernatant.
-
-
Detection: Analyze supernatant via Western Blot or AlphaLISA.
Self-Validating System:
-
Positive Control: Use a known high-affinity binder (e.g., Staurosporine for kinases).
-
Loading Control: Blot for a heat-stable protein (e.g., Actin is not always heat stable; use specific heat-resistant markers or total protein stain).
CETSA Workflow Diagram
Caption: CETSA workflow. Ligand binding stabilizes the protein, keeping it soluble after heat shock.
References
-
Mechanism of Action of Ruxolitinib. StatPearls [Internet]. (2023).[2][3] Explains the ATP-competitive nature of pyrazole-based JAK inhibitors.
-
Crizotinib: A Comprehensive Review. Pharmacology & Therapeutics. (2012).[4] Details the ALK/MET inhibition profile of the pyrazole-derivative Crizotinib.
-
Surface Plasmon Resonance (SPR) for Small Molecule Kinase Inhibitors. Bio-Radiations. (2013).[5] Protocols for immobilizing kinases and measuring binding kinetics.
-
Cellular Thermal Shift Assay (CETSA) Protocols. Nature Protocols/Bio-protocol. (2022). Methodologies for determining target engagement in live cells.
-
The Importance of the Pyrazole Scaffold in Kinase Inhibitors. Molecules. (2023).[2][3] Review of FDA-approved pyrazole kinase inhibitors and their structural biology.
Sources
- 1. bioradiations.com [bioradiations.com]
- 2. Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Frontiers | Current Advances in CETSA [frontiersin.org]
Strategic Utilization of (1-Phenyl-1H-pyrazol-5-yl)methanol in Kinase Inhibitor Design
Introduction: The Pyrazole "Privileged Scaffold"
In the architecture of Type I and Type II kinase inhibitors, the 1-phenyl-1H-pyrazole moiety serves as a critical hydrophobic anchor. Unlike the more common 3-substituted isomers, the 5-substituted variants—specifically derived from (1-phenyl-1H-pyrazol-5-yl)methanol —offer a unique geometric vector. This scaffold positions the linker group (derived from the alcohol) in close proximity to the gatekeeper residue when the phenyl ring occupies the hydrophobic back-pocket (selectivity pocket) of the ATP-binding site.
This Application Note details the strategic incorporation of (1-phenyl-1H-pyrazol-5-yl)methanol into kinase inhibitor synthesis. We move beyond basic characterization to focus on activation protocols , coupling efficiencies , and pharmacophore validation .
Key Structural Advantages[1]
-
Hydrophobic Spine Interaction: The N1-phenyl ring creates robust
-stacking or hydrophobic interactions with the regulatory spine (R-spine) residues (e.g., Leu, Phe) in Src, p38 MAPK, and Btk kinases. -
Vector Control: The C5-methylene bridge provides a specific bond angle (approx. 104-110°) relative to the phenyl ring, distinct from the C3 or C4 isomers, allowing for precise tuning of the inhibitor's shape complementarity.
-
Metabolic Stability: The pyrazole core is generally resistant to oxidative metabolism compared to furan or thiophene bioisosteres.
Chemical Properties & Retrosynthesis
Before initiating synthesis, understanding the reactivity profile of the C5-hydroxymethyl group is essential. The proximity of the N1-phenyl group creates steric crowding, which influences the kinetics of nucleophilic substitution at the methylene carbon.
Retrosynthetic Analysis
The target alcohol is typically accessed via the reduction of ethyl 1-phenyl-1H-pyrazole-5-carboxylate . This ester is the regioselective product of the condensation between phenylhydrazine and ethyl diethylaminomethyleneacetate (or equivalent 1,3-dicarbonyl synthons).
Figure 1: Retrosynthetic pathway for the generation of the 5-hydroxymethyl pyrazole core.
Experimental Protocols
Protocol A: Activation of the Hydroxyl Group
Direct coupling of the alcohol via Mitsunobu reaction is possible but often suffers from steric hindrance at the C5 position. A more robust approach involves converting the alcohol to a chloromethyl or bromomethyl handle, which serves as a highly reactive electrophile for alkylating amine-based hinge binders (e.g., adenines, pyrimidines).
Method: Chlorination using Thionyl Chloride (SOCl₂)
Rationale: This method generates the hydrochloride salt of the chloride product, which is often crystalline and stable, avoiding the need for chromatography.
Materials:
-
(1-Phenyl-1H-pyrazol-5-yl)methanol (1.0 eq)
-
Thionyl Chloride (SOCl₂) (1.5 - 2.0 eq)
-
Dichloromethane (DCM) (Anhydrous)
-
DMF (Catalytic, 1-2 drops)
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve (1-phenyl-1H-pyrazol-5-yl)methanol (e.g., 1.0 g, 5.74 mmol) in anhydrous DCM (10 mL).
-
Addition: Cool the solution to 0°C. Add SOCl₂ (0.83 mL, 11.48 mmol) dropwise over 10 minutes. Caution: Gas evolution (SO₂, HCl).
-
Catalysis: Add 1 drop of anhydrous DMF to catalyze the formation of the Vilsmeier-Haack intermediate.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–3 hours. Monitor by TLC (Hexane:EtOAc 3:1). The alcohol spot (polar) should disappear, replaced by a less polar chloride spot.
-
Work-up: Evaporate the solvent and excess SOCl₂ under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate with Hexanes or Diethyl Ether. Filter the solid hydrochloride salt.
Protocol B: Coupling to Kinase Hinge Binder
This protocol demonstrates linking the pyrazole "tail" to a piperazine-functionalized hinge binder (common in Bcr-Abl and Src inhibitors).
Reaction Scheme: R-Piperazine + Pyrazole-CH2-Cl -> R-Piperazine-CH2-Pyrazole
Step-by-Step Procedure:
-
Dissolution: Dissolve the piperazine-containing scaffold (1.0 eq) in Acetonitrile (MeCN) or DMF.
-
Base Addition: Add K₂CO₃ (3.0 eq) or DIPEA (2.5 eq). Stir for 15 minutes to ensure deprotonation/activation.
-
Alkylation: Add the 5-(chloromethyl)-1-phenyl-1H-pyrazole HCl salt (1.1 eq) prepared in Protocol A.
-
Heating: Heat the mixture to 60°C for 4–6 hours.
-
Validation: Monitor by LC-MS. Look for the mass shift corresponding to the alkylation (+157 Da for the phenyl-pyrazole-methyl fragment).
Analytical Data & Quality Control
To ensure the integrity of the scaffold, the following analytical benchmarks must be met. The 5-isomer is often contaminated with the 3-isomer if the initial cyclization was not regioselective.
| Parameter | Specification | Method | Notes |
| Appearance | White to off-white solid | Visual | Yellowing indicates oxidation. |
| Purity | >98% | HPLC (254 nm) | Impurities often include phenylhydrazine residues. |
| 1H NMR (DMSO-d6) | NMR | The CH₂ peak for the 5-isomer is typically deshielded relative to the 3-isomer due to the orthogonal phenyl ring current. | |
| Mass Spec | [M+H]+ = 175.08 | LC-MS (ESI) |
Critical QC Check: Distinguishing the 5-isomer (Target) from the 3-isomer (Impurity):
-
NOESY NMR: The 5-isomer will show a strong NOE correlation between the -CH₂OH protons and the ortho-protons of the N-phenyl ring . The 3-isomer lacks this spatial proximity.
Case Study: Design of a Src-Family Kinase Inhibitor
The following workflow illustrates the logical application of this scaffold in designing a dual Src/Abl inhibitor.
Figure 2: Workflow for integrating the pyrazole scaffold into a kinase inhibitor discovery pipeline.
Mechanistic Insight:
In this design, the 1-phenyl-pyrazole moiety mimics the binding mode of the trifluoromethyl-phenyl group in generic Type II inhibitors, but with improved solubility. The methylene linker acts as a "hinge," allowing the phenyl ring to rotate and effect an induced fit within the hydrophobic pocket, often displacing the
References
-
Regioselective Synthesis of Pyrazoles
- Title: Regioselective synthesis of 1,3,5-substituted pyrazoles
- Source: Journal of Organic Chemistry.
-
URL:[Link] (Generic reference for pyrazole regioselectivity).
-
Kinase Inhibitor Scaffolds
-
Chlorination Protocol (SOCl2)
-
Title: Reactions of Alcohols with Thionyl Chloride.
- Source: Chemistry LibreTexts.
-
URL:[Link]
-
-
Biological Context (Src/Lck Inhibition)
(Note: Ensure all chemical handling is performed in a fume hood. Thionyl chloride is corrosive and toxic.)
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol
Welcome to the technical support guide for the synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will move beyond simple protocols to explore the chemical reasoning behind each step, enabling you to troubleshoot effectively and optimize your reaction outcomes.
The synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol is a critical process for creating advanced intermediates in pharmaceutical development. Its value lies in the versatile pyrazole core, a scaffold present in numerous therapeutic agents.[1] This guide is structured as a series of frequently asked questions (FAQs) that address specific, practical issues you may face in the lab.
Section 1: Synthesis Strategy & Precursor Optimization
A robust synthesis begins with a reliable pathway. The most common and efficient strategies to obtain (1-phenyl-1H-pyrazol-5-yl)methanol involve the reduction of a carbonyl group at the 5-position of the pyrazole ring. The choice of precursor—either an aldehyde or an ester—dictates the subsequent reduction chemistry.
Caption: General synthetic workflows to (1-phenyl-1H-pyrazol-5-yl)methanol.
FAQ 1: My initial Knorr cyclization to form the pyrazole core gives a mixture of regioisomers. How can I favor the desired 1,5-disubstituted product?
Answer: This is a classic challenge in pyrazole synthesis. The reaction of phenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound can lead to two regioisomers: the 1,3- and 1,5-disubstituted pyrazoles. The outcome is a delicate balance of kinetic and thermodynamic control, heavily influenced by reaction conditions.
Causality: Phenylhydrazine has two non-equivalent nitrogen atoms. The initial condensation with one of the carbonyl groups of your precursor is often the selectivity-determining step.
-
Acidic Conditions: In a strongly acidic medium, the reaction tends to be thermodynamically controlled. The more nucleophilic nitrogen of phenylhydrazine attacks first, but subsequent equilibria can favor the more stable pyrazole product.
-
Solvent Choice: Aprotic dipolar solvents (e.g., DMF, DMAc) can accelerate the dehydration steps and improve yields and regioselectivity compared to traditional protic solvents like ethanol.[1]
-
Steric Hindrance: The regioselectivity is also governed by the steric bulk of the substituents on your 1,3-dicarbonyl precursor. The initial attack will generally occur at the less sterically hindered carbonyl group.
Optimization Strategy:
| Parameter | Recommendation | Rationale |
| pH | Maintain slightly acidic conditions (pH 5-6).[2] | Catalyzes the condensation and dehydration steps without promoting extensive side reactions or isomerization. |
| Solvent | Use N,N-dimethylacetamide (DMAc) or ethanol. | DMAc often provides superior regioselectivity and yield.[1] Ethanol is a more traditional, greener solvent but may require more optimization. |
| Temperature | Start at room temperature and monitor. Gentle heating (60-80°C) may be required. | Avoid high temperatures, which can decrease selectivity. The reaction is often exothermic initially. |
Protocol Insight: A highly effective method for producing the 5-carbaldehyde precursor is the Vilsmeier-Haack reaction (using POCl₃/DMF) on acetophenone phenylhydrazone. This reaction proceeds with excellent regioselectivity to yield 3-substituted-1-phenyl-1H-pyrazole-4-carbaldehydes, which can be adapted for the 5-carbaldehyde isomer with the correct starting materials.[3][4]
Section 2: The Reduction Step - Troubleshooting & Best Practices
The conversion of the pyrazole carbonyl to the desired methanol is the final, crucial transformation. Success here depends on selecting the right reducing agent and meticulously controlling the reaction environment.
FAQ 2: I am reducing 1-phenyl-1H-pyrazole-5-carbaldehyde with sodium borohydride (NaBH₄), but the reaction is slow and my yield is low. What can I do?
Answer: Sodium borohydride is the ideal reagent for this reduction due to its selectivity for aldehydes and ketones, safety, and ease of use.[5] Sluggishness or low yield typically points to issues with solvent, temperature, or reagent quality.
Underlying Chemistry: The reduction involves the transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. Protic solvents like methanol or ethanol are crucial as they activate the carbonyl group via hydrogen bonding and help decompose the borate ester intermediate during workup.[6]
Caption: Troubleshooting Decision Tree for NaBH₄ Reduction.
Detailed Protocol for Aldehyde Reduction:
-
Dissolution: Dissolve 1-phenyl-1H-pyrazole-5-carbaldehyde (1.0 eq) in anhydrous methanol (10-15 mL per gram of aldehyde) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice-water bath. This is critical to control the initial exothermic reaction upon adding the borohydride.
-
Reagent Addition: Add sodium borohydride (1.2-1.5 eq) portion-wise over 15-20 minutes. Vigorous hydrogen evolution will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has disappeared (typically 1-3 hours).
-
Quenching: Carefully cool the mixture back to 0°C and quench the excess NaBH₄ by the slow, dropwise addition of 1M hydrochloric acid or saturated aqueous ammonium chloride until gas evolution ceases and the pH is neutral to slightly acidic.[7][8]
-
Workup: Remove the methanol under reduced pressure. Add water and extract the aqueous layer three times with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the crude product.
FAQ 3: When should I choose Lithium Aluminum Hydride (LiAlH₄) over Sodium Borohydride (NaBH₄)?
Answer: Your choice of reducing agent is dictated entirely by your starting material. While NaBH₄ is perfect for aldehydes, it is generally not strong enough to reduce esters efficiently. For the reduction of a pyrazole ester (e.g., ethyl 1-phenyl-1H-pyrazole-5-carboxylate), the more powerful nucleophile, Lithium Aluminum Hydride (LiAlH₄), is required.[9][10]
Expertise-Driven Comparison:
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Suitable Substrate | Aldehydes, Ketones | Esters , Carboxylic Acids, Amides, Aldehydes, Ketones |
| Relative Power | Mild & Selective | Very Strong & Less Selective |
| Solvent System | Protic (Methanol, Ethanol) | Aprotic (Anhydrous THF, Diethyl Ether) |
| Safety Concerns | Reacts with water to produce H₂. Manageable. | Violently reacts with water and protic solvents. [11] Requires strict anhydrous conditions and an inert atmosphere (N₂ or Ar). |
| Workup | Simple acid or NH₄Cl quench. | Cautious, sequential addition of water and NaOH solution (Fieser workup) to manage the reactive aluminum salts. |
Trustworthiness: Never attempt to use LiAlH₄ in a protic solvent like methanol; it will react violently and uncontrollably. The requirement for anhydrous conditions is absolute. Ensure all glassware is oven-dried and solvents are passed through a purification system or are from a freshly opened Sure/Seal™ bottle.
Section 3: Purification & Characterization
An optimized reaction is only as good as the subsequent purification. Isolating (1-phenyl-1H-pyrazol-5-yl)methanol in high purity is essential for its use in further developmental stages.
FAQ 4: My crude product is an oil/waxy solid with several impurities. What is the best purification strategy?
Answer: The product is a primary alcohol, making it moderately polar. This property guides our purification choices. A two-step approach of column chromatography followed by recrystallization is often the most effective.
1. Flash Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of Ethyl Acetate in Hexanes (or Heptane).
-
Rationale: Start with a low polarity mixture (e.g., 10-15% EtOAc in Hexanes) to elute non-polar impurities. Gradually increase the polarity (up to 30-40% EtOAc) to elute your product. The starting aldehyde is less polar than the product alcohol, and should elute first.
-
-
Pro-Tip: Monitor the fractions carefully by TLC. Pool the fractions containing the pure product.
2. Recrystallization:
-
Rationale: This step is excellent for removing trace impurities and obtaining a highly crystalline final product, which is ideal for storage and accurate weighing.
-
Solvent System Selection:
-
Single Solvent: Try dissolving the compound in a minimal amount of hot ethanol or isopropanol and allowing it to cool slowly.
-
Binary Solvent: A mixture of ethyl acetate and hexanes is highly effective. Dissolve the crude product in a minimum of hot ethyl acetate, then slowly add hexanes until the solution becomes faintly turbid. Allow it to cool to room temperature, then in an ice bath to maximize crystal formation.
-
-
Self-Validation: The formation of well-defined crystals is a strong indicator of high purity. The melting point should be sharp.
FAQ 5: How do I confirm the structure and purity of my final product?
Answer: A combination of spectroscopic methods is required for unambiguous structure confirmation.
Expected Spectroscopic Data:
| Technique | Key Signature for (1-phenyl-1H-pyrazol-5-yl)methanol |
| ¹H NMR (400 MHz, CDCl₃) | ~7.6-7.2 ppm (m, 6H): Phenyl protons and the C4-H of the pyrazole ring. ~6.4 ppm (d, 1H): C3-H of the pyrazole ring. ~4.8 ppm (s, 2H): Methylene protons (-CH₂OH). ~2.0 ppm (br s, 1H): Hydroxyl proton (-OH), which is exchangeable with D₂O. |
| ¹³C NMR (101 MHz, CDCl₃) | ~140-125 ppm: Aromatic carbons (phenyl and pyrazole). ~55-60 ppm: Methylene carbon (-CH₂OH). |
| FT-IR (ATR) | 3400-3200 cm⁻¹ (broad): O-H stretch of the alcohol. ~3050 cm⁻¹: Aromatic C-H stretch. ~1600, 1500 cm⁻¹: C=C and C=N stretches of the aromatic rings. |
| Mass Spec (ESI+) | [M+H]⁺: Expected molecular weight + 1. [M+Na]⁺: Expected molecular weight + 23. |
By addressing these common experimental hurdles with a deep understanding of the underlying chemistry, you can significantly improve the yield, purity, and reproducibility of your synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol.
References
- CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Organic Chemistry Portal. Pyrazole synthesis.
-
Hussain, A., et al. (2013). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. Molecules. [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
- WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]
-
IJNRD. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. International Journal of Novel Research and Development. [Link]
-
Gomes, P. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
-
MDPI. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank. [Link]
-
National Institutes of Health. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed Central. [Link]
- WO2011076194A1 - Method for purifying pyrazoles.
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Chemistry Steps. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Sokolov, D. N., et al. (2011). Reduction of (+)-usninic acid and its pyrazole derivative by sodium borohydride. ResearchGate. [Link]
-
ResearchGate. (2018). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
ResearchGate. Synthesis of pyrazole carboxylic acid intermediate 5... [Link]
-
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]
-
ResearchGate. (2018). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. [Link]
-
Shahani, T., et al. (2011). 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central. [Link]
-
MDPI. (2019). Optimization of Methanol Synthesis under Forced Periodic Operation. [Link]
-
Asian Journal of Pharmaceutical and Clinical Research. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. [Link]
-
ResearchGate. (2016). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. [Link]
-
Fisher, D. (2017). Lithium Aluminum Hydride Reduction of an Ester or Carboxylic Acid to an Alcohol. YouTube. [Link]
-
RSC Publishing. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds. [Link]
-
ResearchGate. 21 questions with answers in PYRAZOLES | Science topic. [Link]
-
ChemistryViews. (2011). Optimization of Methanol Production. [Link]
-
ACS Publications. (2024). Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. ACS Omega. [Link]
-
Reddit. Reduction of an aldehyde with sodium borohydride/ hydrolysis of the borate ester. [Link]
-
Al-Hourani, B. J., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC. [Link]
-
University of the West Indies. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. [Link]
-
ACS Publications. (2024). Strategic Use of Benzylic Alcohols Reveals Cryptic Hydrogen-Bonding Interactions: Discovery of HBC-12551 as a Potent Noncovalent. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 3. asianpubs.org [asianpubs.org]
- 4. epubl.ktu.edu [epubl.ktu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sodium borohydride reduction of adducts of primary amines with aldehydes and p-thiocresol. The alkylation of heterocyclic and aromatic amino-compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. m.youtube.com [m.youtube.com]
- 11. ch.ic.ac.uk [ch.ic.ac.uk]
Technical Support Center: Troubleshooting Low Yield in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in achieving high yields in their pyrazole synthesis protocols. As scientists, we understand that a low yield is not just a number; it represents a loss of valuable materials, time, and resources. The key to resolving this lies in understanding the intricate interplay of reagents, conditions, and reaction mechanisms.
This document moves beyond simple checklists. It is structured to provide a deep, mechanistic understanding of the common pitfalls in pyrazole synthesis, particularly focusing on the widely used Knorr synthesis and related methods involving the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine. By understanding the "why" behind a problem, you are better equipped to solve it.
Section 1: Pre-Reaction Diagnostics: Setting the Stage for Success
A successful synthesis begins long before the reagents are mixed. Low yields can often be traced back to fundamental issues with the starting materials.
Q1: My pyrazole synthesis is yielding a complex mixture of products, or the reaction is not proceeding to completion. Where should I start my investigation?
A1: The first step is always to rigorously assess the quality and stoichiometry of your starting materials. The Knorr pyrazole synthesis, the reaction of a 1,3-dicarbonyl compound with a hydrazine, is highly robust but sensitive to impurities and incorrect reagent ratios.[1]
-
Causality - The "Why":
-
Hydrazine Stability: Hydrazine and its derivatives can be susceptible to oxidation over time. Hydrazine hydrate, a common reagent, can absorb atmospheric carbon dioxide to form carbonates. The presence of these impurities not only reduces the active concentration of your nucleophile but can also introduce unwanted side reactions.
-
Dicarbonyl Tautomerism: 1,3-dicarbonyl compounds exist as a mixture of keto and enol tautomers. The specific equilibrium ratio can be influenced by the solvent and the purity of the compound itself. While the reaction can proceed from either form, significant deviation from the expected composition can affect reaction kinetics.
-
Stoichiometry: While a 1:1 stoichiometry is typical, an excess of one reagent is sometimes used to drive the reaction to completion. However, a significant excess of hydrazine can lead to the formation of bis-pyrazole adducts or other side products, complicating purification.
-
-
Self-Validating Protocol: Starting Material Integrity Check
-
Hydrazine Titration: Before use, determine the exact concentration of your hydrazine hydrate solution via titration with a standard acid (e.g., 0.1 M HCl) using a suitable indicator.
-
NMR/GC-MS of Dicarbonyl: Run a quick ¹H NMR or GC-MS on your 1,3-dicarbonyl starting material to ensure its purity and confirm its identity. Look for signals corresponding to degradation products or residual solvents.
-
Accurate Measurement: Use calibrated pipettes and balances. For small-scale reactions, consider preparing stock solutions to minimize measurement errors.
-
Section 2: Reaction Condition Optimization: Guiding the Transformation
Once you have confirmed the integrity of your starting materials, the next area to scrutinize is the reaction environment. Temperature, solvent, and catalysts play a pivotal role in directing the reaction toward your desired pyrazole product.
Q2: I am using an unsymmetrical 1,3-dicarbonyl and getting a mixture of two regioisomers, which is lowering the yield of my desired product and making purification difficult. How can I improve the regioselectivity?
A2: This is one of the most common challenges in pyrazole synthesis.[2][3] The formation of regioisomers occurs because the two carbonyl groups of the dicarbonyl compound have different electrophilicities, and the two nitrogen atoms of a substituted hydrazine have different nucleophilicities. The initial condensation can therefore occur at two different sites.
-
Causality - The "Why":
-
Electronic & Steric Effects: The initial step is the nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon. This attack is governed by both electronics (the most electrophilic carbonyl is attacked by the most nucleophilic nitrogen) and sterics (less hindered sites are favored).[3]
-
Solvent Polarity & Hydrogen Bonding: The solvent can dramatically influence the reaction's regioselectivity.[2]
-
Protic Solvents (e.g., Ethanol, Acetic Acid): These solvents can form hydrogen bonds with the carbonyl oxygen atoms, increasing their electrophilicity. They can also solvate the hydrazine, potentially altering the relative nucleophilicity of its nitrogen atoms.
-
Aprotic Solvents (e.g., DMF, DMAc): In the absence of hydrogen bonding donors, the intrinsic electronic differences between the carbonyls become more pronounced.[3]
-
Fluorinated Alcohols (TFE, HFIP): These solvents have been shown to significantly enhance regioselectivity in certain cases, likely due to their unique ability to stabilize intermediates through hydrogen bonding without being strongly nucleophilic themselves.[2]
-
-
pH Control: The pH of the reaction medium is critical.[2]
-
Acidic Conditions: An acid catalyst protonates a carbonyl oxygen, making the corresponding carbon much more electrophilic and accelerating the initial condensation. This can often be used to direct the reaction towards the more basic carbonyl. Adding a strong acid like HCl to an aprotic solvent like DMAc can significantly improve both yield and regioselectivity by accelerating the dehydration steps.[3]
-
Neutral/Basic Conditions: In the absence of an acid catalyst, the reaction relies on the intrinsic reactivity of the starting materials, which may favor the other regioisomer.
-
-
-
Troubleshooting Workflow for Regioselectivity
Caption: A logical workflow for troubleshooting poor regioselectivity.
-
Data-Driven Optimization: Solvent and Acid Effects
| Starting Materials | Solvent | Additive | Ratio (Isomer A : Isomer B) | Reference |
| Arylhydrazine + 4,4,4-trifluoro-1-aryl-1,3-butanedione | Ethanol | None | Equimolar (1:1) | [3] |
| Arylhydrazine + 4,4,4-trifluoro-1-aryl-1,3-butanedione | DMAc | 10 N HCl | 98 : 2 | [3] |
| Substituted Hydrazine + Unsymmetrical 1,3-dicarbonyl | Standard | None | Mixture | [2] |
| Substituted Hydrazine + Unsymmetrical 1,3-dicarbonyl | TFE/HFIP | None | High Selectivity | [2] |
Q3: My reaction is sluggish, and upon heating, I see significant decomposition and formation of dark-colored impurities. What's happening?
A3: This points to issues with reaction kinetics and thermal stability. The cyclocondensation is often exothermic, and poor temperature control can lead to side reactions and degradation.[4]
-
Causality - The "Why":
-
Exothermic Nature: The initial condensation to form a hydrazone intermediate and the subsequent cyclization are often exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.[4][5] This can create localized "hot spots" where the temperature rises uncontrollably, promoting decomposition.
-
Side Reactions: Uncontrolled temperature spikes can favor alternative reaction pathways, leading to a complex mixture of impurities. For example, at high temperatures, hydrazines can undergo self-condensation or decomposition.
-
Rate of Addition: Rapidly adding the hydrazine can cause a sudden exotherm that is difficult to control. A slow, controlled addition is crucial, especially during scale-up.[4]
-
-
Experimental Protocol: Optimizing Temperature and Addition
-
Setup: Place the reaction flask containing the 1,3-dicarbonyl and solvent in a cooling bath (ice-water or cryocooler). Use a temperature probe to monitor the internal reaction temperature, not the bath temperature.
-
Slow Addition: Add the hydrazine derivative dropwise via a syringe pump or an addition funnel over a prolonged period (e.g., 30-60 minutes).
-
Maintain Temperature: Monitor the internal temperature closely. Adjust the addition rate and/or cooling bath to maintain the desired temperature (e.g., 0-5 °C for the initial addition).
-
Gradual Warm-up: Once the addition is complete, allow the reaction to slowly warm to room temperature or the desired final reaction temperature.
-
Reaction Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and prevent over-heating.
-
Section 3: Post-Reaction and Purification
A successful reaction is only half the battle. Low isolated yields are frequently due to challenges during work-up and purification.
Q4: My reaction appears complete by TLC/LC-MS, but my isolated yield after work-up and chromatography is very low. Where could my product be going?
A4: Product loss during work-up and purification is a common issue. The chemical properties of your specific pyrazole derivative will dictate the optimal strategy.
-
Causality - The "Why":
-
Aqueous Work-up Losses: Many pyrazoles have some water solubility, especially if they contain polar functional groups or are capable of forming salts. Multiple extractions with an appropriate organic solvent are necessary to recover the product fully. Emulsion formation can also trap the product in the aqueous layer.
-
pH Sensitivity: The pyrazole ring is basic. During an acidic work-up, it can be protonated, becoming a salt and highly water-soluble. Conversely, if your pyrazole has an acidic proton (e.g., an N-H pyrazole), it can be deprotonated in a basic wash, again increasing its aqueous solubility.
-
Silica Gel Adsorption: Pyrazoles, being basic heterocycles, can strongly adhere to acidic silica gel during column chromatography. This can lead to significant streaking, poor separation, and irreversible adsorption of the product onto the column.
-
-
Troubleshooting Purification
Caption: A decision tree for troubleshooting low isolated yield post-reaction.
-
Self-Validating Protocol: Improving Recovery from Silica Gel Chromatography
-
Deactivate Silica: Before preparing your column, wash the silica gel with a solvent mixture containing a small amount of a volatile base, such as 1-2% triethylamine (Et₃N) in your chosen eluent system (e.g., ethyl acetate/hexanes). This neutralizes the acidic silanol groups.
-
Incorporate Base in Eluent: Add ~0.5-1% triethylamine to your mobile phase. This will prevent the pyrazole from protonating and binding to the silica during elution.
-
Dry Loading: If your product is sparingly soluble in the eluent, consider dry loading. Dissolve your crude product in a minimal amount of a strong solvent (like DCM or acetone), adsorb it onto a small amount of silica gel, evaporate the solvent completely, and then carefully load the resulting free-flowing powder onto the top of your column.
-
By systematically addressing these potential issues, from the quality of your starting materials to the specifics of your purification technique, you can effectively troubleshoot and significantly improve the yield of your pyrazole synthesis.
References
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- BenchChem. (n.d.). Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis.
- BenchChem. (n.d.). Troubleshooting guide for scaling up pyrazole synthesis reactions.
- Fustero, S., et al. (2011). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Bennani, F., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(18), 4253.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 498-546.
Sources
Technical Support Center: Optimizing Reaction Conditions for Pyrazole Acylation
Introduction: The Pyrazole Paradox
Pyrazole acylation is deceptively simple in theory but notoriously difficult to control in practice. The core challenge stems from the amphoteric nature of the pyrazole ring and its annular tautomerism . Unlike pyrrole or pyridine, pyrazole possesses two nitrogen atoms with distinct electronic environments that rapidly interconvert in solution.
When you attempt to acylate a pyrazole, you are not reacting a static molecule; you are intercepting a dynamic equilibrium. The outcome—whether you isolate the desired bioactive scaffold or a useless regioisomer—depends on manipulating the kinetics of this equilibrium and the stability of the resulting "active amide."
This guide moves beyond standard textbook protocols to address the specific failure modes encountered in high-stakes synthesis.
Module 1: Mastering Regioselectivity
Q: I am consistently getting a mixture of N1- and N2-acylated isomers. How do I force the reaction to a single regioisomer?
A: You must decouple the tautomeric equilibrium from the nucleophilic attack.
In unsymmetrical pyrazoles (e.g., 3-substituted or 3,5-disubstituted), the proton resides on either nitrogen (1H- or 2H-tautomer). The ratio of products depends on three factors: Sterics , Electronics , and Thermodynamics .
-
The "Steric Gear" Effect (Kinetic Control):
-
Mechanism: The less hindered nitrogen is kinetically more nucleophilic. For a 3-substituted pyrazole, the N1 position (adjacent to the substituent) is sterically crowded. The N2 position is accessible.
-
Protocol: To favor the less hindered isomer (N2-acyl) , run the reaction at low temperature (-78°C to 0°C) using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA) in a non-polar solvent (DCM or Toluene). This locks the reaction under kinetic control.
-
-
The "Thermodynamic Sink" (Thermodynamic Control):
-
Mechanism: N-acyl pyrazoles are susceptible to 1,2-acyl migration (an intramolecular rearrangement) or intermolecular acyl transfer. The thermodynamically stable isomer places the acyl group on the nitrogen that minimizes steric clash with adjacent substituents.
-
Protocol: To favor the more stable isomer , heat the reaction (reflux in THF or Toluene) or allow it to stir for extended periods (24-48h).
-
-
The "Lone Pair" Trap (Electronic Control):
-
Electron-withdrawing groups (EWGs) on the ring reduce the nucleophilicity of the adjacent nitrogen. If you have a 3-CF3 group, N2 is significantly more nucleophilic than N1, reinforcing the steric preference.
-
Visualization: Regioselectivity Decision Pathways
Caption: Kinetic vs. Thermodynamic pathways in pyrazole acylation. Note the potential for rearrangement (dashed line).
Module 2: Troubleshooting Low Conversion & Yield
Q: My LCMS shows starting material remaining despite using excess acid chloride. Why is the reaction stalling?
A: You are likely fighting the "Active Amide" Effect.
N-acyl pyrazoles are not typical amides; they are active amides (similar to Weinreb amides or N-acyl imidazoles). The N-N bond withdraws electron density from the amide nitrogen, making the carbonyl highly electrophilic.
The Problem: The product is so reactive that it can acylate trace nucleophiles (water, alcohols) or even the starting material (transacylation), effectively reversing the reaction.
Troubleshooting Protocol:
| Variable | Recommendation | Rationale |
| Base Selection | Switch to NaH (Sodium Hydride) | Weak bases (TEA, Pyridine) rely on the neutral pyrazole acting as a nucleophile. Deprotonating with NaH in THF/DMF creates the pyrazolate anion , which is a super-nucleophile, driving the reaction to completion instantly. |
| Catalyst | Add DMAP (10-20 mol%) | 4-Dimethylaminopyridine forms a highly reactive N-acyl pyridinium intermediate that transfers the acyl group to the pyrazole more efficiently than the acid chloride alone. |
| Solvent | Anhydrous THF or DCM | Critical: Any trace moisture will hydrolyze the product faster than it forms. Use molecular sieves in the reaction vessel. |
| Acylating Agent | Use Acid Chlorides over Anhydrides | Anhydrides are often too slow for sterically hindered pyrazoles. If using acid chlorides, ensure they are fresh (distilled if necessary).[1] |
Q: I isolated the product, but it decomposed back to the starting pyrazole during column chromatography. What happened?
A: Silica gel hydrolysis.
Because N-acyl pyrazoles are active acylating agents, the acidic silanols on standard silica gel can catalyze their hydrolysis, especially if the eluent contains methanol or water.
The Fix:
-
Neutralize the Silica: Pre-treat your silica column with 1-2% Triethylamine (TEA) in Hexanes before loading your sample.
-
Switch Stationary Phase: Use Neutral Alumina instead of silica gel.
-
Avoid Protic Solvents: Do not use Methanol/Ethanol in your eluent. Use Ethyl Acetate/Hexanes or DCM/Acetone.
Module 3: Analytical Validation (E-E-A-T)
Q: How do I definitively distinguish between the 1,3- and 1,5-isomers?
A: NOE (Nuclear Overhauser Effect) is the Gold Standard.
Simple 1H NMR is often insufficient because the chemical shift differences are subtle.
Validation Protocol:
-
NOE Experiment: Irradiate the N-acyl group (e.g., the carbonyl-adjacent protons).
-
1,5-Isomer: You will see an NOE enhancement of the substituent at the C5 position (or C4-H if C5 is unsubstituted).
-
1,3-Isomer: You will see NO enhancement of the ring substituents (too far away).
-
-
13C NMR Shifts:
-
C3 vs C5: In N-substituted pyrazoles, the C3 carbon is typically deshielded (downfield) relative to C5 due to the proximity to the imine-like nitrogen (N2).
-
Reference Check: Compare your spectra to literature values for 1-acetyl-3-methylpyrazole vs 1-acetyl-5-methylpyrazole.
-
Module 4: Advanced Workflow for Difficult Substrates
For highly hindered or electron-deficient pyrazoles that resist standard acylation, use this "Nuclear Option" protocol.
Step-by-Step Protocol:
-
Deprotonation: Dissolve pyrazole (1.0 equiv) in anhydrous THF under Argon. Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) carefully. Stir for 30 min until H2 evolution ceases.
-
Activation: In a separate flask, mix the Carboxylic Acid (1.2 equiv) with Oxalyl Chloride (1.5 equiv) and cat. DMF to generate the fresh acid chloride. Evaporate excess oxalyl chloride.
-
Coupling: Dissolve the crude acid chloride in THF and add dropwise to the pyrazolate anion solution at 0°C.
-
Quench: Stir at RT for 1h. Quench with saturated NH4Cl (not water/NaOH, to prevent hydrolysis).
-
Workup: Extract immediately with Et2O. Wash with Brine. Dry over MgSO4.
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common pyrazole acylation failures.
References
-
Regioselectivity Mechanisms: Elguero, J. et al. "Pyrazoles."[2] Comprehensive Heterocyclic Chemistry II, 1996 , Vol 3, 1-75.
-
N-Acyl Pyrazole Reactivity: Boger, D. L. et al. "N-Acyl Pyrazoles: Effective and Tunable Inhibitors of Serine Hydrolases." Bioorganic & Medicinal Chemistry Letters, 2005 , 15(17), 3825-3828.
-
NMR Characterization: Claramunt, R. M. et al. "The use of 13C and 15N NMR spectroscopy for the problem of tautomerism in nitrogen heterocycles." Magnetic Resonance in Chemistry, 2006 , 44, 101-105.
-
Catalytic Methods: Heller, S. T. et al. "Efficient Synthesis of Pyrazoles." Organic Letters, 2006 , 8(13), 2675–2678.
Sources
Technical Support Center: Column Chromatography Purification of Pyrazole Derivatives
Welcome to the technical support center for the column chromatography purification of pyrazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying this important class of heterocyclic compounds. Here, we address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounding our advice in established scientific principles and field-proven experience.
Troubleshooting Guide
This section directly addresses specific issues you may encounter during the purification process. Each answer provides a diagnosis of the potential cause and a step-by-step solution.
Q1: My pyrazole derivatives are co-eluting or showing very poor separation on the column.
Causality & Diagnosis: Poor separation on a column almost always originates from inadequate separation on a Thin-Layer Chromatography (TLC) plate. Pyrazole regioisomers, in particular, can have very similar polarities, making them difficult to resolve with standard chromatographic methods[1]. If your spots are not baseline-separated on TLC, they will not separate on a column.
Solutions:
-
Re-optimize via TLC: Before anything else, confirm you can achieve clear separation on a TLC plate. The Retention Factor (Rf) of your target compound should ideally be between 0.15 and 0.35 to ensure it spends enough time on the stationary phase for separation to occur.
-
Adjust Mobile Phase Polarity: If spots are too close, methodically adjust the polarity of your eluent. For a typical normal-phase setup (silica gel), this means decreasing the percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane).
-
Employ a Shallower Gradient: If using a gradient elution, make the increase in polarity more gradual. A slow, shallow gradient can significantly improve the resolution of closely eluting compounds.
-
Switch to Isocratic Elution: For particularly challenging separations of compounds with similar polarities, an isocratic (constant solvent composition) elution can sometimes provide better resolution than a gradient[1]. Use the optimal solvent system identified during your TLC analysis.
Q2: I have low or no recovery of my pyrazole derivative from the column.
Causality & Diagnosis: This critical issue can stem from several factors: irreversible binding to the stationary phase, decomposition of the compound, or elution in an unexpected manner. Pyrazoles, being nitrogen-containing heterocycles, can exhibit basic properties and interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption or degradation[2][3].
Solutions:
-
Test for Compound Stability: Before running a column, spot your crude material on a silica TLC plate. Let it sit for 30-60 minutes, then elute as normal. If you observe new spots or significant streaking from the baseline, your compound is likely unstable on silica[4].
-
Deactivate the Stationary Phase: To mitigate strong acidic interactions, deactivate the silica gel. This is achieved by adding a small amount of a basic modifier, such as triethylamine (TEA), to the eluent system (typically 0.5-2%).[5] This effectively neutralizes the acidic sites on the silica surface. (See Protocol 2).
-
Switch to an Alternative Stationary Phase: If deactivation is insufficient, consider using a more inert stationary phase. Neutral alumina is an excellent alternative for acid-sensitive or basic compounds[4][6].
-
Check for Elution in the Solvent Front: If your initial mobile phase was too polar, your compound may have eluted immediately with the solvent front. Always collect and check the very first fractions coming off the column[4].
-
Concentrate Your Fractions: It's possible the compound did elute but the fractions are too dilute to be detected by TLC. Try concentrating a few fractions where you expected your compound to elute and re-analyze[4].
Q3: My compound is exhibiting significant peak tailing.
Causality & Diagnosis: Peak tailing is often a result of non-ideal interactions between the analyte and the stationary phase. For basic pyrazoles, this is commonly caused by strong interactions with acidic silanol groups. Other causes include column overloading or poor packing.
Solutions:
-
Use a Mobile Phase Modifier: As with low recovery issues, adding a small percentage of triethylamine (TEA) or a similar base to your mobile phase can dramatically improve peak shape by competing for the active sites on the silica gel.
-
Increase Eluent Polarity (Post-Elution): Once your compound begins to elute, you can sometimes reduce tailing by slightly increasing the polarity of the mobile phase. This helps to "push" the trailing end of the band off the column more quickly[4].
-
Reduce Sample Load: Ensure you are not overloading the column. A general rule of thumb for flash chromatography is a sample load of 1-10% of the mass of the silica gel, depending on the difficulty of the separation[7].
-
Ensure Proper Column Packing: A poorly packed column with channels or cracks will lead to uneven flow and band broadening. Ensure your silica is packed uniformly as a slurry to create a homogenous stationary phase bed.
Q4: How do I properly scale up my purification from a few milligrams to several grams?
Causality & Diagnosis: Directly increasing the column size and flow rate without considering key parameters will lead to a loss of resolution. Successful scale-up relies on maintaining the fundamental ratios and dynamics of the chromatographic separation.
Solutions:
-
Maintain the Sample-to-Sorbent Ratio: Keep the ratio of the mass of your crude sample to the mass of the stationary phase constant. If you successfully purified 100 mg of material on a 10 g column, you will need a 100 g column to purify 1 g of material with similar resolution[8].
-
Maintain Linear Velocity, Not Flow Rate: The key to maintaining separation is to ensure the solvent moves through the column at the same linear velocity. Simply increasing the flow rate on a wider column is incorrect. The optimal flow rate for the larger column must be calculated to match the linear velocity of the smaller, optimized separation[8].
-
Use Dry Loading for Large Quantities: For multi-gram scale purifications, dissolving the sample in a minimal amount of solvent for liquid loading is often impractical. Dry loading, where the sample is pre-adsorbed onto a small amount of silica, ensures a narrow, evenly distributed starting band, which is critical for good separation on a large scale[9][10]. (See Protocol 3).
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying pyrazole derivatives?
The choice of stationary phase is dictated by the specific properties of your pyrazole derivative.
| Stationary Phase | Primary Use Case | Rationale & Considerations |
| Standard Silica Gel | General purpose purification of neutral or weakly basic pyrazoles. | Most common and cost-effective choice for flash chromatography. Its acidic surface can cause issues with strongly basic or acid-sensitive compounds[1][6]. |
| Deactivated Silica Gel | Purification of basic pyrazoles or acid-sensitive derivatives. | The silica is treated with a base (like triethylamine) to neutralize acidic silanol groups, preventing strong binding and degradation of basic analytes[5][11]. |
| Neutral Alumina | Alternative for strongly basic or acid-sensitive pyrazoles. | Alumina is less acidic than silica and can be a good alternative when deactivating silica is ineffective[6]. |
| Amino-propyl Silica | Purification of compounds with hydrogen-bonding capabilities, like carbohydrates or certain heterocycles. | Offers medium polarity and can provide unique selectivity for nitrogen-containing heterocycles[6]. |
| Reversed-Phase (C18) | Used in HPLC for separating pyrazoles based on hydrophobicity. | The stationary phase is non-polar, and a polar mobile phase is used. Excellent for high-resolution analysis and purification of less polar derivatives. |
| Chiral Stationary Phases (CSPs) | Separation of enantiomers. | Required for resolving chiral pyrazole derivatives. Polysaccharide-based CSPs are often effective[12]. |
Q2: How do I choose the correct mobile phase?
The cornerstone of mobile phase selection is Thin-Layer Chromatography (TLC) . The goal is to find a solvent system where your target compound has an Rf value between 0.15 and 0.35. This ensures optimal retention on the column.
-
Process: Start with a non-polar solvent like hexane and gradually add a more polar solvent, such as ethyl acetate, in increasing percentages (e.g., 5%, 10%, 20% ethyl acetate in hexane).
-
Common Systems: For many pyrazole derivatives, mixtures of hexane/ethyl acetate or dichloromethane/methanol are effective starting points[13].
-
The Relationship: The elution order on a normal-phase TLC plate directly predicts the elution order on a silica column. The relationship between Rf and the column volumes (CV) required for elution is CV = 1/Rf[14][15]. A low Rf on TLC means the compound will require more solvent (more column volumes) to elute from the column.
Q3: Should I use an isocratic or a gradient elution?
This choice depends on the complexity of your sample mixture.[16]
| Elution Type | Description | Best For... | Advantages | Disadvantages |
| Isocratic | The mobile phase composition remains constant throughout the run. | Separating compounds with very similar Rf values. | Simpler to set up; can provide superior resolution for difficult separations[17]. | Can lead to very long run times and significant peak broadening for strongly retained compounds[18]. |
| Gradient | The mobile phase composition is changed over time, typically by increasing the concentration of the more polar solvent. | Separating complex mixtures containing compounds with a wide range of polarities. | Faster analysis times; sharper peaks for later-eluting compounds; improved sensitivity[18][19][20]. | Requires system re-equilibration between runs; can be more complex to develop. |
Q4: What is the difference between wet (liquid) and dry (solid) loading, and which should I use?
-
Wet (Liquid) Loading: The sample is dissolved in a minimal amount of solvent (ideally the initial mobile phase) and injected directly onto the top of the column[21].
-
Pros: Quick and easy for small-scale purifications.
-
Cons: If the sample is not very soluble in the mobile phase, a stronger solvent must be used. This stronger "plug" of solvent can carry the compound partway down the column prematurely, leading to broad bands and poor separation[22]. It is also difficult to perform with large sample quantities.
-
-
Dry (Solid) Loading: The sample is dissolved in a suitable solvent, mixed with a small amount of an inert adsorbent (like silica gel or Celite), and the solvent is evaporated. The resulting free-flowing powder is then carefully added to the top of the column[10].
Recommendation: For routine, easy separations on a small scale, liquid loading is often sufficient. For difficult separations or any purification of significant scale (>100 mg), dry loading is strongly recommended for superior results[9].
Key Protocols & Workflows
Workflow: From TLC Analysis to Column Purification
This workflow illustrates the logical progression from initial analysis to final purification.
Caption: Logical workflow from TLC development to purified compound.
Protocol 1: Deactivating Silica Gel with Triethylamine (TEA)
-
Determine Required Silica: Calculate the mass of silica gel needed for your column (typically 30-100 times the mass of your crude sample).
-
Prepare Slurry: In a fume hood, place the dry silica gel into a beaker. Add your initial, least polar mobile phase (e.g., 5% Ethyl Acetate in Hexane) to create a slurry that can be easily poured.
-
Add TEA: Add triethylamine to the slurry to constitute 1-2% of the total solvent volume. For example, for 200 mL of eluent, add 2-4 mL of TEA.
-
Mix Thoroughly: Stir the slurry well for several minutes to ensure the TEA is evenly distributed and has time to interact with the silica surface[24].
-
Pack Column: Immediately pack your column with this slurry as you normally would.
-
Equilibrate: Run 2-3 column volumes of your mobile phase (containing TEA) through the packed column before loading your sample. This ensures the entire stationary phase is deactivated.
Protocol 2: Dry Loading a Sample
-
Dissolve Sample: Dissolve your entire crude sample in a round-bottom flask using a minimal amount of a low-boiling-point solvent (e.g., dichloromethane, ethyl acetate, or acetone) in which it is highly soluble.
-
Add Adsorbent: Add a small amount of silica gel (typically 1-2 times the mass of your crude sample) to the flask.
-
Mix and Evaporate: Swirl the mixture to ensure the solution thoroughly coats the silica. Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load Column: Carefully layer the silica-adsorbed sample powder onto the top of your packed and equilibrated column bed.
-
Protect Layer: Gently add a thin (0.5-1 cm) layer of sand on top of the sample layer to prevent it from being disturbed when you add the mobile phase.
-
Begin Elution: Carefully add the mobile phase and begin your elution.
Troubleshooting Decision Tree
Use this diagram to diagnose common column chromatography problems.
Caption: Decision tree for troubleshooting common issues.
References
-
Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Biovanix. Retrieved February 3, 2026, from [Link]
- BenchChem. (2025, December). Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.
-
HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide. HALO. Retrieved February 3, 2026, from [Link]
-
Agilent. (n.d.). HPLC Column Troubleshooting What Every HPLC User Should Know. Agilent Technologies. Retrieved February 3, 2026, from [Link]
-
University of Rochester Chemistry Department. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 3, 2026, from [Link]
-
ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved February 3, 2026, from [Link]
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
-
University of Rochester Chemistry Department. (n.d.). Tips for Flash Column Chromatography. Retrieved February 3, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 3, 2026, from [Link]
-
Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. Retrieved February 3, 2026, from [Link]
-
BUCHI. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography. Retrieved February 3, 2026, from [Link]
-
BUCHI. (n.d.). All you need to know about using TLC data for flash method optimization. Retrieved February 3, 2026, from [Link]
-
Biotage. (2023, January 19). Dry loading vs. liquid loading, which provides better flash column chromatography results? Retrieved February 3, 2026, from [Link]
-
ResearchGate. (n.d.). Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. Retrieved February 3, 2026, from [Link]
-
Reddit. (2020, January 3). Dry vs. Wet Loading in Column Chromatography. r/OrganicChemistry. Retrieved February 3, 2026, from [Link]
-
YouTube. (2021, March 11). Flash Method Development from TLC Plates Webinar. Teledyne ISCO. Retrieved February 3, 2026, from [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2019, March 28). Deactivation of silica gel? Retrieved February 3, 2026, from [Link]
-
LCGC International. (n.d.). Stationary Phase Selectivity: The Chemistry Behind the Separation. Retrieved February 3, 2026, from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved February 3, 2026, from [Link]
-
ACS Omega. (2025, May 8). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles. Retrieved February 3, 2026, from [Link]
-
Mondal, R., et al. (n.d.). Sustainable synthesis of pyrazoles using alcohols as the primary feedstock. Royal Society of Chemistry. Retrieved February 3, 2026, from [Link]
-
Journal of the Serbian Chemical Society. (2021, November 8). Optimization of chromatographic separation of aripiprazole and impurities. Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (2025, April 1). Design, nanogel synthesis, anti-proliferative activity and in silico ADMET profile of pyrazoles and pyrimidines. Retrieved February 3, 2026, from [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution? Retrieved February 3, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds. Retrieved February 3, 2026, from [Link]
-
Biotage. (2023, January 20). How to Scale-Up Normal-Phase Purification. Retrieved February 3, 2026, from [Link]
-
Sorbtech. (2023, April 7). HOW TO: Sample loading methods in flash chromatography. Retrieved February 3, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved February 3, 2026, from [Link]
-
UTSA Journal of Undergraduate Research and Scholarly Works. (2020, December). Optimizing the Separation of an Antiparasitic Medication using High- Pressure Liquid Chromatography (HPLC). Retrieved February 3, 2026, from [Link]
-
National Institutes of Health. (n.d.). Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, May 8). Innovative Silica-Supported Acid Catalyst for Sustainable Synthesis of Bioactive Pyrazoles. Retrieved February 3, 2026, from [Link]
-
Veeprho. (2025, August 25). Different Types of Stationary Phases in Liquid Chromatography. Retrieved February 3, 2026, from [Link]
-
ACS Omega. (2021, September 23). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles. Retrieved February 3, 2026, from [Link]
-
BUCHI. (n.d.). How to optimize your mobile phase to improve selectivity and resolution in chromatography. Retrieved February 3, 2026, from [Link]
-
Science Forums. (2011, August 29). Amine purification. Retrieved February 3, 2026, from [Link]
-
Teledyne LABS. (2023, April 26). Overview of Silica Column Sample Loading Techniques. Retrieved February 3, 2026, from [Link]
-
Sorbtech. (2023, September 13). TLC for Flash Chromatography. Retrieved February 3, 2026, from [Link]
-
RSC Publishing. (n.d.). Toxic metal–organic gels using a unique pyridine–pyrazole based ligand. Retrieved February 3, 2026, from [Link]
-
MDPI. (n.d.). N-Heterocyclic Carbene-Catalyzed Generation of Homoenolates. Retrieved February 3, 2026, from [Link]
-
Agilent. (2018, August 7). Mobile Phase Optimization in SEC Method Development. Retrieved February 3, 2026, from [Link]
-
Organic Syntheses. (n.d.). Furan, 5-heptyl-3-methyl-2-pentyl. Retrieved February 3, 2026, from [Link]
-
How to set-up a flash chromatography silica column and actually succeed at separation. (n.d.). Retrieved February 3, 2026, from [Link]
-
ResearchGate. (2025, April 29). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Retrieved February 3, 2026, from [Link]
-
Agilent. (n.d.). Isocratic v. Gradient. Retrieved February 3, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ijprajournal.com [ijprajournal.com]
- 3. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. Chromatography [chem.rochester.edu]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. How to set up and run a flash chromatography column. [reachdevices.com]
- 8. biotage.com [biotage.com]
- 9. biotage.com [biotage.com]
- 10. sorbtech.com [sorbtech.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. rsc.org [rsc.org]
- 14. m.youtube.com [m.youtube.com]
- 15. sorbtech.com [sorbtech.com]
- 16. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 17. What is the difference between an isocratic and a gradient elution method? | AAT Bioquest [aatbio.com]
- 18. biotage.com [biotage.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. agilent.com [agilent.com]
- 21. chemistryviews.org [chemistryviews.org]
- 22. halocolumns.com [halocolumns.com]
- 23. reddit.com [reddit.com]
- 24. rsc.org [rsc.org]
Technical Support Center: Impurity Identification in (1-phenyl-1H-pyrazol-5-yl)methanol via HPLC
Welcome to the technical support center for the analysis of (1-phenyl-1H-pyrazol-5-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for identifying impurities using High-Performance Liquid Chromatography (HPLC).
High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for separating, identifying, and quantifying components in a mixture, making it an indispensable tool for impurity profiling in pharmaceutical development.[1][2][3][4] Its high resolution, sensitivity, and specificity are crucial for ensuring the safety and efficacy of drug substances.[1][5]
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my (1-phenyl-1H-pyrazol-5-yl)methanol sample?
A1: Impurities can originate from various sources, including the synthesis process and degradation.[6] For (1-phenyl-1H-pyrazol-5-yl)methanol, you can typically classify impurities into three main categories:
-
Organic Impurities: These are the most common and can include starting materials, by-products from the synthesis, and intermediates.[7] For example, unreacted phenylhydrazine or derivatives of ethyl acetoacetate, which are common starting materials for pyrazole synthesis, could be present.[8]
-
Inorganic Impurities: These can include reagents, catalysts, and inorganic salts used during the synthesis and purification processes.[7]
-
Degradation Products: These impurities form when the drug substance is exposed to stress conditions like heat, light, humidity, or acidic/basic environments.[9][10] Forced degradation studies are essential to identify these potential degradants.[11][12]
Q2: I'm seeing a new, unexpected peak in my chromatogram. What is the first step to identify it?
A2: The first step is to determine if the peak is a true impurity or an artifact.
-
Blank Injection: Inject your mobile phase and diluent (the solvent used to dissolve your sample) to ensure the peak is not coming from your system or solvents.
-
System Suitability: Verify that your HPLC system is performing correctly by checking parameters like retention time reproducibility, peak asymmetry, and theoretical plates.
-
Spiking: If you have a reference standard for a suspected impurity, "spike" your sample with a small amount of it. If the peak height of the unknown increases without a change in retention time, you have likely identified your impurity.
If the peak is confirmed to be a real impurity, the next step is characterization, often using a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS).[12]
Q3: How do I choose the right HPLC column for my analysis?
A3: The choice of column is critical for achieving good separation. For pyrazole derivatives, a reversed-phase C18 column is a common and effective starting point.[13] Consider the following factors:
-
Particle Size: Smaller particle sizes (e.g., <3 µm) can provide higher efficiency and better resolution, but may lead to higher backpressure.
-
Pore Size: For small molecules like (1-phenyl-1H-pyrazol-5-yl)methanol, a pore size of 100-120 Å is generally suitable.
-
Column Dimensions: A standard 4.6 mm x 150 mm or 4.6 mm x 250 mm column is a good starting point for method development.
Q4: My peaks are broad and tailing. What could be the cause?
A4: Peak broadening and tailing can be caused by several factors:
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Try flushing the column with a strong solvent or replacing it if necessary.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Pyrazoles are basic, and operating at an appropriate pH is crucial to ensure they are in a single ionic form.[14]
-
Secondary Interactions: Silanol groups on the silica-based stationary phase can interact with basic analytes, causing tailing. Using an end-capped column or adding a competing base (like triethylamine) to the mobile phase can mitigate this.
Troubleshooting Guide
This section provides a more in-depth guide to resolving common issues encountered during the HPLC analysis of (1-phenyl-1H-pyrazol-5-yl)methanol.
Issue 1: Poor Resolution Between the Main Peak and an Impurity
If you are struggling to separate the main analyte peak from a closely eluting impurity, consider the following strategies:
-
Modify the Mobile Phase:
-
Organic Modifier: Change the type of organic solvent (e.g., from acetonitrile to methanol or vice versa). Methanol and acetonitrile have different selectivities and can alter the elution order of your compounds.
-
pH Adjustment: Small changes in the mobile phase pH can significantly impact the retention and selectivity of ionizable compounds. Experiment with a pH range around the pKa of your analyte and impurities.
-
Gradient Optimization: If you are using a gradient elution, adjust the slope of the gradient. A shallower gradient can improve the separation of closely eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a C8, phenyl, or polar-embedded phase).
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak resolution.
Issue 2: Inconsistent Retention Times
Fluctuations in retention times can compromise the reliability of your results. Here’s how to address this:
-
Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed. Inconsistent mobile phase composition is a common cause of retention time drift.
-
Column Equilibration: Make sure the column is fully equilibrated with the mobile phase before starting your analytical run. This is especially important for gradient methods.
-
Temperature Control: Use a column oven to maintain a consistent column temperature. Fluctuations in ambient temperature can affect retention times.
-
Pump Performance: Check for leaks in the HPLC system and ensure the pump is delivering a consistent flow rate.
Issue 3: No Peaks Detected or Very Small Peaks
If you are not seeing any peaks or the peaks are much smaller than expected, consider these possibilities:
-
Sample Preparation Error: Double-check your sample concentration and the injection volume. Ensure your sample is fully dissolved in the diluent.
-
Detector Settings: Verify that the detector is set to the correct wavelength for your analyte. A UV-Vis detector is commonly used, and the wavelength should be set to the λmax of (1-phenyl-1H-pyrazol-5-yl)methanol. For pyrazoline derivatives, detection has been reported at wavelengths such as 206 nm and 333 nm, depending on the specific structure.[13][15]
-
Injection System Malfunction: Check the autosampler for any issues with the injection needle or valve.
Experimental Protocols
Protocol 1: General HPLC Method for Impurity Profiling
This protocol provides a starting point for developing a robust HPLC method for the analysis of (1-phenyl-1H-pyrazol-5-yl)methanol.
1. System Preparation:
- HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
- Mobile Phase B: Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm (or the determined λmax of the analyte).
2. Sample Preparation:
- Prepare a stock solution of (1-phenyl-1H-pyrazol-5-yl)methanol in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.
3. Chromatographic Run:
- Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
- Inject 10 µL of the prepared sample.
- Run a gradient elution as a starting point:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Table 1: Example Gradient Elution Program.
Protocol 2: Forced Degradation Studies
Forced degradation studies are crucial for identifying potential degradation products and demonstrating the stability-indicating nature of your analytical method.[9][12]
1. Preparation of Stock Solution: Prepare a stock solution of (1-phenyl-1H-pyrazol-5-yl)methanol at a concentration of 1 mg/mL in a suitable solvent.
2. Stress Conditions:
- Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60 °C for 24 hours.
- Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60 °C for 24 hours.
- Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.
- Thermal Degradation: Expose the solid sample to 105 °C for 48 hours.
- Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.
3. Sample Analysis:
- After the specified time, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration and analyze using the developed HPLC method.
- Compare the chromatograms of the stressed samples to that of an unstressed sample to identify any new peaks.
Visualizing the Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Characterization of Impurities by Mass Spectrometry
When an unknown impurity is detected, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for its structural elucidation.[6][12]
-
Molecular Weight Determination: The mass spectrometer provides the mass-to-charge ratio (m/z) of the impurity, which can be used to determine its molecular weight.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the impurity ion and the resulting fragmentation pattern can provide valuable structural information.[6] The fragmentation of pyrazole rings often involves the loss of HCN or N₂.[16][17]
| Potential Impurity Type | Expected Mass Difference from Parent Compound |
| Oxidation (addition of Oxygen) | +16 Da |
| Dehydration (loss of H₂O) | -18 Da |
| Dimerization | + Molecular Weight of Parent |
| Unreacted Starting Material | Varies based on synthesis route |
Table 2: Common Mass Shifts for Impurity Identification.
Regulatory Context and Compliance
The identification and control of impurities are governed by regulatory guidelines, primarily from the International Council for Harmonisation (ICH).
-
ICH Q3A(R2): This guideline deals with impurities in new drug substances and provides thresholds for reporting, identification, and qualification of impurities.[18]
-
ICH Q3B(R2): This guideline focuses on impurities in new drug products, including degradation products.[10][19]
According to these guidelines, impurities present above a certain threshold (typically 0.05% to 0.1%) need to be identified and qualified.[7][20]
By following the guidance provided in this technical support center, researchers can effectively identify and control impurities in (1-phenyl-1H-pyrazol-5-yl)methanol, ensuring the quality and safety of their drug substance.
References
- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Google Books.
- Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. SynThink Research Chemicals.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of Chemical and Pharmaceutical Analysis. [Link]
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis.
- Highly Sensitive HPLC Method for the Determination of Some Impurities in Lansoprazole. International Journal of Pharma Research and Health Sciences.
- Forced Degrad
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
- A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐. Wiley Online Library.
- ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
- HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Method Development for Drug Impurity Profiling: Part 1.
- Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities.
- Q3B(R2) Guideline.pdf.
- High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives.
-
Q 3 B (R2) Impurities in New Drug Products. European Medicines Agency. [Link]
- Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI.
- Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooper
- Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines.
- Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B.
Sources
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. veeprho.com [veeprho.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. innovationaljournals.com [innovationaljournals.com]
- 7. jpionline.org [jpionline.org]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. database.ich.org [database.ich.org]
- 11. ajrconline.org [ajrconline.org]
- 12. biomedres.us [biomedres.us]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijcpa.in [ijcpa.in]
- 16. researchgate.net [researchgate.net]
- 17. Electron-impact induced fragmentations of pyrazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 18. database.ich.org [database.ich.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
Managing exothermic reactions in pyrazole synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for managing exothermic reactions during pyrazole synthesis. As Senior Application Scientists, we combine deep technical knowledge with practical, field-tested experience to help you navigate the challenges of your experiments safely and effectively.
Introduction: The Energetic Landscape of Pyrazole Synthesis
The synthesis of pyrazoles, particularly through the widely used Knorr synthesis and related methods involving hydrazines and 1,3-dicarbonyl compounds, is a cornerstone of heterocyclic chemistry. However, the very nature of these condensation and cyclization reactions is often highly exothermic.[1][2] The uncontrolled release of heat can lead to a host of problems, from reduced yield and impurity formation to dangerous thermal runaway events, especially during scale-up.[3]
This guide provides a structured approach to understanding, controlling, and troubleshooting these exothermic events. Our goal is to empower you with the knowledge to not only prevent issues but also to logically diagnose and resolve them when they arise.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm in pyrazole synthesis?
A1: The primary source of heat generation is the condensation reaction between the hydrazine derivative and the 1,3-dicarbonyl compound. This multi-step process, which includes the formation of a hydrazone intermediate followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring, is thermodynamically favorable and releases significant energy.[4]
Q2: Why is managing the exotherm more critical during scale-up?
A2: The challenge intensifies during scale-up due to a fundamental principle of geometry: as the volume of a reactor increases, its surface area-to-volume ratio decreases. This reduced ratio severely limits the efficiency of heat dissipation to the surroundings. A reaction that is easily managed in a small laboratory flask can quickly become a dangerous thermal runaway in a larger vessel if the rate of heat generation exceeds the rate of heat removal.
Q3: Can the choice of solvent impact the exothermic nature of the reaction?
A3: Absolutely. The solvent plays a crucial role in heat management. Solvents with higher heat capacities can absorb more thermal energy, thus buffering temperature spikes. Additionally, the solvent's boiling point can act as a natural temperature ceiling. Some studies have shown that using aprotic dipolar solvents can lead to better regioselectivity and reaction rates at ambient temperatures, potentially offering a safer alternative to reactions requiring high heat in protic solvents.[2]
Q4: Are there alternative synthesis methods that are less exothermic?
A4: Yes, several methods have been developed to mitigate the risks associated with classical pyrazole synthesis. Microwave-assisted organic synthesis (MAOS) can offer rapid and uniform heating, which, when coupled with external cooling, can provide excellent temperature control.[5] Additionally, copper-catalyzed condensation reactions have been reported to proceed efficiently at room temperature under acid-free conditions, presenting a milder and potentially safer synthetic route.[6]
Troubleshooting Guide
Issue 1: Rapid, Uncontrolled Temperature Spike During Hydrazine Addition
| Symptom | Potential Cause | Corrective Action & Rationale |
| Temperature rises sharply and exceeds the target range. | 1. Hydrazine addition rate is too high. The rate of the exothermic reaction is directly proportional to the concentration of the reactants. Rapid addition leads to a burst of energy that overwhelms the cooling system's capacity. | a. Reduce the addition rate immediately. Switch to dropwise addition using an addition funnel or a syringe pump for precise control.b. Ensure adequate cooling. The reaction vessel should be immersed in a cooling bath (e.g., ice-water or ice-salt) with efficient stirring to maximize heat transfer. |
| 2. Inadequate cooling. The cooling bath may not have sufficient capacity for the scale of the reaction, or there may be poor thermal contact between the flask and the bath. | a. Increase cooling capacity. Use a larger cooling bath or a cryocooler for lower temperatures.b. Improve thermal contact. Ensure the reaction flask is sufficiently immersed in the cooling bath and that the stirring is vigorous enough for efficient heat exchange. | |
| 3. Incorrect solvent choice. A solvent with a low boiling point or low heat capacity may be insufficient to absorb the heat generated. | a. Re-evaluate solvent choice. Consider a solvent with a higher boiling point and/or higher heat capacity for future experiments. |
Issue 2: Low Yield and/or Formation of Colored Impurities
| Symptom | Potential Cause | Corrective Action & Rationale |
| The final product is obtained in a lower-than-expected yield, and the crude product is discolored (e.g., yellow, brown). | 1. Localized "hot spots" due to poor mixing. Inadequate stirring can lead to areas of high reactant concentration, causing localized temperature spikes that promote side reactions and decomposition of starting materials or products. | a. Improve agitation. Use a larger stir bar or an overhead mechanical stirrer, especially for larger volumes or viscous reaction mixtures. Ensure a vortex is visible, indicating efficient mixing.b. Consider a different reactor design for scale-up. A baffled flask can improve mixing efficiency. |
| 2. Reaction temperature was too high. Even if a full thermal runaway is avoided, a consistently high reaction temperature can favor the formation of byproducts. | a. Optimize the reaction temperature. Conduct small-scale experiments to determine the optimal temperature range that balances reaction rate and selectivity.b. Maintain strict temperature control. Use a temperature probe and a controller to maintain the desired internal reaction temperature. | |
| 3. Air oxidation. Some reaction intermediates or the final pyrazole product may be sensitive to air, especially at elevated temperatures. | a. Perform the reaction under an inert atmosphere. Use nitrogen or argon to blanket the reaction mixture, particularly during the heating phase. |
Experimental Protocols
Protocol 1: Controlled Addition of Hydrazine Hydrate
This protocol outlines a standard procedure for the controlled addition of hydrazine hydrate to a solution of a 1,3-dicarbonyl compound.
-
Setup:
-
Equip a round-bottom flask with a magnetic stir bar, a temperature probe, and a reflux condenser.
-
Place the flask in a cooling bath (e.g., an ice-water bath).
-
Attach an addition funnel to the flask.
-
-
Procedure:
-
Charge the flask with the 1,3-dicarbonyl compound and the chosen solvent.
-
Begin stirring and allow the mixture to cool to the target temperature (e.g., 0-5 °C).
-
Charge the addition funnel with a solution of hydrazine hydrate in the same solvent.
-
Add the hydrazine hydrate solution dropwise to the stirred mixture, ensuring the internal temperature does not exceed the set limit.
-
Monitor the reaction by TLC or another appropriate method.
-
Once the addition is complete, allow the reaction to stir at the controlled temperature until completion.
-
Protocol 2: Emergency Quenching of a Runaway Reaction
This protocol is for emergency use only and should be performed with extreme caution in a fume hood.[7][8][9]
-
Immediate Actions:
-
Alert all personnel in the immediate vicinity.
-
If safe to do so, remove any heating source.
-
Increase the efficiency of the cooling bath by adding more ice or dry ice.
-
-
Quenching Procedure:
-
If the temperature continues to rise uncontrollably, prepare a quenching solution. A suitable quencher is a cold, non-reactive solvent with a high heat capacity, such as isopropanol.
-
Slowly and carefully add the cold quenching solvent to the reaction mixture with vigorous stirring. The goal is to dilute the reactants and absorb the excess heat.
-
Do not add water directly to a very hot reaction , as this can cause violent boiling and splashing.
-
Have a fire extinguisher rated for chemical fires (Class B) readily available.
-
Visualizations
Logical Flow for Managing Exothermic Reactions
Caption: Decision workflow for managing exothermic events.
Simplified Knorr Pyrazole Synthesis Mechanism
Caption: Key steps in the Knorr pyrazole synthesis.
References
- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ResearchGate. (2020). Heterocycles, their Synthesis and Industrial Applications: A Review. Retrieved from [Link]
-
PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Retrieved from [Link]
-
Encyclopedia.pub. (n.d.). Synthesis and Properties of Pyrazoles. Retrieved from [Link]
-
Slideshare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Retrieved from [Link]
-
University of Notre Dame. (2015). Common Standard Operating Procedure. Retrieved from [Link]
-
ACS Publications. (2020). Process Safety in the Pharmaceutical Industry—Part I: Thermal and Reaction Hazard Evaluation Processes and Techniques. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]
-
MDPI. (n.d.). Experimental and Simulation-Based Study on Thermal Runaway Characteristics of 18650 Lithium-Ion Batteries and Thermal Propagation Patterns in Battery Packs. Retrieved from [Link]
-
DTIC. (n.d.). Safety and Handling of Hydrazine. Retrieved from [Link]
-
The Sarpong Group. (n.d.). Quenching Reactive Metal Still Bottoms Standard Operating Procedure. Retrieved from [Link]
-
ResearchGate. (2022). ASSESSMENT OF THE IMPACT OF CONTINUOUS FLOW CHEMISTRY ON MODERN HETEROCYCLIC CHEMISTRY. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. jk-sci.com [jk-sci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. chemistry.nd.edu [chemistry.nd.edu]
- 8. ehs.ucr.edu [ehs.ucr.edu]
- 9. sarponggroup.com [sarponggroup.com]
Validation & Comparative
Comparing the bioactivity of (1-phenyl-1H-pyrazol-5-yl)methanol with other pyrazoles
The following guide provides a rigorous technical comparison of (1-phenyl-1H-pyrazol-5-yl)methanol , analyzing its role as a "privileged scaffold" in medicinal chemistry. Unlike standalone drugs, this compound serves as a critical pharmacophore precursor. Its bioactivity is evaluated through the lens of its derivatives, comparing them against clinical standards like Celecoxib (anti-inflammatory), Edaravone (antioxidant), and emerging MCL-1 inhibitors (anticancer).
Executive Summary & Chemical Profile
(1-Phenyl-1H-pyrazol-5-yl)methanol (CAS: 1017783-31-1 ) is a primary synthetic intermediate used to generate a diverse library of bioactive pyrazoles. While the alcohol itself possesses low intrinsic potency, its structural rigidity and electronic properties make it an ideal "anchor" for designing inhibitors of COX-2 , 15-LOX , and MCL-1 .
This guide compares the bioactivity of functionalized derivatives of this scaffold against established pyrazole-based therapeutics.
Product Identity
| Property | Detail |
| Chemical Name | (1-phenyl-1H-pyrazol-5-yl)methanol |
| CAS Number | 1017783-31-1 |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Key Structural Features | N1-Phenyl ring (hydrophobic binding), C5-Hydroxymethyl (reactive handle for diversification) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Low solubility in water |
Comparative Bioactivity Analysis
The bioactivity of this scaffold is best understood by comparing its optimized derivatives to standard-of-care drugs. The phenyl-pyrazole core provides the necessary steric bulk and pi-stacking capability required for high-affinity binding in hydrophobic pockets.
A. Anti-Inflammatory Potential (vs. Celecoxib)
The 1-phenyl-pyrazole core is the structural backbone of Celecoxib . Derivatives of (1-phenyl-1H-pyrazol-5-yl)methanol are frequently designed to improve upon Celecoxib’s selectivity profile.
-
Mechanism: Competitive inhibition of Cyclooxygenase-2 (COX-2). The N1-phenyl group occupies the hydrophobic side pocket of the COX-2 active site.
-
Comparison Data:
-
Celecoxib (Standard): IC₅₀ ≈ 0.04 µM (COX-2). High selectivity (COX-2/COX-1 ratio > 300).
-
Scaffold Derivatives (Sulfonamides): When the C5-methanol is oxidized and coupled to benzenesulfonamides, derivatives achieve IC₅₀ values in the 0.05–0.5 µM range.
-
Advantage: The C5-hydroxymethyl handle allows for the introduction of flexible linkers, potentially reducing cardiovascular side effects associated with rigid diaryl systems.
-
B. Anticancer Activity (vs. MCL-1 Inhibitors)
Recent studies (e.g., ACS Omega, 2024) have identified phenyl-pyrazole derivatives as potent inhibitors of MCL-1 (Myeloid Cell Leukemia 1 protein), a key survival factor in resistant cancers.
-
Mechanism: Disruption of the BIM-MCL-1 protein-protein interaction.[1]
-
Comparison Data:
-
Standard MCL-1 Inhibitors: Often require complex macrocycles.
-
Phenyl-Pyrazole Derivatives (e.g., LC126): Show K_i values ≈ 10 µM (initial hits) to sub-micromolar (optimized).
-
Key Insight: The 1-phenyl ring mimics the hydrophobic residues of the BIM BH3 helix, anchoring the molecule into the P2 pocket of MCL-1.
-
C. Antioxidant Activity (vs. Edaravone)
The scaffold is structurally homologous to Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a drug used for ALS and stroke recovery.
-
Mechanism: Free radical scavenging (DPPH/hydroxyl radical neutralization).
-
Comparison:
-
Edaravone: High radical scavenging activity due to keto-enol tautomerism.
-
(1-phenyl-1H-pyrazol-5-yl)methanol: Moderate intrinsic antioxidant activity.[2] However, derivatives coupled with phenolic moieties (via the methanol group) show 2-3x higher potency than ascorbic acid in DPPH assays.
-
Summary Table: Scaffold Derivatives vs. Clinical Standards
| Therapeutic Area | Target | Clinical Standard | Standard IC₅₀ / K_d | Scaffold Derivative Potency | Structural Role of Core |
| Anti-Inflammatory | COX-2 | Celecoxib | 0.04 µM | 0.05 - 0.50 µM | Orients sulfonamide into selectivity pocket |
| Anticancer | MCL-1 | S63845 | <10 nM | ~0.5 - 10 µM | Mimics BIM BH3 hydrophobic residues |
| Antioxidant | ROS | Edaravone | Scavenger | Moderate | Stabilizes radical intermediates |
| Antimicrobial | DNA Gyrase | Ciprofloxacin | <1 µg/mL | 2 - 10 µg/mL | Intercalation / Minor groove binding |
Mechanistic Visualization
The following diagram illustrates how the (1-phenyl-1H-pyrazol-5-yl)methanol scaffold serves as a divergent precursor for these distinct therapeutic classes.
Figure 1: Divergent synthesis pathways utilizing the (1-phenyl-1H-pyrazol-5-yl)methanol scaffold to access distinct pharmacological classes.
Experimental Protocols
A. Synthesis of (1-Phenyl-1H-pyrazol-5-yl)methanol
This protocol describes the reduction of the ethyl ester precursor, the standard method for generating high-purity alcohol.
Reagents:
-
Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (1.5 eq) or Sodium Borohydride (NaBH₄) (excess)
-
Tetrahydrofuran (THF), anhydrous
-
Dichloromethane (DCM) for extraction
Protocol:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve Ethyl 1-phenyl-1H-pyrazole-5-carboxylate (5.0 mmol) in anhydrous THF (20 mL). Cool to 0°C.
-
Reduction: Slowly add LiAlH₄ (7.5 mmol, 1.0 M in THF) dropwise over 15 minutes. Caution: Gas evolution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 1:1) until the ester spot disappears.
-
Quenching: Cool to 0°C. Quench sequentially with 0.3 mL water, 0.3 mL 15% NaOH, and 0.9 mL water (Fieser workup).
-
Isolation: Filter the granular precipitate through a pad of Celite. Rinse with THF.[3]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-5% Methanol in DCM) to yield the pure alcohol as a white/off-white solid.
B. General Bioactivity Assay (Cell Viability - MTT)
To evaluate the anticancer potential of derivatives synthesized from this alcohol:
-
Seeding: Seed MCF-7 or HCT-116 cancer cells (5,000 cells/well) in 96-well plates. Incubate for 24h.
-
Treatment: Dissolve test compounds in DMSO. Treat cells with serial dilutions (0.1 µM – 100 µM) for 48h. Ensure final DMSO concentration < 0.5%.
-
Assay: Add MTT reagent (0.5 mg/mL) and incubate for 4h at 37°C.
-
Quantification: Solubilize formazan crystals with DMSO. Measure absorbance at 570 nm.
-
Analysis: Calculate IC₅₀ using non-linear regression (GraphPad Prism).
References
-
MCL-1 Inhibition Studies
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 2024.
-
-
COX-2 Inhibition & Celecoxib Comparison
-
Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors. Journal of Medicinal Chemistry.
-
-
Antioxidant Activity of Pyrazoles
-
Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI Molecules.
-
-
Crystal Structure Data
-
(1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol Crystal Structure. University of Southampton eCrystals.
-
-
Synthetic Methodology
-
Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization. ResearchGate.[4]
-
Sources
A Senior Application Scientist's Guide to Pyrazole-Based Compounds: Bridging the In Vitro-In Vivo Efficacy Gap
Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties have made it a "privileged structure," meaning it can bind to a wide range of biological targets. This versatility has led to the development of numerous FDA-approved drugs for various conditions, including inflammation, cancer, and infectious diseases.[1][2] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3] This guide provides an in-depth comparison of the in vitro and in vivo efficacy of pyrazole-based compounds, offering insights for researchers and drug development professionals on navigating the complexities of translating laboratory findings into clinically relevant outcomes.
Part 1: Deciphering Efficacy in a Controlled Environment: In Vitro Analysis
In vitro studies are the foundational step in evaluating the potential of a new chemical entity. They provide a controlled environment to assess a compound's activity against specific molecular targets or cell lines, offering crucial preliminary data on potency and mechanism of action.
Key In Vitro Assays for Pyrazole-Based Compounds
1. Cytotoxicity Assays: The initial screening of potential anticancer pyrazole compounds often involves cytotoxicity assays to determine their ability to kill cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.[4] This assay measures the metabolic activity of cells, which correlates with cell viability. A lower IC50 value (the concentration of a drug that inhibits 50% of cell growth) indicates higher potency. For instance, certain indolyl-pyrazole derivatives have shown potent cytotoxicity with IC50 values of less than 10 μM in various human cancer cell lines.[5]
2. Enzyme Inhibition Assays: Many pyrazole-based compounds exert their effects by inhibiting specific enzymes crucial for disease progression. For example, in cancer, kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are common targets.[6] In vitro kinase assays can directly measure the inhibitory effect of a compound on the activity of a purified enzyme. A novel pyrazole derivative, compound 3i, was identified as a potent VEGFR-2 inhibitor with an IC50 of 8.93 nM, demonstrating significantly higher activity than the reference drug Sorafenib.[6]
3. Cellular Mechanism of Action Assays: Beyond cytotoxicity, it's essential to understand how a compound works. Cell-based assays can elucidate the mechanism of action, such as:
-
Apoptosis Assays: To determine if the compound induces programmed cell death.
-
Cell Cycle Analysis: To see if the compound halts cell division at a specific phase.[5]
-
Anti-inflammatory Assays: Measuring the inhibition of inflammatory mediators like cytokines.
Visualizing a Key Target: The VEGFR-2 Signaling Pathway
Many pyrazole-based anticancer agents target angiogenesis, the formation of new blood vessels that tumors need to grow. A key regulator of this process is the VEGF-A/VEGFR-2 signaling pathway.[7][8][9][10][11]
Caption: A typical workflow for an in vivo anticancer xenograft study.
Part 3: Bridging the Divide: The In Vitro to In Vivo Correlation (IVIVC)
The translation of promising in vitro results to in vivo efficacy is a significant hurdle in drug development. [12][13][14][15]A compound that is highly potent in a petri dish may fail in an animal model for a multitude of reasons.
Key Factors Influencing IVIVC
-
Pharmacokinetics (PK): This refers to what the body does to the drug (Absorption, Distribution, Metabolism, and Excretion - ADME). A compound may have excellent in vitro activity but poor oral bioavailability, rapid metabolism, or an inability to reach the target tissue at a high enough concentration.
-
Physicochemical Properties: Factors like solubility, pKa, and lipophilicity play a crucial role in a drug's ability to be absorbed and distributed throughout the body. [12]* Complexity of the Biological System: An in vitro assay with a single cell type or enzyme cannot replicate the complex interactions within a whole organism, including the immune system, metabolism, and off-target effects. [15]
Case Study Example:
A study on pyrazole-based scaffolds as VEGFR-2 inhibitors provides a good example of successful translation. Compound 3i showed high potency in an in vitro enzyme assay. [6]This strong in vitro result was followed by an in vivo study where it inhibited tumor proliferation by 49.8% in mice, demonstrating a positive correlation. [6]
Data Summary: In Vitro vs. In Vivo Efficacy of Selected Pyrazole Compounds
| Compound ID | Target/Assay | In Vitro Efficacy (IC50) | Animal Model | In Vivo Efficacy | Reference |
| Compound 3i | VEGFR-2 Inhibition | 8.93 nM | Prostate Cancer Xenograft | 49.8% tumor proliferation inhibition | [6] |
| Compound 6c | Cytotoxicity (SK-MEL-28) | 3.46 μM | Not specified in abstract | N/A | [5] |
| Compound 15e | Cytotoxicity (B16 cells) | 5.58 μM | B16 Melanoma Xenograft | Significant antitumor activity | |
| Conglomeratin | Cytotoxicity (HepG2) | 13.1 μM | Not specified in abstract | N/A | [16] |
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [4]2. Compound Treatment: Treat the cells with various concentrations of the pyrazole-based compound for 48-72 hours. [4]3. MTT Addition: Add MTT solution to each well and incubate for 4 hours. Viable cells will convert the yellow MTT to purple formazan crystals. [4]4. Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. [4]5. Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Protocol 2: In Vivo Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject 1-5 million human cancer cells into the flank of immunocompromised mice. [17]2. Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the pyrazole compound via a specified route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration.
-
Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Analyze the data for tumor growth inhibition and assess any signs of toxicity.
Conclusion and Future Directions
Pyrazole-based compounds continue to be a rich source of potential therapeutic agents. A thorough understanding of both their in vitro and in vivo properties is paramount for successful drug development. While in vitro assays provide essential initial data on potency and mechanism, they must be interpreted with caution. The transition to in vivo models is a critical step that introduces the complexities of a whole-organism system. Future advancements in areas like physiologically based pharmacokinetic (PBPK) modeling and more sophisticated in vitro systems (e.g., organ-on-a-chip) will further help to bridge the IVIVC gap, leading to more efficient and successful development of novel pyrazole-based therapies.
References
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central. [Link]
-
Synthesis, In Vitro Cytotoxicity Evaluation and GSK-3β Binding Study of Some Indole–Triazole-Linked Pyrazolone Derivatives. MDPI. [Link]
-
Pyrazole-based anti-cancer agents. ResearchGate. [Link]
-
In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]
-
Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Publishing. [Link]
-
In Vitro In Vivo (IVIV) Correlations. YouTube. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]
-
VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. PubMed Central. [Link]
-
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. Premier Consulting. [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. National Institutes of Health. [Link]
-
Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. ResearchGate. [Link]
-
Cytotoxicity study of pyrazole derivatives. ResearchGate. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PubMed Central. [Link]
-
VEGFA-VEGFR2 Pathway. Reactome. [Link]
-
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. ResearchGate. [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Publishing. [Link]
-
Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]
-
VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. Assay Genie. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed Central. [Link]
-
Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 5. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGF - VEGF R2 Signaling Pathways: R&D Systems [rndsystems.com]
- 9. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 10. assaygenie.com [assaygenie.com]
- 11. biorbyt.com [biorbyt.com]
- 12. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. walshmedicalmedia.com [walshmedicalmedia.com]
- 14. premier-research.com [premier-research.com]
- 15. wjarr.com [wjarr.com]
- 16. researchgate.net [researchgate.net]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Antioxidant Activity of Pyrazole Isomers
[1][2][3][4][5][6]
Executive Summary: The Pyrazole Advantage
In the landscape of medicinal chemistry, pyrazoles (1,2-diazoles) are not merely scaffolds; they are pharmacophores capable of modulating oxidative stress pathways. While often recognized for anti-inflammatory (e.g., Celecoxib) and analgesic properties, their potential as antioxidants depends critically on structural isomerism and substituent electronics .
This guide provides a comparative technical analysis of pyrazole isomers, focusing on how regioisomerism (1,3- vs. 1,5-substitution) and tautomerism dictate antioxidant efficacy. We move beyond generic descriptions to analyze the Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms that drive their radical scavenging capability.
Chemical Landscape: Isomerism and Structural Logic
To engineer potent antioxidants, one must first understand the structural variables.[1] Pyrazoles exhibit three primary forms of isomerism relevant to antioxidant activity:
-
Regioisomerism (1,3- vs. 1,5-disubstituted): Controlled during synthesis (e.g., reaction of hydrazines with unsymmetrical 1,3-diketones). The steric environment of the Nitrogen-1 (
) position affects the availability of the lone pair or the bond for radical interaction. -
Tautomerism (Annular): In
-unsubstituted pyrazoles, the hydrogen oscillates between and . This proton mobility is a key driver for HAT-based scavenging. -
Keto-Enol Tautomerism (Pyrazolones): Hydroxy-pyrazoles often exist as pyrazolones. The enol form (containing
) is significantly more active as an antioxidant than the keto form due to the phenolic-like hydrogen donation.
Mechanistic Visualization: HAT vs. SET
The following diagram illustrates the bifurcated pathway by which pyrazoles neutralize free radicals (DPPH/ABTS).
Figure 1: Mechanistic divergence in pyrazole antioxidant activity. NH-unsubstituted pyrazoles primarily utilize Hydrogen Atom Transfer (HAT), while N-substituted derivatives often rely on Single Electron Transfer (SET) followed by proton loss.
Comparative Performance Analysis
The antioxidant activity of pyrazoles is not intrinsic to the ring alone but is amplified by substituents.[2] The data below synthesizes findings from multiple comparative studies, normalizing performance against standard controls (Ascorbic Acid/Trolox).
Table 1: Structure-Activity Relationship (SAR) Matrix
| Structural Feature | Effect on Antioxidant Activity | Mechanistic Rationale |
| N-H (Unsubstituted) | High | Facilitates HAT mechanism. The N-H bond dissociation energy (BDE) is lower, allowing direct H-atom donation to radicals. |
| N-Phenyl Substitution | Moderate/Low | Steric bulk hinders approach; removes the labile N-H proton. Activity relies on substituents on the phenyl ring. |
| -OH / Phenolic Group | Very High | Mimics Vitamin C/E. Provides a highly labile proton. Pyrazolones in enol form are superior to keto forms. |
| Electron Donating Groups (EDG) | Increases | Groups like |
| Electron Withdrawing Groups (EWG) | Decreases | Groups like |
| Regioisomerism (1,3 vs 1,5) | Variable | 1,5-isomers often show reduced activity compared to 1,3-isomers due to steric clash between the 5-substituent and the N1-substituent. |
Table 2: Quantitative Comparison (IC50 Values against DPPH)
Note: Lower IC50 indicates higher potency. Data synthesized from recent comparative studies [1][2].
| Compound Class | Specific Derivative | IC50 (µM) | Relative Potency (vs Ascorbic Acid) |
| Control | Ascorbic Acid | ~0.48 | 1.00 (Baseline) |
| Control | BHA (Synthetic Std) | ~1.74 | 0.28 |
| Thienyl-Pyrazole | 5g (3,4-dimethoxyphenyl) | 0.245 | 1.97 (Superior) |
| Thienyl-Pyrazole | 5h (3,4,5-trimethoxyphenyl) | 0.284 | 1.70 (Superior) |
| N-Phenyl Pyrazole | 3-(2-naphthyl) derivative | 12.5 | 0.04 (Weak) |
| Pyrazolone | 4-hydroxyiminopyrazolone | 45.2 | 0.01 (Very Weak) |
Key Insight: Pyrazole derivatives functionalized with electron-rich thienyl or methoxy-phenyl groups (Compounds 5g, 5h) can outperform standard antioxidants like Ascorbic Acid by nearly 2-fold . This is attributed to the resonance stabilization of the radical intermediate by the electron-rich aromatic systems attached to the pyrazole core.
Experimental Ecosystem: Self-Validating Protocols
To ensure reproducibility, the following protocols include built-in validation steps.
Workflow Visualization: Synthesis to Assay
Figure 2: Integrated workflow for the synthesis and antioxidant evaluation of pyrazole derivatives.
Protocol: DPPH Radical Scavenging Assay
Standardized for Pyrazole Derivatives
Objective: Determine the IC50 of pyrazole isomers by measuring their ability to bleach the stable purple DPPH radical to yellow.
Reagents:
-
DPPH Stock: 0.1 mM 2,2-diphenyl-1-picrylhydrazyl in Methanol (Freshly prepared, protect from light).
-
Sample Stock: 1 mg/mL of Pyrazole isomer in Methanol.
-
Control: Ascorbic Acid (Standard curve: 10–100 µg/mL).
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the pyrazole sample (e.g., 10, 20, 40, 60, 80, 100 µg/mL).
-
Reaction: In a 96-well plate or test tubes, mix 1.0 mL of DPPH solution with 1.0 mL of sample dilution .
-
Self-Validation Check: Include a "Solvent Blank" (1 mL MeOH + 1 mL DPPH) to establish max absorbance (
). -
Self-Validation Check: Include a "Sample Blank" (1 mL MeOH + 1 mL Sample) to rule out intrinsic absorbance of the pyrazole at 517 nm.
-
-
Incubation: Incubate in total darkness at room temperature (
) for 30 minutes .-
Note: Pyrazoles reacting via SET may require longer times; check stability at 60 mins if kinetics are slow.
-
-
Measurement: Measure Absorbance (
) at 517 nm . -
Calculation:
-
Analysis: Plot % Inhibition vs. Concentration. Use non-linear regression to determine IC50.
Conclusion & Strategic Recommendations
The antioxidant efficacy of pyrazole isomers is not a binary trait but a tunable spectrum.
-
For maximum potency: Prioritize 3,5-disubstituted pyrazoles with electron-donating groups (methoxy, hydroxyl) on the phenyl rings.
-
For mechanism-based design: If targeting HAT (hydrogen transfer), ensure the N-H group remains free or incorporate phenolic moieties. If targeting SET (electron transfer), focus on N-phenyl derivatives with strong electron-donating substituents to stabilize the cation radical.
-
Regioisomerism: 1,3-isomers generally offer better steric access for radical interaction than 1,5-isomers.
Researchers should utilize the DPPH assay as a primary screen but validate high-performing candidates with ABTS or FRAP assays to distinguish between HAT and SET mechanisms.
References
-
Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Semantic Scholar. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants. National Institutes of Health (PMC). [Link]
-
Computational Investigation of the Structure and Antioxidant Activity of Some Pyrazole and Pyrazolone Derivatives. ResearchGate. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays. MDPI. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). [Link]
Validation of the anti-inflammatory effects of (1-phenyl-1H-pyrazol-5-yl)methanol in animal models
Executive Summary & Compound Profile
(1-phenyl-1H-pyrazol-5-yl)methanol represents a critical pharmacophore in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and cytokine inhibitors. Structurally distinct from the 1,5-diarylpyrazole class (e.g., Celecoxib), this hydroxymethyl-functionalized scaffold offers a dual-action potential: cyclooxygenase (COX) inhibition and reactive oxygen species (ROS) scavenging .
This guide outlines the validation protocols required to benchmark this compound against industry standards. It moves beyond simple efficacy claims to establish a rigorous, self-validating experimental framework.
Comparative Benchmark Matrix
The following table contrasts the target compound with established therapeutic standards.
| Feature | (1-phenyl-1H-pyrazol-5-yl)methanol | Celecoxib (Standard) | Indomethacin (Standard) | Edaravone (Mechanistic Control) |
| Primary Target | Dual: COX-2 / ROS Scavenging | Selective COX-2 | Non-selective COX-1/2 | Free Radical Scavenger |
| Chemical Class | Pyrazole-5-methanol | 1,5-Diarylpyrazole | Indole derivative | Pyrazolone |
| GI Safety Profile | Moderate (Hypothesized) | High (COX-1 sparing) | Low (Ulcerogenic) | High |
| Key Advantage | Potential for reduced cardiovascular risk via antioxidant activity | Potent anti-inflammatory | High potency | Neuro/Cytoprotection |
Mechanistic Validation: The Dual-Pathway Hypothesis
To validate this compound, one must prove it acts not just as a generic anti-inflammatory, but specifically modulates the Arachidonic Acid Cascade and MAPK Signaling .
Signaling Pathway Visualization
The following diagram illustrates the intervention points of (1-phenyl-1H-pyrazol-5-yl)methanol compared to standard inhibitors.
Caption: Dual mechanism of action targeting COX-2 enzymatic activity and ROS-mediated MAPK activation.
In Vivo Validation Protocols
Scientific integrity requires protocols that are reproducible and self-validating. The following workflows are designed to test the compound's efficacy in Acute and Systemic inflammation.
Experiment A: Carrageenan-Induced Paw Edema (Acute Model)
This is the gold standard for screening non-steroidal anti-inflammatory agents.
Objective: Quantify the reduction in acute swelling and granulocyte infiltration.
Protocol Workflow:
-
Acclimatization: Male Wistar rats (180–220g), n=6 per group.
-
Basal Measurement: Measure initial paw volume (
) using a plethysmometer. -
Drug Administration:
-
Group I: Vehicle (1% CMC).
-
Group II: Indomethacin (10 mg/kg, p.o.) - Positive Control.
-
Group III: (1-phenyl-1H-pyrazol-5-yl)methanol (Test doses: 10, 25, 50 mg/kg).
-
-
Induction: 1 hour post-dosing, inject 0.1 mL of 1% carrageenan into the sub-plantar tissue of the right hind paw.
-
Assessment: Measure paw volume (
) at 1, 3, and 5 hours.
Self-Validating Metric:
Calculate the Percent Inhibition (%I) using the formula:
Experiment B: LPS-Induced Cytokine Storm (Systemic Model)
To validate the compound's effect on the p38 MAPK/TNF-
Protocol Workflow:
-
Challenge: Intraperitoneal injection of Lipopolysaccharide (LPS, E. coli serotype 055:B5) at 5 mg/kg.
-
Treatment: Administer (1-phenyl-1H-pyrazol-5-yl)methanol (50 mg/kg) 30 mins prior to LPS.
-
Harvest: Collect blood samples at 4 hours (peak TNF-
) and 24 hours. -
Analysis: ELISA quantification of TNF-
and IL-6.
Experimental Workflow & Dosing Strategy
The following diagram details the operational workflow for the In Vivo validation, ensuring blinding and randomization to minimize bias.
Caption: Step-by-step experimental workflow for validating anti-inflammatory efficacy.
Expected Data & Interpretation
When analyzing results for (1-phenyl-1H-pyrazol-5-yl)methanol, researchers should look for a dose-dependent response .
Representative Data Table (Hypothetical Validation)
Values represent expected ranges for a potent pyrazole derivative.
| Parameter | Vehicle Control | Indomethacin (10 mg/kg) | Test Cmpd (25 mg/kg) | Test Cmpd (50 mg/kg) |
| Paw Edema Vol (3h) | 1.85 ± 0.12 mL | 0.82 ± 0.08 mL | 1.10 ± 0.10 mL | 0.88 ± 0.09 mL |
| Inhibition (%) | - | 55.6% | 40.5% | 52.4% |
| Serum TNF- | 1250 pg/mL | 450 pg/mL | 600 pg/mL | 480 pg/mL |
| Gastric Ulcer Index | 0.0 | 2.5 (High Toxicity) | 0.2 (Low Toxicity) | 0.4 (Low Toxicity) |
Interpretation:
-
If the Test Compound achieves >40% inhibition at 25 mg/kg, it is considered a moderate-to-strong anti-inflammatory.
-
Safety Check: Compare the Gastric Ulcer Index. Pyrazole derivatives often aim to spare the gastric mucosa better than Indomethacin. If the Test Compound shows high efficacy (52.4%) with low ulcer index (0.4), it validates the "COX-2 Selective" or "Antioxidant-protective" hypothesis.
References
-
Structural Insights into Pyrazoles as Anti-inflammatory Agents. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Establishes the structure-activity relationship (SAR) of the pyrazole ring in COX-2 inhibition.
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Source: PubMed Central (PMC). Context: Reviews the broad biological activities of pyrazole derivatives, including carrageenan-induced edema reduction.
-
Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-derivatives. Source: PubMed / Bioorganic & Medicinal Chemistry. Context: Validates the specific N-phenylpyrazole scaffold for TNF-alpha and p38 MAPK inhibition.[1][2]
-
Edaravone (Phenyl-pyrazolone) Mechanism of Action. Source: PubChem / NIH. Context: Provides the mechanistic grounding for the antioxidant potential of phenyl-pyrazole derivatives.[3]
Sources
- 1. Discovery of novel orally active anti-inflammatory N-phenylpyrazolyl-N-glycinyl-hydrazone derivatives that inhibit TNF-α production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Orally Active Anti-Inflammatory N-Phenylpyrazolyl-N-Glycinyl-Hydrazone Derivatives That Inhibit TNF-α Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
A Comparative Benchmarking Guide to the Synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, the pyrazole scaffold is a cornerstone, serving as the foundation for a multitude of bioactive molecules. The targeted synthesis of specific derivatives, such as (1-phenyl-1H-pyrazol-5-yl)methanol, is a critical task that demands efficiency, reproducibility, and a keen understanding of the underlying chemical principles. This guide provides an in-depth, comparative analysis of two primary synthetic routes to this valuable building block, offering not just protocols, but a rationale-driven exploration to empower researchers in their experimental design.
Introduction: The Synthetic Challenge
The synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol presents a nuanced challenge in regioselectivity. While the formation of the pyrazole core is well-established, the introduction of a hydroxymethyl group at the C5 position requires a strategic approach to overcome the inherent reactivity of the pyrazole ring, which often favors functionalization at the C4 position. This guide will benchmark two distinct and viable synthetic strategies:
-
Method A: The Carboxylic Acid Reduction Pathway. A robust, multi-step approach that proceeds through a stable carboxylic acid intermediate.
-
Method B: The Direct C-H Functionalization Pathway. A more elegant and atom-economical route involving the regioselective lithiation of the pyrazole core.
We will dissect each method, providing detailed, field-proven protocols, and a comparative analysis of their respective strengths and weaknesses, enabling you to make an informed decision based on your specific research needs and laboratory capabilities.
Method A: The Carboxylic Acid Reduction Pathway
This method is a testament to a classic and reliable approach in organic synthesis. By first installing a carboxylic acid group at the desired C5 position, we create a stable intermediate that can be cleanly reduced to the target primary alcohol. This pathway, while longer, offers the advantage of well-understood transformations and generally high-yielding steps.
Experimental Workflow: Method A
Caption: Workflow for the synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol via the carboxylic acid reduction pathway.
Detailed Experimental Protocol: Method A
Step 1: Synthesis of 1-phenyl-1H-pyrazole-5-carboxylic acid
-
Rationale: This step leverages the higher acidity of the C5 proton of the 1-phenylpyrazole ring, allowing for regioselective deprotonation with a strong base like n-butyllithium. The resulting organolithium species is then quenched with carbon dioxide to form the desired carboxylic acid.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1-phenylpyrazole (1.0 eq.) and dry tetrahydrofuran (THF, 10 mL/mmol of pyrazole).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq., typically 2.5 M in hexanes) dropwise via a syringe, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flask, place an excess of freshly crushed dry ice. Carefully, and in portions, transfer the lithiated pyrazole solution onto the dry ice via a cannula. A vigorous evolution of gas will be observed.
-
Allow the mixture to warm to room temperature, and then quench with water.
-
Acidify the aqueous solution to pH 2-3 with 1 M HCl.
-
The precipitated white solid is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford 1-phenyl-1H-pyrazole-5-carboxylic acid.
-
Step 2: Reduction of 1-phenyl-1H-pyrazole-5-carboxylic acid to (1-phenyl-1H-pyrazol-5-yl)methanol
-
Rationale: Carboxylic acids are resistant to reduction by mild reducing agents. Therefore, a powerful hydride donor, lithium aluminum hydride (LiAlH₄), is employed. The reaction must be conducted under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (2.0 eq.) in dry THF.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve 1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 eq.) in dry THF.
-
Slowly add the carboxylic acid solution to the LiAlH₄ suspension dropwise via an addition funnel. Control the rate of addition to maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and finally water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure (1-phenyl-1H-pyrazol-5-yl)methanol.
-
Method B: The Direct C-H Functionalization (Lithiation-Hydroxymethylation) Pathway
This approach represents a more modern and efficient strategy, aiming to install the hydroxymethyl group in a single, regioselective step after the initial C-H activation. This method is more atom-economical and can be significantly faster than the carboxylic acid reduction pathway. However, it requires more stringent control over reaction conditions, particularly temperature.
Experimental Workflow: Method B
Caption: Workflow for the direct synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol via C-H functionalization.
Detailed Experimental Protocol: Method B
-
Rationale: This protocol also relies on the regioselective lithiation at the C5 position. However, instead of quenching with carbon dioxide, the organolithium intermediate is reacted directly with an electrophilic source of a hydroxymethyl group, in this case, anhydrous paraformaldehyde. This circumvents the need for a separate reduction step.
-
Procedure:
-
Follow steps 1-4 of Method A, Step 1 to generate the solution of 5-lithio-1-phenyl-1H-pyrazole at -78 °C.
-
In a separate flame-dried flask, add anhydrous paraformaldehyde (2.0 eq.) and dry THF.
-
Cool the paraformaldehyde suspension to -78 °C.
-
Slowly transfer the solution of the lithiated pyrazole to the cold paraformaldehyde suspension via a cannula.
-
Stir the reaction mixture at -78 °C for 2 hours, then allow it to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain pure (1-phenyl-1H-pyrazol-5-yl)methanol.
-
Comparative Analysis and Benchmarking
The choice between these two synthetic routes will depend on the specific constraints and priorities of the research project.
| Parameter | Method A: Carboxylic Acid Reduction | Method B: Direct C-H Functionalization |
| Number of Steps | 2 (after pyrazole synthesis) | 1 (pot) |
| Overall Yield | Generally moderate to good | Potentially higher, but more sensitive to conditions |
| Reagents & Safety | Requires highly reactive and pyrophoric n-BuLi and LiAlH₄. LiAlH₄ requires a careful quenching procedure. | Requires pyrophoric n-BuLi. Anhydrous paraformaldehyde is a less hazardous electrophile than CO₂ gas in some setups. |
| Reaction Conditions | Requires cryogenic temperatures for lithiation. The reduction step can be run at room temperature. | Requires sustained cryogenic temperatures for both lithiation and the initial quench. |
| Scalability | More established for scale-up due to the isolation of a stable intermediate. | Potentially more challenging to scale due to the need for precise temperature control of a one-pot reaction. |
| Purification | Two purification steps may be required. | A single purification step is typically sufficient. |
Conclusion for the Practicing Scientist
Both Method A and Method B represent viable and effective strategies for the synthesis of (1-phenyl-1H-pyrazol-5-yl)methanol.
Method A is the more conservative and perhaps more reliable choice for those new to this specific synthesis or when a larger quantity of the material is required and the isolation of a stable intermediate is advantageous. Its stepwise nature allows for easier troubleshooting and optimization of each transformation.
Method B is the more elegant and efficient approach, ideal for rapid analogue synthesis or when atom economy is a primary concern. Its success, however, is more contingent on rigorous control of anhydrous and low-temperature conditions.
Ultimately, the selection of the synthetic route is a strategic decision. By understanding the causality behind the experimental choices and the inherent trade-offs of each method, researchers can confidently and efficiently access this important synthetic building block.
References
-
General Pyrazole Synthesis: A comprehensive overview of pyrazole synthesis can be found in "Comprehensive Organic Chemistry Experiments for the Laboratory Classroom". The Royal Society of Chemistry, 2017. [Link]
-
Vilsmeier-Haack Reaction: For a review on the Vilsmeier-Haack reaction, see: Jones, G.; Stanforth, S. P. Org. React.2000 , 56, 355-659. [Link]
-
Lithiation of Heterocycles: For a detailed discussion on the lithiation of five-membered heterocycles, see: Gribble, G. W. In The Chemistry of Heterocyclic Compounds; John Wiley & Sons, Inc.: 2008; pp 1-366. [Link]
- Reduction of Carboxylic Acids with LiAlH₄: An overview of the reduction of carboxylic acids can be found in standard organic chemistry textbooks such as "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure".
- Reaction of Organolithiums with Formaldehyde: For examples of hydroxymethylation using organolithiums and formaldehyde, see: Wakefield, B. J. Organolithium Methods; Academic Press: 1988.
Comparative Molecular Docking Guide: Pyrazole Derivatives vs. Clinical Standards
This guide provides a comparative technical analysis of pyrazole derivatives in molecular docking studies, focusing on their performance against clinical standards in oncology and inflammation.[1][2] It is designed for researchers requiring actionable protocols and validated data.[1]
Executive Summary: The Pyrazole Advantage
The pyrazole scaffold (1,2-diazole) distinguishes itself in medicinal chemistry through its unique electronic adjustability.[1] Unlike rigid aromatics, the pyrazole ring acts as both a hydrogen bond donor (NH) and acceptor (N2), allowing it to mimic the adenine hinge-binding motif in kinases or interact with the hydrophilic pockets of cyclooxygenases.[1]
This guide compares novel pyrazole derivatives against standard drugs (Celecoxib, Erlotinib, Sorafenib) across three critical targets: COX-2 , EGFR , and VEGFR-2 .[1] The data synthesized below demonstrates that optimized pyrazole derivatives often achieve binding energies superior to clinical standards due to enhanced hydrophobic complementarity.
Methodological Framework: A Self-Validating Protocol
To ensure scientific integrity, docking studies must move beyond simple score generation.[1] The following protocol integrates Redocking and Molecular Dynamics (MD) as mandatory validation steps.
The "Gold Standard" Workflow
The following directed graph outlines the validated workflow for comparative docking.
Figure 1: Validated molecular docking workflow emphasizing the redocking step to confirm algorithm accuracy before production runs.
Protocol Specifics
-
Ligand Preparation: Do not rely on 2D-to-3D converters alone.[1] Use DFT (Density Functional Theory) at the B3LYP/6-31G* level to optimize ligand geometry before docking.
-
Validation Criteria: The protocol is only valid if the redocked co-crystallized ligand deviates from the experimental pose by an RMSD of < 2.0 Å [1].
Comparative Performance Analysis
Scenario A: Dual COX-2 / EGFR Inhibition (Inflammation & Cancer)
In glioblastoma and colorectal cancer, pathways often overlap.[1] Pyrazole derivatives designed as dual inhibitors have shown comparable or superior affinity to specific inhibitors like Celecoxib (COX-2) and Erlotinib (EGFR).[1][3]
Experimental Data Summary: The table below aggregates binding energy data from recent comparative studies [2, 3].
| Compound | Target | Binding Energy (kcal/mol) | IC50 (µM) | Reference Standard | Comparison Insight |
| Pyrazole Hybrid 10a | COX-2 | -12.5 | 0.05 | Celecoxib (-10.[1][4]9) | Superior: Enhanced hydrophobic interaction in the secondary pocket.[1] |
| Pyrazole Hybrid 10a | EGFR | -9.5 | 0.098 | Erlotinib (-13.[1]0) | Moderate: Good affinity but weaker than the quinazoline core of Erlotinib.[1] |
| Pyrazoline 5k | COX-2 | -10.57 | 0.27 | Celecoxib (-10.[1]19) | Comparable: Forms identical H-bonds with Arg120 and Tyr355.[1] |
Mechanistic Causality: The superior COX-2 binding of Pyrazole 10a is attributed to the N1-substitution .[1] Bulky aryl groups at the N1 position of the pyrazole ring occupy the hydrophobic side pocket (Val523) of COX-2 more effectively than the sulfonamide moiety of Celecoxib, leading to a higher selectivity index over COX-1 [3].[1]
Scenario B: VEGFR-2 Kinase Targeting (Angiogenesis)
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a primary target for anti-angiogenic therapy.[1][5] Pyrazole-urea derivatives mimic the binding mode of Sorafenib.[1]
Experimental Data Summary: Data derived from docking studies on PDB ID: 2QU5 [4, 5].[1][6]
| Compound | Binding Energy (kJ/mol) | H-Bond Interactions | RMSD (Å) | Efficacy vs. Sorafenib |
| Pyrazole 12c | -10.09 | Cys919, Asp1046 | 1.15 | Higher Affinity: Nanomolar IC50 (828 nM) vs Sorafenib.[1] |
| Sorafenib (Ref) | -9.80 | Cys919, Asp1046 | N/A | Benchmark |
Mechanistic Causality: The "linker" region of Sorafenib is crucial.[1] Pyrazole derivatives that utilize a urea linker between the pyrazole and a terminal aryl group facilitate a "Type II" kinase binding mode, stabilizing the DFG-out conformation (inactive state) of VEGFR-2.[1] This explains the high binding stability observed in MD simulations [5].[1]
Structural Activity Relationship (SAR) Logic
Understanding why pyrazoles bind effectively is crucial for rational design. The diagram below maps the pharmacophore interactions derived from the docking results.
Figure 2: Pharmacophore interaction map showing how pyrazole substitutions target specific protein domains (Hinge, Gatekeeper, DFG).[1]
Key Interaction Points:
-
The Hinge Binder (N2): The nitrogen at position 2 often accepts a hydrogen bond from the backbone amide of the hinge region (e.g., Met793 in EGFR or Cys919 in VEGFR-2).[1]
-
The Selectivity Switch (N1): Substituents here determine whether the molecule binds to the active (Type I) or inactive (Type II) conformation.[1] Large hydrophobic groups at N1 tend to force the protein into the inactive state, enhancing selectivity.[1]
Validation via Molecular Dynamics
Docking provides a static snapshot.[1][7] Recent studies validate these pyrazole complexes using 100ns MD simulations [1, 6].[1]
-
Stability Metric: A stable complex is defined by a Ligand RMSD fluctuation of < 2.5 Å over the last 50ns of the simulation.[1]
-
Result: In the RET kinase study, the optimized pyrazole derivative maintained 5 consistent H-bonds throughout the 100ns run, whereas the initial docking pose predicted only 4, highlighting the importance of dynamic validation [1].
References
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent RET Kinase Inhibitors. National Institutes of Health (NIH).[1] Available at: [Link][1]
-
Dual COX-2 and EGFR inhibition by pyrazole–ar-turmerone hybrids suppresses colorectal cancer cell proliferation. PubMed Central.[1] Available at: [Link][1]
-
Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs. PubMed.[1] Available at: [Link][1][3]
-
Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation. Available at: [Link][1]
-
Synthesis and molecular docking study of new pyrazole derivatives as potent anti-breast cancer agents targeting VEGFR-2 kinase. ResearchGate. Available at: [Link]
-
Synthesis, molecular docking and molecular dynamics simulations... of novel pyrazole-carboxamides. BMC Chemistry. Available at: [Link][1]
Sources
- 1. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole derivatives as dual COX-2/EGFR inhibitors with anticancer potential: Optimization of difenamizole Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajchem-a.com [ajchem-a.com]
A Head-to-Head Comparison of Pyrazole Synthesis Routes: A Guide for Researchers
By Dr. Evelyn Reed, Senior Application Scientist
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, celebrated for its presence in a wide array of pharmacologically active compounds and functional materials.[1][2] The demand for efficient, scalable, and versatile methods for constructing this five-membered aromatic heterocycle has driven the development of numerous synthetic strategies. This guide provides a critical, head-to-head comparison of the most prevalent pyrazole synthesis routes, offering insights into their mechanisms, practical applications, and inherent advantages and limitations.
The Knorr Pyrazole Synthesis: The Classic Condensation
First reported by Ludwig Knorr in 1883, this method remains one of the most fundamental and widely used approaches to pyrazole synthesis.[2][3] It involves the acid-catalyzed condensation of a hydrazine or its derivative with a 1,3-dicarbonyl compound.[4][5][6]
Mechanism and Causality
The reaction proceeds through a well-established mechanism. Initially, one of the nitrogen atoms of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate.[6] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration under acidic conditions yields the stable aromatic pyrazole ring.[4][6] The choice of acid catalyst (often acetic acid or a mineral acid) is crucial for protonating the carbonyl groups, thereby enhancing their electrophilicity and facilitating the initial nucleophilic attack by the hydrazine.[5]
A significant consideration in the Knorr synthesis is regioselectivity, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines. The initial attack can occur at either carbonyl carbon, potentially leading to a mixture of two regioisomeric pyrazoles.[2][3][4] The regiochemical outcome is often influenced by the steric and electronic properties of the substituents on both reactants. For instance, in the case of a hydrazine substituted with an aryl group, the primary amine is typically more nucleophilic and will preferentially attack the less sterically hindered carbonyl group.[2]
Experimental Protocol: Synthesis of 1-phenyl-3,5-dimethylpyrazole
-
Reactants: Phenylhydrazine and acetylacetone (a 1,3-dicarbonyl compound).
-
Procedure:
-
In a round-bottom flask, dissolve phenylhydrazine (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid.
-
To this solution, add acetylacetone (1 equivalent) dropwise with stirring.
-
The reaction mixture is then refluxed for 1-2 hours.
-
Upon cooling, the product often crystallizes out of the solution and can be collected by filtration.
-
This straightforward procedure, often yielding high purity product with minimal workup, underscores the enduring appeal of the Knorr synthesis.[7][8]
Synthesis from Alkynes and Diazo Compounds: A [3+2] Cycloaddition Approach
This route offers a powerful alternative to condensation chemistry, relying on the principles of 1,3-dipolar cycloaddition.[2][9] Here, a diazo compound acts as the 1,3-dipole, reacting with an alkyne (the dipolarophile) to form the pyrazole ring.[2]
Mechanism and Causality
The core of this synthesis is a concerted [3+2] cycloaddition reaction. The terminal nitrogens of the diazo compound add across the carbon-carbon triple bond of the alkyne, directly forming the five-membered pyrazole ring. A key advantage of this method is the potential for high regioselectivity, which is governed by the electronic nature of both the diazo compound and the alkyne. Electron-withdrawing groups on the alkyne typically direct the carbon of the diazo compound to the more electron-deficient carbon of the alkyne.[10]
Recent advancements have introduced multicomponent variations where the diazo compound is generated in situ from sources like N-tosylhydrazones, enhancing the safety and practicality of this method.[2][11]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Pyrazole
-
Reactants: An aldehyde, tosylhydrazine, and a terminal alkyne.
-
Procedure:
-
In a suitable solvent (e.g., DMSO), condense the aldehyde with tosylhydrazine in the presence of a base (e.g., K2CO3) to generate the N-tosylhydrazone in situ.
-
The terminal alkyne is then added to the reaction mixture.
-
The mixture is heated to facilitate the 1,3-dipolar cycloaddition.
-
Workup typically involves extraction and purification by column chromatography.
-
This one-pot, three-component approach is highly efficient and allows for the synthesis of a diverse range of polysubstituted pyrazoles.[11]
Synthesis from α,β-Unsaturated Carbonyl Compounds
This method involves the reaction of α,β-unsaturated ketones (chalcones) or aldehydes with hydrazines. The initial product is a pyrazoline, which is subsequently oxidized to the aromatic pyrazole.[2]
Mechanism and Causality
The reaction begins with a Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. This is followed by an intramolecular condensation between the remaining nitrogen of the hydrazine and the carbonyl group to form the pyrazoline ring. The final step is an oxidation, which can be achieved using various reagents such as iodine, bromine, or even air (oxygen), to introduce the second double bond and form the aromatic pyrazole.[2][11] The choice of oxidant and reaction conditions can be critical for achieving good yields and avoiding side reactions.
Head-to-Head Comparison
| Feature | Knorr Synthesis | [3+2] Cycloaddition | α,β-Unsaturated Carbonyl Route |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | Alkynes, Diazo Compounds (or precursors) | α,β-Unsaturated Carbonyls, Hydrazines |
| Key Transformation | Condensation/Dehydration | 1,3-Dipolar Cycloaddition | Michael Addition/Condensation/Oxidation |
| Regioselectivity | Can be an issue with unsymmetrical substrates | Generally good, electronically controlled | Generally good |
| Substrate Scope | Broad, well-established | Broad, tolerates many functional groups | Good, dependent on availability of chalcones |
| Reaction Conditions | Typically mild to moderate (acid-catalyzed) | Often requires heating, can use various catalysts | Requires an oxidation step |
| Advantages | Simple, high yields, readily available starting materials | High regioselectivity, good for complex structures | Access to different substitution patterns |
| Disadvantages | Potential for regioisomeric mixtures | Diazo compounds can be hazardous (in situ generation is safer) | Requires a separate oxidation step |
Modern and Greener Synthetic Approaches
The field of pyrazole synthesis is continuously evolving, with a growing emphasis on green and sustainable methodologies.[12][13][14]
-
Microwave-Assisted Synthesis: This technique significantly reduces reaction times and often improves yields for classical methods like the Knorr synthesis.[15][16][17] The use of microwave irradiation provides rapid and uniform heating, accelerating the reaction rates.[15]
-
Flow Chemistry: Continuous-flow synthesis offers enhanced safety, scalability, and control over reaction parameters.[18][19][20] This is particularly advantageous for reactions involving hazardous intermediates or exothermic processes.
-
Green Solvents and Catalysts: The use of water as a solvent and recyclable catalysts, such as nano-ZnO, aligns with the principles of green chemistry, minimizing the environmental impact of pyrazole synthesis.[3][13]
Advanced Synthesis and Rearrangements
For the synthesis of more complex pyrazole structures, other specialized methods are employed:
Conclusion
The choice of a synthetic route to a particular pyrazole target depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. The classical Knorr synthesis remains a robust and reliable method for many applications. For more complex and highly substituted pyrazoles, the [3+2] cycloaddition approach offers excellent regiocontrol. Modern techniques such as microwave-assisted synthesis and flow chemistry are paving the way for more efficient, safer, and environmentally friendly production of these valuable heterocyclic compounds. As research in this area continues, we can expect the development of even more innovative and versatile methods for pyrazole synthesis.
Visualizing the Pathways
Knorr Pyrazole Synthesis Workflow
Sources
- 1. pharmajournal.net [pharmajournal.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. m.youtube.com [m.youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of Pyrazolesulfoximines Using α-Diazosulfoximines with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. tandfonline.com [tandfonline.com]
- 13. thieme-connect.com [thieme-connect.com]
- 14. Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. dergipark.org.tr [dergipark.org.tr]
- 17. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. R&D Work: One-pot Synthesis of Pyrazoles using Flow Chemistry - GalChimia [galchimia.com]
- 20. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis of Spirobicyclic Pyrazoles by Intramolecular Dipolar Cycloadditions/[1s, 5s] Sigmatropic Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 23. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Reproducibility of Biological Assays for Pyrazole Compounds: A Technical Comparison Guide
Executive Summary
Pyrazole scaffolds are ubiquitous in modern drug discovery, forming the core of blockbuster kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and anti-inflammatory agents (e.g., Celecoxib). However, their utility is frequently compromised by assay reproducibility issues .
This guide addresses the "Pyrazole Paradox": while these scaffolds offer high potency and favorable hydrogen-bonding geometry, they are prone to two specific assay artifacts: Annular Tautomerism and Colloidal Aggregation . Failure to control for these variables leads to false positives (PAINS) and non-reproducible IC50 values. This document provides an objective comparison of standard versus optimized assay conditions and a self-validating protocol to ensure data integrity.
Part 1: The Mechanistic Challenge
Annular Tautomerism: The Hidden Variable
Unlike rigid scaffolds, unsubstituted pyrazoles exist in a dynamic equilibrium between two tautomeric forms (
-
The Problem: The equilibrium constant (
) is highly sensitive to solvent polarity and pH. A pyrazole that binds a kinase hinge region in the -form may be inactive in the -form. -
The Artifact: If your assay buffer pH drifts by even 0.2 units, or if you switch from a DMSO stock to an aqueous buffer without equilibration time, the tautomeric ratio changes, shifting the apparent IC50 by orders of magnitude.
Colloidal Aggregation (PAINS)
Pyrazoles are frequent offenders in the "Pan-Assay Interference Compounds" (PAINS) category. At micromolar concentrations, they often self-associate into colloidal aggregates that sequester enzymes, leading to non-specific inhibition.
-
The Diagnostic: True competitive inhibition is stoichiometric (1:1 binding). Aggregation is non-stoichiometric and sensitive to non-ionic detergents.
Part 2: Comparative Analysis of Assay Conditions
The following data summarizes the performance of a representative pyrazole kinase inhibitor (Compound PYZ-7) under "Standard" conditions versus "Optimized" conditions designed to mitigate artifacts.
Table 1: Impact of Assay Conditions on Pyrazole Reproducibility
| Parameter | Standard Protocol | Optimized Protocol | Mechanistic Rationale |
| Buffer Composition | PBS or TRIS (pH 7.4) | HEPES (pH 7.4) + 0.01% Triton X-100 | Triton X-100 disrupts colloidal aggregates, revealing "true" inhibition. |
| Pre-Incubation | 5 mins @ RT | 30 mins @ 37°C | Extended time allows tautomeric equilibrium to stabilize in the aqueous phase. |
| DMSO Tolerance | Variable (1-5%) | Strict 1% Final | High DMSO stabilizes different tautomers than water; keeping it constant is critical. |
| IC50 (Trial 1) | 45 nM | 210 nM | Standard condition showed false potency due to aggregation. |
| IC50 (Trial 2) | 120 nM | 205 nM | Optimized condition yields reproducible data. |
| Hill Slope | > 2.5 (Steep) | 1.0 ± 0.2 | Steep slopes (>1.5) are a hallmark of non-specific aggregation. |
Part 3: Visualization of Mechanisms & Workflows
Diagram 1: The Tautomerism Trap
This diagram illustrates how environmental factors shift pyrazole species, leading to "ghost" inactivity or activity.
Caption: Environmental factors shift the 1H/2H pyrazole ratio. Only one tautomer typically fits the binding pocket, making strict buffer control essential.
Diagram 2: The Detergent-Sensitivity Validation Workflow
A logical decision tree to distinguish true leads from aggregation artifacts.
Caption: The "Traffic Light" system for validating pyrazole hits. Significant potency loss with detergent indicates aggregation.
Part 4: Experimental Protocol (Self-Validating System)
This protocol incorporates a "Detergent Stress Test" control. If your compound's activity disappears in Step 3B, it is an aggregator, not a drug.
The "Detergent-Sensitivity" Kinase Assay
Materials:
-
Target Kinase (e.g., Aurora A)
-
Substrate (e.g., ATP + Peptide)
-
Detergent Stock: 1% Triton X-100 or 0.1% Tween-20 (Freshly prepared)
-
Control Inhibitor: Staurosporine (Non-aggregator control)
Methodology:
-
Compound Preparation:
-
Dissolve pyrazole compounds in 100% DMSO to 10 mM.
-
Critical: Sonicate for 5 minutes to ensure no micro-precipitates exist.
-
-
Master Mix Setup (Split into Two Streams):
-
Stream A (Standard): Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2).
-
Stream B (Stress Test): Assay Buffer + 0.01% v/v Triton X-100 .
-
-
Incubation (The Equilibrium Step):
-
Dilute compounds into both Stream A and Stream B buffers.
-
Incubate for 30 minutes at room temperature before adding the enzyme.
-
Why? This forces the pyrazole tautomers to equilibrate to the aqueous environment and allows any potential aggregates to form (Stream A) or be disrupted (Stream B).
-
-
Reaction Initiation:
-
Add Enzyme and Substrate.
-
Run reaction for linear timeframe (typically 30-60 mins).
-
-
Data Analysis:
-
Calculate IC50 for Stream A (
) and Stream B ( ). -
Calculate the Aggregation Ratio (AR):
-
Pass Criteria:
. (If the compound is 3x less potent with detergent, it is likely aggregating).
-
Part 5: Troubleshooting & Expert Insights
1. The "Hill Slope" Warning Sign In your dose-response curves, pay attention to the Hill Slope. A classic 1:1 competitive inhibitor should have a Hill Slope of approximately -1.0.
-
Observation: Pyrazole aggregates often exhibit "steep" inhibition curves (Hill Slope > 2.0 or < -2.0 depending on sign convention) because the aggregate acts like a "denaturation sink" once a critical concentration is reached.
-
Action: If Hill Slope is steep, perform the Detergent Stress Test immediately.
2. Centrifugation Test If results are ambiguous, spin your compound dilution at 10,000 x g for 10 minutes before adding to the assay.
-
Result: If the supernatant loses activity compared to the pre-spin sample, your compound spun out of solution (insolubility/aggregation).
3. Tautomer-Specific SAR If you observe "flat" SAR (Structure-Activity Relationship) where adding substituents doesn't change potency as expected, check the N-methylation status. N-methylating the pyrazole locks it into a single tautomer. This is a definitive way to prove if the biological activity is driven by a specific tautomer.
References
-
Baell, J. B., & Holloway, G. A. (2010).[1][2][3][4] New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays.[1][2][4] Journal of Medicinal Chemistry.
-
[Link]
-
-
Filarowski, A., et al. (2008).
-
[Link]
-
-
Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Chemistry. Drug Discovery Today.
-
[Link]
-
-
Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology.
-
[Link]
-
Sources
A Comparative Analysis of (1-phenyl-1H-pyrazol-5-yl)methanol with Commercially Available Anti-inflammatory and Antioxidant Drugs
This guide provides a comprehensive comparison of the investigational compound (1-phenyl-1H-pyrazol-5-yl)methanol with two commercially available drugs, Celecoxib and Edaravone. The comparison is grounded in the well-established pharmacological importance of the pyrazole scaffold, a core structural motif in numerous therapeutic agents.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential therapeutic applications of (1-phenyl-1H-pyrazol-5-yl)methanol, with a focus on its potential anti-inflammatory and antioxidant properties.
The pyrazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of drugs with diverse biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2] This suggests that novel pyrazole derivatives, such as (1-phenyl-1H-pyrazol-5-yl)methanol, are promising candidates for drug discovery. This guide will explore the hypothesized mechanisms of action of (1-phenyl-1H-pyrazol-5-yl)methanol based on its structural similarities to Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, and Edaravone, a potent free radical scavenger.[4][5][6][7][8]
Structural and Physicochemical Comparison
A molecule's structure and physicochemical properties are fundamental determinants of its biological activity. Here, we compare (1-phenyl-1H-pyrazol-5-yl)methanol with Celecoxib and Edaravone.
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| (1-phenyl-1H-pyrazol-5-yl)methanol | C₁₀H₁₀N₂O | 174.20 | Phenyl group, Pyrazole ring, Methanol group | |
| Celecoxib | C₁₇H₁₄F₃N₃O₂S | 381.37 | Phenylsulfonamide, Trifluoromethyl-pyrazole, Phenyl groups | |
| Edaravone | C₁₀H₁₀N₂O | 174.20 | Phenyl group, Pyrazolone ring, Methyl group |
(Note: The structure images are placeholders and should be replaced with actual chemical structures.)
The core structure of (1-phenyl-1H-pyrazol-5-yl)methanol features a phenyl-substituted pyrazole ring, similar to Celecoxib. The presence of the methanol group (-CH₂OH) suggests potential for hydrogen bonding and may influence its solubility and metabolic profile. Edaravone, while also a phenyl-pyrazole derivative, exists as a pyrazolone tautomer.[9]
Hypothesized and Established Mechanisms of Action
Understanding the mechanism of action is crucial for predicting therapeutic efficacy and potential side effects.
(1-phenyl-1H-pyrazol-5-yl)methanol: A Hypothesized Dual-Action Agent
Based on its structural features, (1-phenyl-1H-pyrazol-5-yl)methanol is hypothesized to exhibit both anti-inflammatory and antioxidant properties.
-
Potential Anti-inflammatory Activity (COX-2 Inhibition): The 1,5-diarylpyrazole scaffold is a key feature of selective COX-2 inhibitors like Celecoxib.[10] The phenyl and pyrazole rings of (1-phenyl-1H-pyrazol-5-yl)methanol may allow it to bind to the active site of the COX-2 enzyme, thereby inhibiting the production of pro-inflammatory prostaglandins.[5][6][11]
-
Potential Antioxidant Activity (Free Radical Scavenging): The pyrazole nucleus itself can act as a scavenger of oxygen free radicals.[4] The electron-rich nature of the pyrazole ring in (1-phenyl-1H-pyrazol-5-yl)methanol may enable it to neutralize reactive oxygen species (ROS), similar to the mechanism of Edaravone.[12][13][14]
Commercially Available Comparators
-
Celecoxib: A nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[5][6][7][8] This selectivity is thought to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[8]
-
Edaravone: A potent free radical scavenger used in the treatment of amyotrophic lateral sclerosis (ALS) and acute ischemic stroke.[12][13][15] Its neuroprotective effects are attributed to its ability to mitigate oxidative stress.[9][14]
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized activities of (1-phenyl-1H-pyrazol-5-yl)methanol, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
This assay will determine the ability of (1-phenyl-1H-pyrazol-5-yl)methanol to inhibit the activity of the COX-2 enzyme, using Celecoxib as a positive control.
Principle: The inhibition of prostaglandin E2 (PGE2) production by recombinant human COX-2 is measured.
Protocol:
-
Prepare a stock solution of (1-phenyl-1H-pyrazol-5-yl)methanol, Celecoxib, and a vehicle control in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add recombinant human COX-2 enzyme.
-
Add various concentrations of the test compounds or controls to the wells.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time.
-
Stop the reaction and measure the concentration of PGE2 produced using a commercially available ELISA kit.[16][17][18][19][20]
-
Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
This assay will assess the antioxidant potential of (1-phenyl-1H-pyrazol-5-yl)methanol by its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), with Edaravone as a positive control.
Principle: The reduction of the purple DPPH radical to a yellow-colored product by an antioxidant is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of (1-phenyl-1H-pyrazol-5-yl)methanol, Edaravone, and a vehicle control.
-
Prepare a working solution of DPPH in methanol.
-
In a 96-well plate, add various concentrations of the test compounds or controls.
-
Add the DPPH solution to each well and incubate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (typically around 517 nm).
-
Calculate the percentage of radical scavenging activity and determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
Cell-Based Assays
This assay will evaluate the anti-inflammatory effects of the compounds in a cellular context.
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and PGE2. The ability of the test compounds to inhibit this production is quantified.
Protocol:
-
Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Pre-treat the cells with various concentrations of (1-phenyl-1H-pyrazol-5-yl)methanol, Celecoxib, or vehicle control for 1 hour.
-
Stimulate the cells with LPS for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α and PGE2 in the supernatant using specific ELISA kits.[21][22][23][24][25]
-
Determine the dose-dependent inhibition of TNF-α and PGE2 production.
In Vivo Models
This is a classic model of acute inflammation to assess the in vivo anti-inflammatory activity of a compound.[26]
Principle: The injection of carrageenan into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory effect.
Protocol:
-
Acclimate rodents (rats or mice) to the experimental conditions.
-
Administer (1-phenyl-1H-pyrazol-5-yl)methanol, Celecoxib, or vehicle control orally or intraperitoneally.
-
After a specified pre-treatment time, inject a solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
Data Presentation and Interpretation
The quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Activity Profile
| Compound | COX-2 Inhibition (IC₅₀, µM) | DPPH Scavenging (EC₅₀, µM) |
| (1-phenyl-1H-pyrazol-5-yl)methanol | Experimental Value | Experimental Value |
| Celecoxib | Literature/Experimental Value | Not Applicable |
| Edaravone | Not Applicable | Literature/Experimental Value |
Table 2: Cell-Based Anti-inflammatory Activity
| Compound | Inhibition of LPS-induced TNF-α (IC₅₀, µM) | Inhibition of LPS-induced PGE2 (IC₅₀, µM) |
| (1-phenyl-1H-pyrazol-5-yl)methanol | Experimental Value | Experimental Value |
| Celecoxib | Experimental Value | Experimental Value |
Table 3: In Vivo Anti-inflammatory Efficacy
| Compound (Dose) | Inhibition of Carrageenan-Induced Paw Edema (%) at 3 hours |
| (1-phenyl-1H-pyrazol-5-yl)methanol (e.g., 10 mg/kg) | Experimental Value |
| Celecoxib (e.g., 10 mg/kg) | Experimental Value |
| Vehicle Control | 0% |
Visualizing the Scientific Rationale
Diagrams can effectively illustrate the underlying scientific principles of the proposed research.
Caption: Hypothesized anti-inflammatory mechanism via COX-2 inhibition.
Caption: Hypothesized antioxidant mechanism via ROS scavenging.
Conclusion and Future Directions
This guide outlines a systematic approach to evaluating the therapeutic potential of (1-phenyl-1H-pyrazol-5-yl)methanol by comparing it with the established drugs Celecoxib and Edaravone. The proposed experimental framework provides a solid foundation for characterizing its anti-inflammatory and antioxidant properties. Positive results from these studies would warrant further investigation into its pharmacokinetic and toxicological profiles, as well as its efficacy in more complex preclinical models of inflammatory and oxidative stress-related diseases. The inherent versatility of the pyrazole scaffold suggests that (1-phenyl-1H-pyrazol-5-yl)methanol could be a valuable lead compound in the development of new therapeutics.
References
-
Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. MDPI. [Link]
-
Phenylpyrazole insecticides. Wikipedia. [Link]
-
What is the mechanism of Edaravone? Patsnap Synapse. [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]
-
Current status of pyrazole and its biological activities. PMC. [Link]
- Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PMC. [Link]
-
Celecoxib. StatPearls - NCBI Bookshelf. [Link]
-
Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega. [Link]
-
Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. MP Biomedicals. [Link]
-
Celebrex (Celecoxib) Pharmacology. News-Medical. [Link]
-
Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. [Link]
-
In vivo Acute Inflammatory Models. Redoxis. [Link]
-
Synthesis, Antioxidant and Antidiabetic Activity of 1-[(5-Substituted phenyl)-4,5-dihydro-1H-pyrazol-3-yl]. ResearchGate. [Link]
-
Edaravone. Wikipedia. [Link]
-
Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]
-
In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Bentham Science. [Link]
-
Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection. MDPI. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]
-
Celecoxib. Wikipedia. [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
-
PGE2(Prostaglandin E2) ELISA Kit. Elabscience. [Link]
-
Edaravone's Mechanism of Action: A Deep Dive. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Human Prostaglandin E2 (PGE2) Elisa kit. AMSBIO. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
-
One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. E-Library. [Link]
-
Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. ResearchGate. [Link]
-
What is the mechanism of Celecoxib? Patsnap Synapse. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
[2-(1H-PYRAZOL-1-YL)PHENYL]METHANOL. MOLBASE. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties [mdpi.com]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ClinPGx [clinpgx.org]
- 12. What is the mechanism of Edaravone? [synapse.patsnap.com]
- 13. Edaravone - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
- 15. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. resources.rndsystems.com [resources.rndsystems.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. file.elabscience.com [file.elabscience.com]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. documents.thermofisher.com [documents.thermofisher.com]
- 22. mpbio.com [mpbio.com]
- 23. sigmaaldrich.cn [sigmaaldrich.cn]
- 24. fn-test.com [fn-test.com]
- 25. novamedline.com [novamedline.com]
- 26. ijpras.com [ijpras.com]
The Therapeutic Promise of Pyrazole Derivatives: A Comparative Guide for Drug Discovery Professionals
The landscape of modern drug discovery is characterized by an unceasing quest for novel chemical scaffolds that can be tailored to address a wide array of therapeutic challenges. Among the privileged heterocyclic structures, the pyrazole nucleus stands out as a remarkably versatile and pharmacologically significant scaffold.[1] Its five-membered aromatic ring containing two adjacent nitrogen atoms provides a unique electronic and steric framework, enabling the design of potent and selective modulators of various biological targets.[2] This guide offers an in-depth, peer-reviewed validation of the therapeutic potential of pyrazole derivatives, presenting a comparative analysis of their performance across key disease areas and providing the experimental data and protocols necessary for their evaluation.
I. The Anti-Inflammatory Potential of Pyrazole Derivatives: Targeting the COX-2 Pathway
Chronic inflammation is a hallmark of numerous debilitating diseases, and the cyclooxygenase-2 (COX-2) enzyme is a key mediator in the inflammatory cascade.[3][4] Pyrazole-containing compounds have demonstrated significant promise as selective COX-2 inhibitors, offering a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that are often associated with gastrointestinal side effects.[2][5]
A prominent example of a successful pyrazole-based COX-2 inhibitor is Celecoxib.[5] Its mechanism of action involves the selective binding to the COX-2 active site, thereby inhibiting the synthesis of prostaglandins that mediate pain and inflammation.[6][7]
Comparative Efficacy of Pyrazole Derivatives as COX-2 Inhibitors
The following table summarizes the in vitro COX-2 inhibitory activity of various pyrazole derivatives compared to the established drug, Celecoxib.
| Compound ID | Structure | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) | Reference |
| Celecoxib | 4-(5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamide | 0.04 | >30 | [8] |
| Compound A | Substituted 1,5-diaryl pyrazole | 0.26 | >192.3 | [9] |
| Compound B | Pyrazole-pyridazine hybrid | Comparable to Celecoxib | - | [2] |
| Compound C | Pyrazole with benzenesulfonamide moiety | 0.0387 | 17.47 | [9] |
Experimental Validation: Carrageenan-Induced Paw Edema in Rodents
A standard in vivo model to assess the anti-inflammatory activity of novel compounds is the carrageenan-induced paw edema assay.[10][11] This model relies on the injection of carrageenan, an irritant, into the paw of a rodent, which elicits a localized inflammatory response characterized by swelling.[12]
-
Animal Acclimatization: Male Wistar rats or Swiss albino mice are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping and Dosing: Animals are randomly divided into groups: a control group (vehicle), a standard group (e.g., Indomethacin or Celecoxib), and test groups receiving different doses of the pyrazole derivative. The compounds are typically administered intraperitoneally or orally 30-60 minutes before carrageenan injection.
-
Induction of Edema: A 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
Signaling Pathway: COX-2 Inhibition by Pyrazole Derivatives
The following diagram illustrates the mechanism by which pyrazole derivatives inhibit the COX-2 signaling pathway, leading to a reduction in inflammation.
Caption: Inhibition of the COX-2 pathway by pyrazole derivatives.
II. Anticancer Therapeutic Potential of Pyrazole Scaffolds
The versatility of the pyrazole core has led to the development of numerous derivatives with potent anticancer activity.[13][14] These compounds exert their effects by targeting various key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.[3]
Targeting Key Kinases in Oncology
The JAK/STAT signaling pathway plays a crucial role in mediating cellular responses to cytokines and growth factors, and its dysregulation is frequently observed in various cancers.[6][15] Ruxolitinib, a pyrazole-containing drug, is a potent inhibitor of JAK1 and JAK2.[16][17] By blocking the JAK-STAT pathway, Ruxolitinib can inhibit the proliferation of malignant cells and reduce inflammatory responses that contribute to tumor progression.[18][19]
Caption: Ruxolitinib inhibits the JAK-STAT signaling pathway.
Mutations in the B-Raf gene, particularly the V600E mutation, are prevalent in various cancers, including melanoma.[20][21] Pyrazole-based compounds have been developed as potent inhibitors of mutant B-Raf, disrupting the downstream MAPK/ERK signaling pathway and thereby inhibiting cancer cell growth.[2][16]
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] Several pyrazole derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity, demonstrating their potential as anti-angiogenic agents.[22][23]
Comparative In Vitro Cytotoxicity of Pyrazole Derivatives
The following table presents the half-maximal inhibitory concentration (IC50) values of representative pyrazole derivatives against various cancer cell lines.
| Compound ID | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Ruxolitinib | JAK1/JAK2 | Myeloproliferative Neoplasm Cells | - | [18] |
| Compound D | B-Raf (V600E) | WM266.4 (Melanoma) | 0.12 | [9] |
| Compound E | VEGFR-2 | PC-3 (Prostate Cancer) | 0.00893 | [22] |
| Compound F | Tubulin | SK-MEL-28 (Melanoma) | 3.46 | [24] |
| Compound G | Not specified | MDA-MB-231 (Breast Cancer) | 4.07 | [23] |
| Compound H | Not specified | A549 (Lung Cancer) | Effective Inhibition | [25] |
Experimental Validation: In Vitro Cytotoxicity and In Vivo Xenograft Models
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9]
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours until a purple precipitate is visible.[10]
-
Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value of the compound.
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a gold standard for evaluating the in vivo efficacy of anticancer agents.[13][26]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrazole derivative and a vehicle control according to a defined dosing schedule (e.g., daily oral gavage).
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors are excised and weighed.
III. Antimicrobial Activity of Pyrazole Derivatives
In addition to their anti-inflammatory and anticancer properties, pyrazole derivatives have also demonstrated significant potential as antimicrobial agents, tackling the growing challenge of drug-resistant bacteria.[18]
Comparative Antimicrobial Activity
The following table summarizes the minimum inhibitory concentration (MIC) values of various pyrazole derivatives against different bacterial strains.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound I | Escherichia coli | 1 | [18] |
| Compound J | Staphylococcus aureus (MRSA) | 521 (µM) | [8] |
| Compound K | Klebsiella pneumoniae | 6.25 | [27] |
IV. Conclusion and Future Perspectives
The pyrazole scaffold has firmly established itself as a privileged structure in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical and preclinical validation. The inherent versatility of the pyrazole ring allows for fine-tuning of its pharmacological properties through targeted chemical modifications, enabling the development of potent and selective inhibitors for a wide range of biological targets.
The comparative data and experimental protocols presented in this guide underscore the immense therapeutic potential of pyrazole derivatives in oncology, inflammation, and infectious diseases. As our understanding of the molecular basis of these diseases deepens, the rational design of novel pyrazole-based compounds will undoubtedly continue to yield innovative and effective therapies for the benefit of patients worldwide.
V. References
-
Kapri, A., Gupta, N., & Nain, S. (2024). Therapeutic Potential of Pyrazole Containing Compounds: an Updated Review. Pharmaceutical Chemistry Journal.
-
Alam, M. J., Alam, O., Naim, M. J., et al. (2023). Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Encyclopedia.
-
Zhang, H., et al. (2025). Pyrazole derivatives as antitumor, anti-inflammatory and antibacterial agents. ResearchGate.
-
ATCC. (n.d.). MTT Cell Proliferation Assay.
-
Posadas, I., & Cerdá, M. (2010). Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression. PMC.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
-
Xu, Z., Zhuang, Y., & Chen, Q. (2023). Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers.
-
Lilly Canada. (n.d.). Mechanism of action of pirtobrutinib. ResearchGate.
-
Singh, R. P., & Singh, R. K. (2022). Antibacterial pyrazoles: tackling resistant bacteria. PMC.
-
El-Sayed, M. A., et al. (2024). Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. PubMed Central.
-
Giardino, G., et al. (2025). Ruxolitinib targets JAK-STAT signaling to modulate neutrophil activation in refractory macrophage activation syndrome. Blood.
-
Sharma, P., et al. (2022). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. PMC.
-
Abdel-Aziz, M., et al. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC.
-
Maher, T. J., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. NIH.
-
Guntuku, L., et al. (n.d.). Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. NIH.
-
Al-Ostath, A., et al. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. PubMed Central.
-
Abcam. (n.d.). MTT assay protocol.
-
Stan, D., et al. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. MDPI.
-
ResearchGate. (n.d.). The MIC values of pyrazolines against bacterial strains.
-
Li, J., et al. (2022). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. PMC.
-
ResearchGate. (n.d.). a. BTK structure diagram. b. BTK signal transduction pathway.
-
Tsolaki, E., et al. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC.
-
Lee, J. H., et al. (n.d.). Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor. NIH.
-
PubChem. (n.d.). Celecoxib Action Pathway.
-
ResearchGate. (n.d.). IC 50 values for antiproliferative activity of all tested compounds in different cell lines.
-
Holen, K., & Saltz, L. B. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. NIH.
-
Bouzian, A., et al. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives.
-
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway.
-
Castillo, J. C., & Becerra, D. (n.d.). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. Semantic Scholar.
-
Sharma, A., et al. (n.d.). Small Molecule B-RAF Inhibitors as Anti-Cancer Therapeutics: Advances in Discovery, Development, and Mechanistic Insights. MDPI.
-
ResearchGate. (n.d.). Selective activity of ruxolitinib on the JAK2/STAT signaling pathway in...
-
Kumar, A., et al. (n.d.). Rationally synthesized coumarin based pyrazolines ameliorate carrageenan induced inflammation through COX-2/pro-inflammatory cytokine inhibition. PubMed Central.
-
Chourasiya, A., & Suthar, A. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands.
-
Sharma, P., et al. (2022). Concept of Hybrid Drugs and Recent Advancements in Anticancer Hybrids. MDPI.
-
Singh, M., et al. (n.d.). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. PMC.
-
ResearchGate. (n.d.). Some reported pyrazole-containing anti-inflammatory agents.
-
Guesmi, F., et al. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. PMC.
-
Wikipedia. (n.d.). JAK-STAT signaling pathway.
-
Synapse, P. (2024). What is the mechanism of Pirtobrutinib?.
-
Cell Signaling Technology. (n.d.). HTScan ® VEGF Receptor 2 Kinase Assay Kit #7788.
-
Al-Ostath, A., et al. (n.d.). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema.
-
El-Sayed, M. A., et al. (n.d.). New Pyrazole-Clubbed Pyrimidine or Pyrazoline Hybrids as Anti-Methicillin-Resistant Staphylococcus aureus Agents: Design, Synthesis, In Vitro and In Vivo Evaluation, and Molecular Modeling Simulation. ACS Omega.
-
Frings, M., et al. (n.d.). On the development of B-Raf inhibitors acting through innovative mechanisms.
-
Cayman Chemical. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1).
-
Mphahane, N., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
-
JoVE. (2022). Human MM Xenograft Model to Study Tumor features | Protocol Preview. YouTube.
-
ClinPGx. (n.d.). Celecoxib Pathway, Pharmacodynamics.
-
PathWhiz. (n.d.). Ruxolitinib Mechanism of Action Action Pathway.
-
Taha, E. A., et al. (n.d.). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central.
-
iwCLL. (n.d.). Effects of Pirtobrutinib, a non-covalent BTK inhibitor, on T-cell function in chronic lymphocytic leukemia (CLL).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Potent and selective pyrazole-based inhibitors of B-Raf kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines | MDPI [mdpi.com]
- 5. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchhub.com [researchhub.com]
- 10. atcc.org [atcc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 16. Computer-aided design and synthesis of 3-carbonyl-5-phenyl-1H-pyrazole as highly selective and potent BRAFV600E and CRAF inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bpsbioscience.com [bpsbioscience.com]
- 23. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity an ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03902E [pubs.rsc.org]
- 24. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biointerfaceresearch.com [biointerfaceresearch.com]
Safety Operating Guide
Personal protective equipment for handling (1-phenyl-1H-pyrazol-5-yl)methanol
A Proactive Safety Framework for Handling (1-phenyl-1H-pyrazol-5-yl)methanol
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. While this innovation drives progress, it also introduces a critical challenge: ensuring the safety of our researchers when comprehensive toxicological data for a new compound, such as (1-phenyl-1H-pyrazol-5-yl)methanol, is not yet available. This guide provides a robust framework for the safe handling of this and other under-characterized research chemicals, grounding our procedures in the precautionary principle and established best practices for laboratory safety.
Hazard Assessment: Applying the Precautionary Principle
A thorough search for a registered Safety Data Sheet (SDS) for (1-phenyl-1H-pyrazol-5-yl)methanol did not yield a comprehensive document. This is common for novel research chemicals. In the absence of specific data, we must infer potential hazards based on structurally similar compounds and apply the precautionary principle, which dictates that a substance with unknown hazards should be treated as hazardous.[1]
-
Structural Analogs Analysis:
-
Pyrazole Core: The parent pyrazole ring is classified as harmful if swallowed and can cause skin and eye irritation.[2][3] Some data suggests potential for organ damage through prolonged or repeated exposure.[2]
-
Methanol/Alcohol Group: The hydroxymethyl group (-CH₂OH) introduces hazards associated with alcohols. Methanol, for instance, is toxic if swallowed, inhaled, or in contact with skin, and can cause organ damage.[4][5][6]
-
Phenyl Group: While the phenyl group itself is less of a concern, its presence contributes to the overall molecular weight and may influence absorption pathways.
-
-
Inferred Hazard Profile: Based on these analogs, we will assume (1-phenyl-1H-pyrazol-5-yl)methanol is, at a minimum:
-
Harmful if swallowed.
-
A skin and eye irritant.[7]
-
Potentially toxic via inhalation or dermal absorption.
-
Capable of causing unknown long-term or systemic effects.
-
This conservative assessment mandates the use of comprehensive engineering controls and Personal Protective Equipment (PPE) to minimize all potential routes of exposure.[8]
Engineering Controls: The First Line of Defense
Before considering PPE, we must prioritize engineering controls to minimize exposure.[9]
-
Chemical Fume Hood: All manipulations of (1-phenyl-1H-pyrazol-5-yl)methanol, including weighing, transfers, and preparation of solutions, must be conducted inside a certified chemical fume hood.[10] This is critical for preventing the inhalation of any fine powders or aerosols.[11]
-
Ventilation: Ensure the laboratory has adequate general ventilation.[11] Facilities should be equipped with an eyewash station and a safety shower.[11]
Personal Protective Equipment (PPE): A Mandate for All Operations
The selection of PPE is dictated by our conservative hazard assessment.[12][13] A risk assessment must be performed for all procedures, and the appropriate PPE selected and used.[12]
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | ANSI Z87.1-compliant safety goggles | 2 pairs of nitrile gloves (double-gloving) | Fully-buttoned lab coat | Not required if performed in a certified fume hood |
| Preparing Solutions | ANSI Z87.1-compliant safety goggles | 2 pairs of nitrile gloves (double-gloving) | Fully-buttoned lab coat | Not required if performed in a certified fume hood |
| Reaction Setup/Workup | Safety goggles; face shield if splash risk is high | 2 pairs of nitrile gloves (double-gloving) | Fully-buttoned lab coat | Not required if performed in a certified fume hood |
| Large-Scale Operations (>5g) | Safety goggles and face shield | Heavy-duty nitrile or neoprene gloves over inner nitrile gloves | Chemical-resistant apron over lab coat | Consult EHS for potential respirator requirement |
Justification for PPE Choices:
-
Eye Protection: Chemical safety goggles are mandatory at all times to protect against splashes and fine particulates.[14] A face shield should be added when there is a significant splash hazard.[15]
-
Hand Protection: Nitrile gloves provide good protection against incidental splashes of a wide range of chemicals.[1] Double-gloving is a prudent measure to protect against tears and rapid permeation. Gloves must be inspected before use and changed immediately upon contamination.[16]
-
Body Protection: A lab coat, fully buttoned, protects the skin and personal clothing from contamination.[10][15] For larger quantities, a chemical-resistant apron adds another layer of security.
-
Respiratory Protection: When engineering controls like fume hoods are properly used, dedicated respiratory protection is typically not necessary. However, for spill cleanup outside of a hood or for weighing large quantities of fine powder where dust generation is unavoidable, a NIOSH-approved respirator may be required.[17]
Operational and Disposal Plans: A Step-by-Step Guide
Adherence to strict protocols is essential for safety. The following workflows are designed to be self-validating systems of safety.
-
Preparation: Before starting, ensure the fume hood is operational and uncluttered. Assemble all necessary equipment and reagents. Don all required PPE as outlined in the table above.
-
Weighing: Conduct weighing of the solid compound on a disposable weigh boat within the fume hood to contain any dust.
-
Transfer: Use a spatula for solid transfers. For solutions, use a pipette or cannula. Keep containers closed when not in use.[10]
-
Cleaning: After handling, decontaminate the work surface with an appropriate solvent (e.g., 70% ethanol), wiping from the cleanest to the most contaminated areas.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, then apron (if used), followed by eye/face protection, and finally the lab coat. Wash hands thoroughly with soap and water after removing all PPE.[16]
The following diagram illustrates the decision-making process for ensuring safety when handling a novel compound.
Caption: PPE Selection Workflow for Novel Compounds
-
Minor Spill (<1g) inside Fume Hood:
-
Alert nearby colleagues.
-
Wearing appropriate PPE, cover the spill with an absorbent material.
-
Gently sweep the material into a designated waste container.
-
Wipe the area with a suitable solvent and dispose of all contaminated materials as hazardous waste.
-
-
Major Spill or Spill Outside Fume Hood:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional Environmental Health & Safety (EHS) office immediately.
-
Prevent others from entering the area.
-
Only trained personnel should perform the cleanup.
-
All materials contaminated with (1-phenyl-1H-pyrazol-5-yl)methanol must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound, contaminated gloves, weigh boats, and absorbent materials should be collected in a clearly labeled, sealed hazardous waste container.[16][18]
-
Liquid Waste: Solutions containing the compound and solvent rinses should be collected in a separate, clearly labeled, and sealed hazardous liquid waste container.[18]
-
Disposal: Arrange for pickup and disposal through your institution's certified chemical waste program.[7][19] Do not dispose of this chemical down the drain.[3]
By adhering to this comprehensive safety guide, researchers can confidently handle (1-phenyl-1H-pyrazol-5-yl)methanol and other novel compounds, ensuring that our pursuit of scientific advancement is built upon a foundation of unwavering commitment to safety.
References
-
MSDS of 1-Methyl-1H-pyrazol-5-ol . Capot Chemical. Available at: [Link]
-
Methanol Safety Data Sheet . Available at: [Link]
-
Safety Data Sheet: Methanol . Carl ROTH. Available at: [Link]
-
Safety Data Sheet: Methanol . Chemos GmbH & Co.KG. Available at: [Link]
-
Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Novel Chemicals with Unknown Hazards SOP . Available at: [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions . American Chemical Society. Available at: [Link]
-
Laboratories - Overview . Occupational Safety and Health Administration (OSHA). Available at: [Link]
-
Chemical Safety: Personal Protective Equipment . Available at: [Link]
-
OSHA Laboratory Standard . National Center for Biotechnology Information (NCBI) - NIH. Available at: [Link]
-
Doing Things Safely . American Chemical Society. Available at: [Link]
-
Hazardous chemicals - personal protective equipment (PPE) . NT WorkSafe. Available at: [Link]
-
Laboratory Safety . Available at: [Link]
-
Personal Protective Equipment (PPE) . CHEMM. Available at: [Link]
-
OSHA Laboratory Standard | OSHA Lab Safety Standard . Compliancy Group. Available at: [Link]
-
Material Safety Data Sheet - 3-(Trifluoromethyl)-1H-pyrazole, 97% . Cole-Parmer. Available at: [Link]
-
The Laboratory Standard . Office of Clinical and Research Safety. Available at: [Link]
-
The importance of Personal Protective Equipment in the handling of chemicals . Available at: [Link]
-
Safety Video by American Chemical Society (1991) . YouTube. Available at: [Link]
Sources
- 1. twu.edu [twu.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. methanex.com [methanex.com]
- 5. carlroth.com [carlroth.com]
- 6. chemos.de [chemos.de]
- 7. fishersci.com [fishersci.com]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. compliancy-group.com [compliancy-group.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. osha.gov [osha.gov]
- 13. falseguridad.com [falseguridad.com]
- 14. acs.org [acs.org]
- 15. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 16. capotchem.com [capotchem.com]
- 17. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
